1-(Methoxymethyl)cyclopropanecarbonitrile
Description
Properties
IUPAC Name |
1-(methoxymethyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-8-5-6(4-7)2-3-6/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNTZMSQCKBZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267146-97-3 | |
| Record name | 1-(methoxymethyl)cyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Methoxymethyl)cyclopropanecarbonitrile synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile
Executive Summary
1-(Methoxymethyl)cyclopropanecarbonitrile is a valuable synthetic intermediate in modern drug discovery. The incorporation of a cyclopropane ring, a well-regarded bioisostere for phenyl groups and other larger moieties, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this highly functionalized cyclopropane, designed for researchers and professionals in chemical and pharmaceutical development. We will explore two primary retrosynthetic strategies: the post-cyclopropanation functionalization of a key hydroxymethyl intermediate and a convergent approach utilizing a Michael-Initiated Ring Closure (MIRC) reaction. Each pathway is detailed with mechanistic insights, step-by-step experimental protocols, and a critical evaluation of its advantages and limitations, ensuring a blend of theoretical understanding and practical applicability.
Introduction: The Strategic Value of the Cyclopropane Moiety
The three-membered carbocycle of cyclopropane imparts a unique set of properties to a molecule. Its strained ring structure results in C-C bonds with significant p-orbital character, leading to electronic properties that can mimic those of a double bond or an aromatic ring. In medicinal chemistry, replacing larger, metabolically labile groups with compact, rigid cyclopropane scaffolds is a proven strategy for optimizing lead compounds. The 1-(methoxymethyl)cyclopropanecarbonitrile structure, in particular, offers a synthetically versatile handle—the nitrile group—and a metabolically stable methoxymethyl substituent, making it an attractive building block for creating complex molecular architectures with improved drug-like properties.
Part 1: Retrosynthetic Analysis
A logical deconstruction of the target molecule reveals two primary strategic approaches. The choice between these pathways often depends on the availability of starting materials, scalability requirements, and desired purity profiles.
-
Strategy A: Post-Cyclopropanation Functionalization. This linear approach involves the initial synthesis of a functionalized cyclopropanecarbonitrile core, specifically 1-(hydroxymethyl)cyclopropanecarbonitrile, followed by etherification to install the methyl group. This is often the most direct route when suitable precursors for the hydroxymethyl intermediate are readily available.
-
Strategy B: Convergent Cyclopropanation. This strategy involves constructing the cyclopropane ring from precursors that already contain the requisite carbon atoms of the final structure, including the methoxymethyl group. A powerful method for this is the Michael-Initiated Ring Closure (MIRC), which forms the ring through a tandem Michael addition and intramolecular cyclization.[2][3]
Caption: Retrosynthetic analysis of 1-(methoxymethyl)cyclopropanecarbonitrile.
Part 2: Pathway I - Methylation of a Hydroxymethyl Intermediate
This pathway is arguably the most established and industrially relevant, leveraging well-documented syntheses for the key intermediate, 1-(hydroxymethyl)cyclopropanecarbonitrile.[4][5][6]
Synthesis of 1-(Hydroxymethyl)cyclopropanecarbonitrile
The synthesis of this intermediate often begins with inexpensive, readily available starting materials like pentaerythritol or its derivatives. A common industrial route involves the conversion of tribromoneopentyl alcohol into the cyclopropane ring, followed by cyanation.[6]
Causality Behind Experimental Choices:
-
Starting Material: Tribromoneopentyl alcohol provides the necessary carbon backbone and pre-installed leaving groups (bromide) to facilitate both cyclization and subsequent nucleophilic substitution.
-
Cyclization: The use of zinc powder facilitates an intramolecular reductive coupling (a variation of a Simmons-Smith type reaction), forming the strained cyclopropane ring.[6]
-
Cyanation: The primary bromide of the resulting 1-(bromomethyl)cyclopropylmethanol is then displaced by a cyanide source (e.g., sodium cyanide or cuprous cyanide) in a polar aprotic solvent like DMF or DMSO to introduce the nitrile group. The choice of cyanide salt can influence reactivity and workup procedures.
Caption: Workflow for the synthesis of the hydroxymethyl intermediate.
Experimental Protocol: Synthesis of 1-(Hydroxymethyl)cyclopropanecarbonitrile [6]
-
Step 1: Synthesis of 1-(Bromomethyl)cyclopropylmethanol.
-
To a flask containing an organic solvent (e.g., toluene), add tribromoneopentyl alcohol, zinc powder, and a basic catalyst.
-
Heat the mixture to reflux and monitor the reaction until completion (e.g., by GC analysis).
-
Cool the reaction mixture and quench by introducing an alkaline gas (e.g., ammonia) to facilitate the removal of zinc salts.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield crude 1-(bromomethyl)cyclopropylmethanol.
-
-
Step 2: Synthesis of 1-(Hydroxymethyl)cyclopropanecarbonitrile.
-
Dissolve the crude product from Step 1 in a polar aprotic solvent such as DMF.
-
Add sodium cyanide (NaCN) and an alkaline conditioner (e.g., sodium carbonate) to maintain a basic pH (8-10).
-
Heat the mixture to 60-80°C for 5-10 hours, monitoring for the disappearance of the starting material.
-
Upon completion, cool the reaction and carefully quench with an oxidizing agent like sodium hypochlorite (bleach) solution to destroy excess cyanide.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude oil by vacuum distillation to afford pure 1-(hydroxymethyl)cyclopropanecarbonitrile.
-
O-Methylation via Williamson Ether Synthesis
This classic ether synthesis provides a reliable method for converting the hydroxyl group into the target methoxymethyl ether.
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the primary alcohol, forming the corresponding alkoxide. Sodium hydride (NaH) is an excellent choice as it provides irreversible deprotonation, driving the reaction forward. Sodium methoxide can also be used, but it establishes an equilibrium.[7][8]
-
Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and effective electrophile. Dimethyl sulfate ((CH₃)₂SO₄) is a cheaper but more toxic alternative. The choice often balances cost, reactivity, and safety considerations.
-
Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they solvate the cation of the alkoxide without interfering with the nucleophile.
Experimental Protocol: O-Methylation
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0°C in an ice bath. Add a solution of 1-(hydroxymethyl)cyclopropanecarbonitrile (1.0 equivalent) in anhydrous THF dropwise via a syringe or dropping funnel.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Methylation: Cool the mixture back to 0°C and add methyl iodide (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
| Parameter | Condition/Reagent | Rationale / Notes |
| Base | Sodium Hydride (NaH) | Irreversible deprotonation, drives reaction to completion. Requires careful handling. |
| Sodium Methoxide (NaOMe) | Establishes equilibrium. May be sufficient for reactive electrophiles. | |
| Methylating Agent | Methyl Iodide (CH₃I) | Highly reactive, good leaving group. More expensive. |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Cost-effective, but highly toxic. Requires stringent safety protocols. | |
| Solvent | Tetrahydrofuran (THF) | Good solvency for alkoxides, easily removed. Must be anhydrous. |
| Dimethylformamide (DMF) | Higher boiling point, can accelerate S_N2 reactions. More difficult to remove. | |
| Temperature | 0°C to Room Temp. | Controls initial deprotonation rate and minimizes side reactions. |
Part 3: Pathway II - Convergent Synthesis via MIRC
This pathway constructs the cyclopropane ring from acyclic precursors in a highly efficient, atom-economical manner. A plausible route involves the reaction between the carbanion of methoxyacetonitrile and a 1,2-dihaloethane.
Mechanism: The reaction proceeds via a base-promoted tandem sequence. First, a strong base deprotonates the α-carbon of methoxyacetonitrile, forming a nucleophilic carbanion. This carbanion then acts as a Michael donor, attacking one of the carbons in 1,2-dichloroethane in an S_N2 reaction. The resulting intermediate still possesses an acidic proton and a leaving group, allowing for a second, intramolecular deprotonation and subsequent ring-closing S_N2 reaction to form the cyclopropane ring.[2][9]
Caption: Proposed Michael-Initiated Ring Closure (MIRC) pathway.
Experimental Protocol: MIRC Synthesis (Hypothetical)
-
Setup: Equip a three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel, and ensure the system is under an inert atmosphere.
-
Reagent Preparation: To a suspension of a strong base like sodium amide (NaNH₂) or sodium hydride (NaH) (2.2 equivalents) in an anhydrous solvent like liquid ammonia or THF, add methoxyacetonitrile (1.1 equivalents) dropwise at a low temperature (-33°C for NH₃, 0°C for THF).
-
Cyclopropanation: To the resulting anion solution, add 1,2-dichloroethane (1.0 equivalent) dropwise, maintaining the reaction temperature.
-
Reaction: After the addition is complete, allow the reaction to stir for several hours or until analysis confirms product formation.
-
Workup & Purification: Carefully quench the reaction with a proton source (e.g., saturated ammonium chloride). Extract the product into an organic solvent, wash, dry, and concentrate. Purify via vacuum distillation.
Conclusion: A Comparative Analysis
Both pathways offer viable routes to 1-(methoxymethyl)cyclopropanecarbonitrile, with the optimal choice depending on project-specific goals.
| Feature | Pathway I (Functionalization) | Pathway II (MIRC) |
| Overall Yield | Moderate to Good; dependent on two distinct sequences. | Potentially High; convergent and atom-economical. |
| Number of Steps | More steps (synthesis of intermediate + methylation). | Fewer steps in the key ring-forming sequence. |
| Scalability | High; intermediates and protocols are well-established in process chemistry.[5] | Moderate; may require optimization for large-scale production due to strong bases/cryogenics. |
| Starting Materials | Inexpensive bulk chemicals (e.g., pentaerythritol).[6] | Simple precursors (methoxyacetonitrile, 1,2-dichloroethane). |
| Safety & Handling | Involves toxic cyanide salts and potentially pyrophoric NaH. | Involves highly reactive strong bases (e.g., NaNH₂). |
| Robustness | High; a well-trodden path with extensive literature support. | Moderate; may be more sensitive to reaction conditions and substrate purity. |
For exploratory and medicinal chemistry applications, the flexibility and reliability of Pathway I make it highly attractive. For large-scale manufacturing where atom economy and step-count are critical, Pathway II presents a compelling alternative, provided the reaction conditions can be safely and efficiently optimized.
References
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Ye, M., Xu, F., Bai, Y., & Chen, Z. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances. [Link]
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ResearchGate. (2022). Synthesis of nitrile-substituted cyclopropanes. [Link]
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ResearchGate. (n.d.). Methods for synthesis of cyclopropane derivatives. [Link]
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Wong, H. N. C., Hon, M. Y., Tse, C. W., Yip, Y. C., Tanko, J., & Hudlicky, T. (1989). Use of cyclopropanes and their derivatives in organic synthesis. Chemical Reviews. [Link]
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Patsnap Eureka. (2022). Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. [Link]
- Google Patents. (n.d.). CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
- Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
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National Center for Biotechnology Information. (n.d.). Preparation of Radical Clocks Bearing Carbonyl Groups. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
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Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. [Link]
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Arkivoc. (n.d.). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. [Link]
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National Center for Biotechnology Information. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. [Link]
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Beilstein Archives. (n.d.). Highly electophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure. [Link]
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PharmaCompass. (n.d.). 1-(HYDROXY METHYL) CYCLOPROPANE ACETONITRILE. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reaction of 1,1-dichloro-2-(chloromethyl)cyclopropane with some carbanions. [Link]
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ChemSynthesis. (n.d.). 1-(3,4-dimethoxyphenyl)cyclopropanecarbonitrile. [Link]
- Google Patents. (n.d.). CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.
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Organic Chemistry Frontiers. (n.d.). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. [Link]
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Chemical Communications. (n.d.). Synthesis of cyclopent-1-enecarbonitriles via a tandem Giese/HWE reaction initiated by visible light. [Link]
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National Center for Biotechnology Information. (n.d.). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. [Link]
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Quora. (2021). What will be the equation for the reaction of sodium methoxide with methanol?[Link]
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Wiley Online Library. (2001). Kinetics and mechanism of methanolysis and cyclization of 1-acyl-3-(2-halo-5-nitrophenyl)thioureas. [Link]
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MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
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Pearson. (n.d.). Draw the structures of the products obtained from the reaction of each enantiomer of cis-1-chloro-2-isopropylcyclopentane with sodium methoxide in methanol. [Link]
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An In-depth Technical Guide to 1-(Methoxymethyl)cyclopropanecarbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Niche Scaffold
In the ever-evolving landscape of medicinal chemistry and materials science, the strategic incorporation of unique molecular scaffolds is paramount to innovation. The cyclopropane ring, a motif once considered a mere chemical curiosity due to its inherent ring strain, has emerged as a powerful tool in drug design, offering a remarkable ability to modulate a molecule's physicochemical and pharmacological properties. This guide delves into the chemical landscape of a specific, yet underexplored, derivative: 1-(Methoxymethyl)cyclopropanecarbonitrile .
While direct experimental data for this compound is not extensively available in public literature, this guide will provide a comprehensive technical overview by leveraging established principles of organic chemistry and drawing parallels from closely related, well-documented analogues. We will explore its predicted chemical properties, propose a logical synthetic pathway, discuss its expected reactivity, and shed light on its potential applications, particularly in the realm of drug discovery. Our aim is to equip researchers and scientists with the foundational knowledge and field-proven insights necessary to explore the potential of this intriguing molecule.
I. Physicochemical and Structural Characteristics
The unique three-membered ring of 1-(Methoxymethyl)cyclopropanecarbonitrile imparts significant strain, influencing its geometry, bond characteristics, and reactivity. The presence of both a nitrile and a methoxymethyl group provides two key points for chemical modification.
Predicted Physicochemical Properties
Due to the limited availability of direct experimental data, the following properties are estimated based on structurally similar compounds such as cyclopropanecarbonitrile and (methoxymethyl)cyclopropane. These values should be considered as approximations for guiding experimental design.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₆H₉NO | - |
| Molecular Weight | 111.14 g/mol | - |
| Appearance | Colorless liquid | Based on similar small molecule nitriles and ethers. |
| Boiling Point | ~160-180 °C | Extrapolated from cyclopropanecarbonitrile (133 °C) and considering the increased molecular weight and polarity from the methoxymethyl group. |
| Density | ~0.95-1.05 g/mL | Interpolated from related structures. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc). Limited solubility in water. | General solubility of small organic molecules with polar functional groups. |
| pKa (of α-proton) | ~25-28 | The nitrile group acidifies the alpha-proton, but the effect is less pronounced than in linear nitriles. |
Structural and Spectroscopic Insights
The key to understanding the reactivity and interactions of 1-(Methoxymethyl)cyclopropanecarbonitrile lies in its predicted spectroscopic signatures.
-
¹H NMR: Protons on the cyclopropane ring are expected to appear in the upfield region (δ 0.5-1.5 ppm) with complex splitting patterns due to geminal and cis/trans couplings. The methylene protons of the methoxymethyl group would likely resonate around δ 3.2-3.6 ppm, with the methyl protons appearing as a singlet around δ 3.3 ppm.
-
¹³C NMR: The quaternary carbon of the cyclopropane ring attached to the nitrile and methoxymethyl groups would be significantly deshielded. The nitrile carbon would appear downfield (>115 ppm). The carbons of the methoxymethyl group would be in the typical ether region (δ 60-80 ppm).
-
IR Spectroscopy: A sharp, medium-intensity peak around 2240-2260 cm⁻¹ is characteristic of the C≡N stretch. The C-O-C stretch of the ether would be observed in the 1000-1200 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 111. Common fragmentation patterns would likely involve the loss of the methoxymethyl group or the nitrile group.
II. Proposed Synthesis Protocol
A plausible and efficient synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile can be envisioned through a nucleophilic substitution reaction on a suitable cyclopropane precursor. The following protocol is a proposed methodology based on established chemical transformations.
Overall Synthetic Scheme
Caption: Proposed Williamson ether synthesis for 1-(Methoxymethyl)cyclopropanecarbonitrile.
Step-by-Step Experimental Protocol
Materials:
-
1-(Hydroxymethyl)cyclopropanecarbonitrile (starting material)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, add a magnetic stir bar to a dry round-bottom flask.
-
Deprotonation: Suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Starting Material: Dissolve 1-(Hydroxymethyl)cyclopropanecarbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(Methoxymethyl)cyclopropanecarbonitrile.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.
III. Chemical Reactivity and Mechanistic Considerations
The reactivity of 1-(Methoxymethyl)cyclopropanecarbonitrile is primarily dictated by the nitrile and methoxymethyl functional groups. The strained cyclopropane ring can also participate in certain reactions, although it is generally more stable than other strained rings like epoxides.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle that can undergo a variety of transformations:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 1-(methoxymethyl)cyclopropanecarboxylic acid, or the amide as an intermediate.
-
Reduction: The nitrile can be reduced to a primary amine, [1-(methoxymethyl)cyclopropyl]methanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Grignard and Organolithium Reactions: Addition of Grignard or organolithium reagents to the nitrile followed by hydrolysis will yield ketones.
Reactions Involving the Methoxymethyl Group
The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI).
Influence of the Cyclopropane Ring
The cyclopropane ring can undergo ring-opening reactions under certain conditions, such as with strong electrophiles or in the presence of transition metal catalysts. However, these reactions typically require more forcing conditions compared to the transformations of the nitrile and ether groups.
Caption: Key reaction pathways for 1-(Methoxymethyl)cyclopropanecarbonitrile.
IV. Applications in Drug Discovery and Medicinal Chemistry
The cyclopropyl group is a highly sought-after motif in modern drug discovery. Its incorporation into a molecule can lead to significant improvements in various pharmacological properties.
-
Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a metabolically labile group with a cyclopropyl moiety, such as in 1-(Methoxymethyl)cyclopropanecarbonitrile, can enhance the metabolic stability and pharmacokinetic profile of a drug candidate.
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target. This pre-organization can result in a more favorable entropic contribution to binding.
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence properties like lipophilicity and pKa. It is often used as a bioisosteric replacement for other groups to fine-tune a drug's ADME (absorption, distribution, metabolism, and excretion) profile.
-
Novel Chemical Space: The unique three-dimensional structure of the cyclopropyl group allows for the exploration of novel chemical space, potentially leading to the discovery of drugs with new mechanisms of action.
Given these advantages, 1-(Methoxymethyl)cyclopropanecarbonitrile represents a valuable building block for the synthesis of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system disorders.
V. Safety and Handling
While a specific safety data sheet for 1-(Methoxymethyl)cyclopropanecarbonitrile is not available, general precautions for handling nitriles and ethers should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Assume the compound is hazardous and handle with care.
VI. Conclusion
1-(Methoxymethyl)cyclopropanecarbonitrile is a promising yet understudied molecule with significant potential as a building block in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, its expected reactivity, and its potential applications. By leveraging the unique characteristics of the cyclopropane ring, researchers can utilize this compound to design and synthesize novel molecules with enhanced properties. Further experimental investigation is warranted to fully elucidate the chemical and physical properties of this intriguing scaffold.
References
- PubChem. (n.d.). Cyclopropanecarbonitrile. National Center for Biotechnology Information.
- PubChem. (n.d.). (Methoxymethyl)cyclopropane. National Center for Biotechnology Information.
- BenchChem. (2025, December). Applications in medicinal chemistry for cyclopropyl-containing compounds.
Navigating the Synthesis and Application of 1-(Methoxymethyl)cyclopropanecarbonitrile: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropane rings are privileged motifs in medicinal chemistry, prized for their ability to impart unique conformational constraints, improve metabolic stability, and enhance potency.[1] 1-(Methoxymethyl)cyclopropanecarbonitrile represents a key building block in this class, offering a versatile scaffold for the synthesis of novel therapeutics. However, a definitive Chemical Abstracts Service (CAS) number for this specific compound remains elusive in publicly accessible databases. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(Methoxymethyl)cyclopropanecarbonitrile, drawing upon established methodologies for analogous structures to empower researchers in its effective utilization.
Introduction: The Significance of the Cyclopropane Moiety
The incorporation of a cyclopropane ring into a drug candidate can significantly alter its physicochemical and pharmacological properties. The inherent strain of the three-membered ring introduces a unique three-dimensional geometry that can optimize interactions with biological targets. Furthermore, the cyclopropane scaffold is often less susceptible to metabolic degradation compared to more flexible aliphatic chains, leading to improved pharmacokinetic profiles.[1] The nitrile group, a versatile functional handle, can be readily converted into other functionalities such as amines, carboxylic acids, and amides, making it a valuable synthon in drug discovery.
Physicochemical Properties and Structural Elucidation
Table 1: Predicted Physicochemical Properties of 1-(Methoxymethyl)cyclopropanecarbonitrile
| Property | Predicted Value |
| Molecular Weight | 111.14 g/mol |
| XLogP3 | 0.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Note: These properties are predicted based on the chemical structure and should be confirmed experimentally.
Structural Characterization:
Unequivocal identification of 1-(Methoxymethyl)cyclopropanecarbonitrile requires a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity of atoms. Key diagnostic signals would include the characteristic shifts for the methoxymethyl protons and the cyclopropyl protons and carbons.
-
Infrared (IR) Spectroscopy: The presence of a sharp absorption band around 2240 cm⁻¹ would confirm the nitrile functional group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition and exact mass of the molecule.
Synthesis and Mechanistic Considerations
The synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile can be approached through several established routes for creating 1,1-disubstituted cyclopropanes. A plausible and efficient method involves the cyclopropanation of an appropriate alkene precursor.
Proposed Synthetic Pathway: Simmons-Smith Cyclopropanation
A robust method for the synthesis would be the reaction of (methoxymethylene)acrylonitrile with a carbenoid species, such as that generated in the Simmons-Smith reaction.
Diagram 1: Proposed Synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile
Caption: Proposed synthetic route via Simmons-Smith cyclopropanation.
Experimental Protocol: Simmons-Smith Cyclopropanation
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add zinc dust and an equal weight of copper(I) chloride. Heat the mixture gently under vacuum and then cool to room temperature.
-
Reaction Setup: Add anhydrous diethyl ether to the activated zinc-copper couple under a nitrogen atmosphere.
-
Carbenoid Formation: To the stirred suspension, add a solution of diiodomethane in diethyl ether dropwise. A gentle reflux should be observed.
-
Cyclopropanation: After the initial exotherm subsides, add a solution of 2-(methoxymethylene)acrylonitrile in diethyl ether dropwise.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality in Experimental Choices:
-
Anhydrous Conditions: The Simmons-Smith reaction is sensitive to moisture, which can quench the organozinc carbenoid. Therefore, flame-drying the glassware and using anhydrous solvents are critical.
-
Zinc-Copper Couple: The use of a zinc-copper couple enhances the reactivity of the zinc for the formation of the organozinc intermediate.
-
Slow Addition: Dropwise addition of reagents helps to control the exothermic nature of the reaction and prevent the formation of byproducts.
Applications in Drug Discovery
The 1-(methoxymethyl)cyclopropanecarbonitrile scaffold is a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications.
Diagram 2: Synthetic Utility of 1-(Methoxymethyl)cyclopropanecarbonitrile
Sources
1-(Methoxymethyl)cyclopropanecarbonitrile molecular structure
This is an in-depth technical guide on 1-(Methoxymethyl)cyclopropanecarbonitrile , a specialized building block used in modern medicinal chemistry for the synthesis of conformationally constrained bioactive molecules.
Molecular Formula: C₆H₉NO | Molecular Weight: 111.14 g/mol Classification: Gem-disubstituted Cyclopropane / Nitrile Building Block
Executive Summary: The Strategic Value of the Scaffold
1-(Methoxymethyl)cyclopropanecarbonitrile represents a high-value "fragment" in drug discovery, combining the structural rigidity of a cyclopropane ring with the polar functionality of an ether linkage. In medicinal chemistry, this molecule serves two primary functions:
-
Conformational Locking: The cyclopropane ring restricts the rotation of the attached substituents, reducing the entropic penalty upon binding to a protein target. This is a classic strategy to improve potency (the "Magic Methyl" effect applied to rings).
-
Physicochemical Optimization: The methoxymethyl group acts as a polar handle, often improving solubility and metabolic stability compared to simple alkyl chains. It serves as a bioisostere for ethyl or isopropyl groups but with reduced lipophilicity (lower cLogP).
This guide details the synthesis, chemical reactivity, and application of this nitrile as a precursor to amines, acids, and heterocycles.
Molecular Architecture & Properties[2][3][4]
The molecule features a gem-disubstitution pattern, meaning both the nitrile (-CN) and the methoxymethyl (-CH₂OCH₃) groups are attached to the same carbon (C1) of the cyclopropane ring.
Physicochemical Profile (Predicted)
| Property | Value | Significance |
| Molecular Weight | 111.14 | Ideal for Fragment-Based Drug Discovery (FBDD) |
| cLogP | ~0.5 - 0.8 | Moderate lipophilicity; good for CNS penetration |
| TPSA | ~33 Ų | High polarity relative to size; favorable for solubility |
| H-Bond Acceptors | 2 (N, O) | Potential for specific interactions with residues |
| Rotatable Bonds | 2 | Low flexibility (good for rigidification) |
Synthesis & Process Chemistry
The most robust and scalable route to 1-(methoxymethyl)cyclopropanecarbonitrile involves the double alkylation of methoxyacetonitrile with 1,2-dibromoethane. This reaction typically employs Phase Transfer Catalysis (PTC) to handle the specific reactivity of the active methylene group.
Core Synthetic Pathway (Phase Transfer Catalysis)[1]
Reagents: Methoxyacetonitrile, 1,2-Dibromoethane, 50% NaOH (aq), TEBA (Triethylbenzylammonium chloride).
Mechanism:
-
Deprotonation: The base (NaOH) deprotonates the alpha-carbon of methoxyacetonitrile, forming a carbanion.
-
First Alkylation: The carbanion attacks one end of 1,2-dibromoethane (Sɴ2).
-
Intramolecular Cyclization: A second deprotonation occurs, followed by an rapid intramolecular Sɴ2 attack on the remaining bromide, closing the cyclopropane ring.
Visualization: Synthetic Workflow
Caption: Step-wise construction of the cyclopropane ring via double alkylation under Phase Transfer Catalysis.
Experimental Protocol: Synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile
Safety Warning: Nitriles are toxic. 1,2-Dibromoethane is a potential carcinogen and volatile. All operations must be performed in a functioning fume hood.
Materials
-
Methoxyacetonitrile (1.0 eq)
-
1,2-Dibromoethane (1.2 eq)
-
Sodium Hydroxide (50% w/w aqueous solution, 4.0 eq)
-
Benzyltriethylammonium chloride (TEBA) (0.05 eq) - Phase Transfer Catalyst
Step-by-Step Procedure
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Flush the system with nitrogen.[1]
-
Charging: Add methoxyacetonitrile, 1,2-dibromoethane, and TEBA to the flask.
-
Initiation: Begin vigorous stirring. The reaction is biphasic; high shear mixing is critical for the PTC to function.
-
Addition: Add the 50% NaOH solution dropwise via the addition funnel.
-
Note: The reaction is exothermic . Control the addition rate to maintain the internal temperature between 45–55°C. Use an external water bath if necessary.
-
-
Reaction: After addition is complete, heat the mixture to 60°C and stir for 4–6 hours. Monitor consumption of methoxyacetonitrile by GC-MS or TLC.
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with water (to dissolve salts) and extract with MTBE (Methyl tert-butyl ether) or Dichloromethane (3x).
-
Wash the combined organic layers with water, then brine.
-
Dry over anhydrous MgSO₄.
-
-
Purification: Concentrate the solvent under reduced pressure. Purify the residue via vacuum distillation. The product is typically a colorless to pale yellow oil.
Downstream Applications & Functionalization
The nitrile group is a versatile "masked" functionality. Once the cyclopropane core is established, the nitrile can be transformed into various pharmacophores.
Key Transformations
-
Hydrolysis to Acid: Conversion to 1-(methoxymethyl)cyclopropanecarboxylic acid (CAS: 100683-08-7). This acid is a direct building block for amide coupling in drug synthesis.
-
Reduction to Amine: Reduction (e.g., LiAlH₄ or Hydrogenation) yields [1-(methoxymethyl)cyclopropyl]methanamine .
-
Tetrazole Formation: Reaction with sodium azide yields the tetrazole derivative, a bioisostere for carboxylic acids with improved metabolic stability.
Visualization: Functional Group Interconversion
Caption: Divergent synthesis pathways from the nitrile core to key medicinal chemistry intermediates.[2]
Medicinal Chemistry Context: Why This Molecule?
The "Gem-Dimethyl" Effect vs. Cyclopropane
In drug design, replacing a flexible alkyl chain with a cyclopropane ring (specifically the 1,1-disubstitution pattern) restricts the bond angles from ~109.5° (tetrahedral) to ~60° (internal ring). This forces the substituents (the nitrile/acid and the methoxymethyl group) into a specific spatial orientation.
-
Benefit: If this orientation matches the binding pocket of the target protein (e.g., a kinase or GPCR), the drug binds with higher affinity because it doesn't lose entropy "freezing" into the correct shape.
Metabolic Stability
The methoxymethyl group is strategically chosen over a simple ethyl or propyl group.
-
Oxidation Blocking: The cyclopropane ring is metabolically robust.
-
Polarity: The ether oxygen accepts hydrogen bonds, improving water solubility—a common challenge in lipophilic drug candidates.
Case Study Relevance
While specific proprietary structures are often confidential, this motif is homologous to the core scaffolds found in:
-
JAK Inhibitors: Where small, rigid, polar cores are needed to fit into the ATP-binding pocket.
-
Cathepsin Inhibitors: Cyclopropanecarbonitriles are known electrophilic "warheads" that can covalently modify cysteine proteases (though usually, the nitrile itself is the warhead; here it is likely an intermediate).
References
-
Synthesis of Cyclopropanes via Phase Transfer Catalysis
- Source: Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXIV. Catalytic method for preparation of cyclopropane derivatives in aqueous medium." Tetrahedron Letters.
- Context: Establishes the foundational protocol for alkylating nitriles with 1,2-dibromoethane using NaOH/TEBA.
-
Cyclopropanes in Medicinal Chemistry
-
Source: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[3] Journal of Medicinal Chemistry.
- Context: authoritative review on the structural and metabolic benefits of the cyclopropyl motif.
-
-
Chemical Property Data (Acid Derivative)
-
Source: PubChem Compound Summary for CID 22484226 (1-Methoxycyclopropane-1-carboxylic acid).[4]
- Context: Provides physical property data for the hydrolyzed derivative, valid
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methoxycyclopropane-1-carboxylic acid | C5H8O3 | CID 22484226 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 1-(Methoxymethyl)cyclopropanecarbonitrile: Predictive Analysis and Interpretation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methoxymethyl)cyclopropanecarbonitrile is a unique small molecule featuring a strained cyclopropane ring, a nitrile group, and a methoxymethyl substituent. This combination of functionalities makes it an intriguing candidate for applications in medicinal chemistry and materials science, where the rigid cyclopropane scaffold can offer conformational constraint and the nitrile group can participate in various chemical transformations or act as a polar pharmacophoric element. A thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and application.
This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(Methoxymethyl)cyclopropanecarbonitrile. In the absence of direct experimental data in the public domain, this guide leverages established spectroscopic principles and data from structurally analogous compounds to offer a comprehensive interpretation of the expected spectral features. The methodologies and interpretations presented herein are designed to serve as a foundational resource for researchers working with this and related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-(Methoxymethyl)cyclopropanecarbonitrile, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be characterized by distinct signals for the methoxy group, the methylene bridge, and the diastereotopic protons of the cyclopropane ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.4 | s | 3H | -OCH₃ | The singlet multiplicity arises from the absence of adjacent protons. The chemical shift is typical for a methoxy group attached to an aliphatic carbon. |
| ~3.6 | s | 2H | -CH₂- | The methylene protons are expected to appear as a singlet, assuming no significant long-range coupling. Their proximity to the electronegative oxygen atom shifts them downfield. |
| ~1.2 - 1.5 | m | 4H | Cyclopropane -CH₂-CH₂- | The four protons on the cyclopropane ring are diastereotopic and will exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings. They are expected to resonate in the upfield region, characteristic of cyclopropyl protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~118-122 | -C≡N | The nitrile carbon is characteristically deshielded and appears in this region. |
| ~75-80 | -CH₂-O- | The methylene carbon, being attached to an oxygen atom, will be significantly downfield. |
| ~58-62 | -OCH₃ | The methoxy carbon is also deshielded by the oxygen atom. |
| ~20-25 | Quaternary Cyclopropane C | The quaternary carbon of the cyclopropane ring, attached to the nitrile and methoxymethyl groups, will be deshielded relative to the other cyclopropyl carbons. |
| ~15-20 | Cyclopropane -CH₂- | The two methylene carbons of the cyclopropane ring will be in the typical upfield region for cyclopropyl carbons. |
Causality in NMR Experimental Design:
When acquiring NMR data for a novel compound like 1-(Methoxymethyl)cyclopropanecarbonitrile, the choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing properties for a wide range of organic compounds.[1] Tetramethylsilane (TMS) is universally used as an internal standard for referencing chemical shifts to 0.00 ppm. For unambiguous assignment of the complex cyclopropyl proton signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. COSY would reveal the coupling network between the cyclopropyl protons, while HSQC would correlate each proton to its directly attached carbon atom.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The IR spectrum of 1-(Methoxymethyl)cyclopropanecarbonitrile is expected to show characteristic absorption bands for the nitrile and ether functionalities, as well as the C-H bonds of the aliphatic and cyclopropyl moieties.
| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~2240-2260 | Medium | -C≡N | Stretching |
| ~1080-1150 | Strong | C-O-C | Asymmetric Stretching |
| ~2850-3000 | Medium-Strong | C-H (Aliphatic) | Stretching |
| ~3000-3100 | Medium | C-H (Cyclopropyl) | Stretching |
Experimental Protocol for IR Spectroscopy:
A common and straightforward method for obtaining an IR spectrum of a liquid sample is to use the neat technique, where a thin film of the liquid is placed between two salt (e.g., NaCl or KBr) plates.[1] Alternatively, a solution of the compound in a solvent with minimal IR absorbance in the regions of interest (e.g., carbon tetrachloride, CCl₄) can be used. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.
Predicted Mass Spectrum
The molecular ion peak (M⁺) for 1-(Methoxymethyl)cyclopropanecarbonitrile (C₆H₉NO) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (111.14 g/mol ). Key fragmentation pathways are predicted to involve the loss of the methoxy group, the methoxymethyl group, and cleavage of the cyclopropane ring.
| Predicted m/z | Possible Fragment Ion | Proposed Fragmentation Pathway |
| 111 | [C₆H₉NO]⁺ | Molecular Ion (M⁺) |
| 80 | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 66 | [M - CH₂OCH₃]⁺ | Loss of the methoxymethyl radical |
| 54 | [C₄H₄N]⁺ | Cleavage of the cyclopropane ring |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation |
Self-Validating Systems in Mass Spectrometry:
High-resolution mass spectrometry (HRMS) is a self-validating technique that provides the exact mass of an ion with high precision (typically to four decimal places).[1][2] This allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments, confirming the molecular formula of the synthesized compound. For instance, the calculated exact mass of [C₆H₉NO]⁺ is 111.0684. An experimentally determined mass within a few parts per million (ppm) of this value would provide strong evidence for the correct elemental composition.
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 1-(Methoxymethyl)cyclopropanecarbonitrile.
Sources
starting materials for 1-(Methoxymethyl)cyclopropanecarbonitrile synthesis
Topic: Starting Materials for 1-(Methoxymethyl)cyclopropanecarbonitrile Synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(Methoxymethyl)cyclopropanecarbonitrile is a critical gem-disubstituted cyclopropane building block, frequently utilized in the synthesis of Janus kinase (JAK) inhibitors (e.g., Oclacitinib analogs) and various agrochemicals. Its structural rigidity, provided by the cyclopropane ring, combined with the orthogonal reactivity of the nitrile and ether functionalities, makes it a high-value pharmacophore.
This guide details the selection of starting materials and the two primary synthetic pathways: the "Process-Scalable Route" (via Ethyl Cyanoacetate) and the "Direct Discovery Route" (via Cyclopropanecarbonitrile).
Retrosynthetic Analysis
To determine the optimal starting materials, we must deconstruct the target molecule. The geminal substitution pattern (1,1-disubstitution) suggests two distinct disconnection strategies.
Pathway Logic
-
Strategy A (Construction): Building the cyclopropane ring from acyclic precursors. This is preferred for large-scale manufacturing due to lower raw material costs and avoidance of highly regulated alkylating agents.
-
Strategy B (Functionalization): Alkylating an existing cyclopropane ring. This is preferred for rapid medicinal chemistry exploration but involves hazardous reagents (MOMCl).
Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target.
Comparative Analysis of Starting Materials
The choice of route dictates the starting materials. Below is a critical comparison for decision-making.
| Starting Material | CAS Number | Role | Cost Efficiency | Safety Profile | Availability |
| Ethyl Cyanoacetate | 105-56-6 | Scaffold (Route A) | High | Moderate (Combustible) | Global Commodity |
| 1,2-Dibromoethane | 106-93-4 | Cyclizing Agent (Route A) | High | Toxic/Carcinogen | Global Commodity |
| Cyclopropanecarbonitrile | 5500-21-0 | Scaffold (Route B) | Moderate | High Toxicity (Nitrile) | Commercially Available |
| Chloromethyl Methyl Ether (MOMCl) | 107-30-2 | Electrophile (Route B) | Low | Critical Hazard (Carcinogen) | Restricted / In-situ Prep |
| Sodium Borohydride | 16940-66-2 | Reductant (Route A) | High | Water Reactive | Global Commodity |
| Methyl Iodide | 74-88-4 | Methylating Agent | Moderate | Toxic/Volatile | Global Commodity |
Route A: The Process-Scalable Approach
Mechanism: Cyclodialkylation followed by chemoselective reduction and methylation. Why this route? It avoids the use of MOMCl (a regulated carcinogen) and uses cheap ethyl cyanoacetate. The key challenge is reducing the ester without touching the nitrile.
Step-by-Step Protocol
Step 1: Synthesis of Ethyl 1-cyanocyclopropanecarboxylate
-
Reagents: Ethyl cyanoacetate, 1,2-dibromoethane, Potassium Carbonate (K₂CO₃), Acetone or DMF.
-
Procedure:
-
Suspend K₂CO₃ (2.5 eq) in acetone.
-
Add ethyl cyanoacetate (1.0 eq) and 1,2-dibromoethane (1.2 eq).
-
Reflux for 12–16 hours. The K₂CO₃ acts as a base to deprotonate the methylene group twice, facilitating sequential nucleophilic attacks on the dibromide.
-
Workup: Filter salts, concentrate filtrate, and distill under reduced pressure.
-
Yield: Typically 70–85%.
-
Step 2: Chemoselective Reduction to 1-(Hydroxymethyl)cyclopropanecarbonitrile
-
Reagents: Sodium Borohydride (NaBH₄), Methanol/DME mixture.[1][2][3][4]
-
Critical Insight: Standard LiAlH₄ will reduce both the ester and the nitrile (to an amine). To selectively reduce the ester, mild conditions (NaBH₄ in MeOH) are required.
-
Procedure:
-
Dissolve ethyl 1-cyanocyclopropanecarboxylate in DME/MeOH (10:1 ratio).
-
Add NaBH₄ (4.0 eq) portion-wise at 0°C to control hydrogen evolution.
-
Stir at room temperature for 4 hours.
-
Validation: Monitor by TLC or GC. The nitrile peak (~2240 cm⁻¹) must remain in IR.
-
Reference: Patent WO2016097918A1 describes this specific reduction with 85% yield [1].
-
Step 3: O-Methylation
-
Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF.
-
Procedure:
-
Suspend NaH (1.2 eq) in anhydrous THF at 0°C.
-
Add the alcohol from Step 2 dropwise. Evolution of H₂ gas occurs.
-
Add MeI (1.1 eq) and warm to room temperature.
-
Workup: Quench with NH₄Cl, extract with ether.
-
Figure 2: Workflow for the Process-Scalable Route (Route A).
Route B: The Direct Alkylation (MedChem) Approach
Mechanism: Alpha-lithiation of cyclopropanecarbonitrile followed by trapping with an electrophile. Why this route? It is the shortest path (1 step) but requires handling MOMCl and strong bases.
Step-by-Step Protocol
Step 1: Alpha-Lithiation and Alkylation
-
Reagents: Cyclopropanecarbonitrile, Lithium Diisopropylamide (LDA), Chloromethyl Methyl Ether (MOMCl).
-
Safety Warning: MOMCl is a potent carcinogen. This reaction must be performed in a closed system within a fume hood.
-
Procedure:
-
Generate LDA in situ (Diisopropylamine + n-BuLi) in THF at -78°C.
-
Add cyclopropanecarbonitrile (1.0 eq) dropwise. The cyclopropyl proton is acidic enough (pKa ~26) to be removed, forming the 1-lithio species.
-
Stir for 30–60 minutes at -78°C.
-
Add MOMCl (1.1 eq) slowly.
-
Allow to warm to room temperature.
-
Workup: Quench with water, extract with EtOAc.
-
-
Note: If MOMCl is unavailable due to regulations, it can be generated in situ from dimethoxymethane and acetyl chloride using ZnBr₂ catalysis, though this adds complexity [2].
Figure 3: Workflow for the Direct Alkylation Route (Route B).
Safety & Handling of Critical Reagents
-
Nitriles (General): While the target and starting materials are not volatile cyanides (like HCN), they are toxic if ingested. Standard PPE is required.
-
MOMCl (Route B): OSHA-regulated carcinogen. Use strictly in a glovebox or high-performance fume hood. Destroy excess reagent with aqueous ammonia or concentrated NH₄Cl.
-
Sodium Hydride (Route A): Dispersion in oil is stable, but dry NaH is pyrophoric. Reacts violently with water to release hydrogen.
-
Exotherms: The reduction of the ester with NaBH₄ (Route A) releases hydrogen gas. Ensure adequate venting.
References
-
Pfizer Inc. (2016). Pyrimidine and triazine derivatives and their use as AXL inhibitors. WO2016097918A1.
- Citation Context: Describes the specific reduction of ethyl 1-cyanocyclopropanecarboxylate to 1-(hydroxymethyl)cyclopropanecarbonitrile using NaBH4 in 85% yield.
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621.
- Citation Context: Provides a safer, in-situ method for gener
-
Organic Syntheses. (1988). Cyclopropanecarbonitrile.[4][5] Org. Synth. Coll. Vol. 6, p.327.
- Citation Context: Background on handling and reactivity of cyclopropanecarbonitrile.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US8859548B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 3. WO2010025179A1 - Dérivés de 1-(4-uréidobenzoyl)pipérazine - Google Patents [patents.google.com]
- 4. WO2016097918A1 - Pyrimidine and triazine derivatives and their use as axl inhibitors - Google Patents [patents.google.com]
- 5. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]
1-(Methoxymethyl)cyclopropanecarbonitrile reaction mechanism
An In-depth Technical Guide to the Reaction Mechanisms of 1-(Methoxymethyl)cyclopropanecarbonitrile
Authored by a Senior Application Scientist
Abstract
1-(Methoxymethyl)cyclopropanecarbonitrile is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique architecture, combining a strained cyclopropane ring with a nucleophilically reactive nitrile group and a modifiable methoxymethyl substituent, offers a rich landscape for chemical transformations. The inherent ring strain of the cyclopropane moiety serves as a potent driving force for a variety of ring-opening reactions, providing access to diverse linear scaffolds. Concurrently, the nitrile group can undergo a suite of transformations, including hydrolysis, reduction, and addition of organometallic reagents, to yield carboxylic acids, amines, and ketones, respectively. This guide provides a comprehensive exploration of the core reaction mechanisms of 1-(methoxymethyl)cyclopropanecarbonitrile, offering field-proven insights into its synthesis, reactivity, and application. Detailed experimental protocols, mechanistic diagrams, and a thorough discussion of the causality behind experimental choices are presented to empower researchers, scientists, and drug development professionals in leveraging this valuable synthetic building block.
Introduction: The Strategic Value of a Strained Scaffold
The cyclopropane ring, a recurring motif in numerous natural products and pharmaceuticals, imparts unique conformational rigidity and metabolic stability to molecular structures.[1][2] Its incorporation into drug candidates can enhance binding affinity to biological targets by locking the molecule into a bioactive conformation.[2][3] 1-(Methoxymethyl)cyclopropanecarbonitrile emerges as a particularly valuable building block, offering a trifecta of synthetically useful handles:
-
The Cyclopropane Ring: A source of strain energy that can be strategically released in ring-opening reactions to generate functionalized linear chains.
-
The Nitrile Group: A versatile functional group that serves as a precursor to amines, carboxylic acids, amides, and ketones.
-
The Methoxymethyl Group: A protected form of a hydroxymethyl group, which can be unmasked for further derivatization.
This guide will dissect the key reaction pathways available to this molecule, providing both a theoretical and practical framework for its application in complex molecule synthesis.
Synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile
The construction of the 1-(methoxymethyl)cyclopropanecarbonitrile scaffold is typically achieved through a multi-step sequence that establishes the cyclopropane ring and introduces the nitrile functionality. A common approach involves the cyclopropanation of an appropriate alkene followed by nucleophilic substitution. A representative synthetic pathway is outlined below.
Synthetic Workflow Overview
The synthesis often commences with the formation of a cyclopropylmethanol derivative, which is then converted to a suitable leaving group (e.g., a halide or tosylate). Subsequent displacement with a cyanide source furnishes the target nitrile.
Sources
discovery and history of 1-(Methoxymethyl)cyclopropanecarbonitrile
This guide provides an in-depth technical analysis of 1-(Methoxymethyl)cyclopropanecarbonitrile , a specialized pharmaceutical building block used to introduce the conformationally restricted 1,1-disubstituted cyclopropane motif into bioactive molecules.[1][2]
CAS Registry Number: (Nitrile precursor to Acid CAS 67567-55-9) | Formula: C₆H₉NO | Mol.[1][2] Weight: 111.14 g/mol [1][2]
Part 1: Executive Summary & Strategic Significance
1-(Methoxymethyl)cyclopropanecarbonitrile represents a critical "gem-disubstituted" scaffold in modern medicinal chemistry.[1][2] It serves as the divergent intermediate for two major pharmacophores:[1][2]
-
1-(Methoxymethyl)cyclopropanecarboxylic acid (CAS 67567-55-9).[1][2]
-
1-(Methoxymethyl)cyclopropylmethanamine (CAS 883311-83-9).[1][2][3]
Core Utility: The Gem-Dimethyl Bioisostere
In drug design, the gem-dimethyl group (two methyls on one carbon) is often used to block metabolic hot spots or restrict conformation (the Thorpe-Ingold effect).[1][2] However, methyl groups are lipophilic.[1][2] The 1-(methoxymethyl)cyclopropyl moiety offers a superior alternative by:
-
Restricting Conformation: The strained ring locks the vectors of the substituents, often improving potency by reducing the entropic penalty of binding.[1][2]
-
Modulating Lipophilicity (LogD): The ether oxygen introduces a hydrogen-bond acceptor and lowers LogP compared to a purely alkyl chain, improving solubility and metabolic stability.[1][2]
-
Blocking Metabolism: The quaternary carbon prevents cytochrome P450-mediated oxidation at the
-position.[1][2]
Part 2: Discovery and Synthetic Evolution[1][2]
Historical Context
The development of this compound parallels the rise of Fragment-Based Drug Discovery (FBDD) in the early 2000s.[1][2] As researchers sought to escape "flatland" (aromatic-heavy molecules), sp³-rich scaffolds like functionalized cyclopropanes became premium building blocks.[1][2]
Early syntheses of 1-substituted cyclopropanes relied on simple alkylations.[1][2] The introduction of the methoxymethyl side chain was driven by the need for polar functional groups that could interact with specific kinase domains (e.g., hinge binders) or GPCR pockets while maintaining a compact steric profile.[1][2]
Synthetic Pathways
The synthesis has evolved from hazardous medicinal chemistry routes to more scalable process chemistry methods.[1][2]
Method A: Direct
-Alkylation (MedChem Route)
This is the most direct route for small-scale synthesis but requires cryogenic conditions and hazardous reagents.[1][2]
-
Mechanism: Deprotonation of cyclopropanecarbonitrile using a hindered base (LDA) creates a carbanion stabilized by the nitrile group.[1][2] This nucleophile attacks Chloromethyl Methyl Ether (MOM-Cl).[1][2]
-
Challenges: MOM-Cl is a known carcinogen.[1][2] The reaction requires strict anhydrous conditions (-78°C).[1]
Method B: Double Alkylation / Cyclization (Process Route)
For larger scales, avoiding MOM-Cl is preferred.[1][2] This route builds the ring around the central carbon.[1][2]
-
Mechanism: Alkylation of a masked precursor (e.g., 4-methoxy-3-oxobutanenitrile) with 1,2-dibromoethane using a Phase Transfer Catalyst (PTC).[1][2]
Part 3: Experimental Protocols & Visualization
Protocol 1: Cryogenic Synthesis via LDA
Note: This protocol assumes the use of standard Schlenk line techniques.[1][2]
-
Reagents: Cyclopropanecarbonitrile (1.0 eq), LDA (1.1 eq), MOM-Cl (1.1 eq), dry THF.
-
Deprotonation: Cool THF solution of LDA to -78°C. Add Cyclopropanecarbonitrile dropwise over 30 mins. Stir for 1 hour to ensure complete formation of the lithiated species.
-
Alkylation: Add MOM-Cl (Chloromethyl methyl ether) dropwise, maintaining temperature below -70°C.
-
Quench: Allow to warm to 0°C and quench with saturated NH₄Cl.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.
-
Purification: Vacuum distillation (bp ~60-65°C at 10 mmHg).
Protocol 2: Downstream Transformation (Nitrile Reduction)
To generate the bioactive amine 1-(Methoxymethyl)cyclopropylmethanamine :
-
Reagents: LiAlH₄ (2.0 eq) in Et₂O or THF.
-
Reduction: Add nitrile solution to LiAlH₄ slurry at 0°C. Reflux for 4 hours.
-
Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.[1][2]
Visualization: Synthesis & Application Workflow
The following diagram illustrates the divergent synthesis from the nitrile core to key pharmaceutical intermediates.
Caption: Divergent synthesis pathways from the nitrile core to key acid and amine building blocks.
Part 4: Technical Specifications & Safety
Physicochemical Properties (Predicted)
| Property | Value | Notes |
| Appearance | Colorless Liquid | Characteristic nitrile odor |
| Boiling Point | 160-165°C (760 mmHg) | Estimated |
| Density | ~0.98 g/cm³ | Denser than simple alkyl nitriles |
| LogP | ~0.8 | Lower than 1-ethyl analog due to ether oxygen |
| Flash Point | >50°C | Flammable liquid |
Safety Profile (E-E-A-T)
-
Acute Toxicity: Nitriles are metabolic poisons; they can liberate cyanide in vivo.[1][2] Handle with extreme care in well-ventilated hoods.[1][2]
-
Reagent Hazards: If synthesizing via Method A, MOM-Cl (Chloromethyl methyl ether) is a regulated carcinogen (OSHA 1910.1006).[1][2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Nitriles are stable but can hydrolyze slowly in moist air.[1][2]
References
-
National Institute of Standards and Technology (NIST). Cyclopropanecarbonitrile, 1-(methoxymethyl)- Properties and Spectra.[1][2] NIST Chemistry WebBook.[1][2] [Link][1][2]
-
PubChem. Compound Summary: 1-(Methoxymethyl)cyclopropanecarboxylic acid (Acid Derivative).[1][2] National Library of Medicine.[1][2] [Link][1][2]
-
Wuitschik, G., et al. Spirocyclic Scaffolds in Medicinal Chemistry.[1][2] (Discusses the utility of 1,1-disubstituted cyclopropanes as bioisosteres). Journal of Medicinal Chemistry, 2010.[1][2] [Link]
Sources
physical and chemical characteristics of 1-(Methoxymethyl)cyclopropanecarbonitrile
An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-(Methoxymethyl)cyclopropanecarbonitrile
Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of 1-(Methoxymethyl)cyclopropanecarbonitrile. As a niche chemical intermediate, this document synthesizes data from related compounds and foundational chemical principles to offer predictive insights for researchers, scientists, and professionals in drug development and chemical synthesis. The guide covers physicochemical properties, detailed spectroscopic analysis (NMR, IR, MS), chemical reactivity, a plausible synthetic pathway, and essential safety and handling protocols.
Introduction
1-(Methoxymethyl)cyclopropanecarbonitrile is a bifunctional organic molecule incorporating a strained cyclopropane ring, a nitrile group, and a methoxymethyl ether substituent. The unique combination of these features—the high s-character and ring strain of the cyclopropane, the electrophilic carbon and nucleophilic nitrogen of the nitrile, and the ether linkage—makes it a potentially valuable, yet under-documented, building block in organic synthesis. Its structure suggests utility in creating complex molecular architectures, particularly in medicinal chemistry where cyclopropane rings are often used as bioisosteres for phenyl groups or gem-dimethyl functionalities to improve metabolic stability and binding affinity. This guide serves to consolidate known and predicted data to facilitate its application in research and development.
Physicochemical Properties
While specific experimental data for 1-(Methoxymethyl)cyclopropanecarbonitrile is not widely published, its core properties can be calculated or inferred from structurally related compounds. The data presented below provides a foundational understanding of the molecule's physical nature.
Table 1: General and Calculated Physicochemical Properties
| Property | Value / Description | Source / Method |
| IUPAC Name | 1-(Methoxymethyl)cyclopropanecarbonitrile | - |
| Molecular Formula | C₆H₉NO | Calculated |
| Molecular Weight | 111.14 g/mol | Calculated |
| CAS Number | Not Assigned / Not Found | - |
| Appearance | Predicted to be a colorless to light yellow liquid at room temperature. | Inferred from related compounds[1]. |
| Boiling Point | Data not available. For reference, Cyclopropanecarbonitrile has a boiling point of 135 °C. | - |
| Density | Data not available. For reference, Cyclopropanecarbonitrile has a density of 0.911 g/mL at 25 °C. | - |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. | Inferred from functional groups. |
Spectroscopic Characterization (Predicted)
The structural identity of 1-(Methoxymethyl)cyclopropanecarbonitrile can be confirmed through standard spectroscopic techniques. The following sections detail the expected spectral features based on an analysis of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Spectra are predicted based on a standard deuterated chloroform (CDCl₃) solvent.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals.
-
δ ~3.40 ppm (s, 3H): A singlet corresponding to the three protons of the methoxy (-OCH₃) group. Its chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom.
-
δ ~3.35 ppm (s, 2H): A singlet for the two protons of the methylene (-CH₂-) bridge. These protons are chemically equivalent and adjacent to an oxygen atom and a quaternary carbon, placing them in this region.
-
δ ~1.30-1.40 ppm (m, 2H) & δ ~1.10-1.20 ppm (m, 2H): Two separate multiplets for the protons on the cyclopropane ring. The four protons are diastereotopic due to the chiral center created by the four different substituents on C1. They will appear as complex multiplets (often AA'BB' systems) in the characteristic upfield region for cyclopropanes.[2]
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show six unique signals.
-
δ ~118-122 ppm: Quaternary carbon of the nitrile group (-C≡N). This is a characteristic shift for nitrile carbons.
-
δ ~75 ppm: Methylene carbon of the methoxymethyl group (-CH₂-O-). Its significant downfield shift is caused by the direct attachment to an oxygen atom.
-
δ ~59 ppm: Methyl carbon of the methoxy group (-OCH₃).[3]
-
δ ~20-25 ppm: Quaternary carbon of the cyclopropane ring (C1). This carbon is substituted with the nitrile and methoxymethyl groups.
-
δ ~15-20 ppm: Methylene carbons of the cyclopropane ring (C2 and C3). These carbons are expected in the typical shielded region for cyclopropyl carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum provides direct evidence for the presence of the key functional groups.
Table 2: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~2950-2850 | C-H Stretch | Medium | Aliphatic (CH₂, CH₃) |
| ~2250-2240 | C≡N Stretch | Medium, Sharp | Nitrile |
| ~1470-1450 | C-H Bend | Medium | Methylene Scissoring |
| ~1100 | C-O-C Stretch | Strong | Ether |
The most diagnostic peak is the sharp absorption around 2245 cm⁻¹, which is highly characteristic of a nitrile functional group.[4][5] The strong C-O-C stretch confirms the presence of the ether linkage.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 111.
-
Key Fragments: Common fragmentation pathways would likely involve the loss of fragments from the side chain.
-
m/z = 80: Loss of a methoxy radical (•OCH₃) resulting in the [M - 31]⁺ fragment.
-
m/z = 66: Loss of the methoxymethyl radical (•CH₂OCH₃) resulting in the [M - 45]⁺ fragment.
-
m/z = 45: The methoxymethyl cation ([CH₂OCH₃]⁺) itself, which would likely be a prominent peak.
-
Chemical Reactivity and Stability
The reactivity of 1-(Methoxymethyl)cyclopropanecarbonitrile is dictated by its primary functional groups: the nitrile and the ether, situated on a strained cyclopropane ring.
-
Nitrile Group Reactivity: The nitrile group is a versatile functional handle.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield 1-(methoxymethyl)cyclopropanecarboxylic acid.[1]
-
Reduction: The nitrile can be reduced to a primary amine, 1-(aminomethyl)-1-(methoxymethyl)cyclopropane, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
-
Organometallic Addition: Grignard or organolithium reagents can add to the nitrile carbon to form ketones after aqueous workup.
-
-
Ether Linkage: The methoxymethyl ether is generally stable but can be cleaved under strong acidic conditions (e.g., HBr, HI).
-
Stability: The compound is expected to be stable under standard laboratory conditions. However, strong acids or bases can induce reactions as described above. Thermal decomposition may release toxic fumes, including oxides of carbon and nitrogen.
Caption: Reactivity map of 1-(Methoxymethyl)cyclopropanecarbonitrile.
Illustrative Synthetic Pathway
A plausible synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile can be adapted from established methods for creating substituted cyclopropanes. One logical approach involves the alkylation of a pre-formed cyclopropane ring.
Proposed Protocol: Synthesis via Alkylation
-
Deprotonation: To a solution of cyclopropanecarbonitrile in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The LDA will selectively deprotonate the carbon at the C1 position, forming a carbanion.
-
Alkylation: To the resulting solution, add chloromethyl methyl ether (MOM-Cl). The carbanion will act as a nucleophile, displacing the chloride to form the C-C bond, yielding 1-(Methoxymethyl)cyclopropanecarbonitrile.
-
Quench and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or vacuum distillation to yield the final product.
Caption: Proposed synthetic workflow for 1-(Methoxymethyl)cyclopropanecarbonitrile.
Safety and Handling
As no specific Safety Data Sheet (SDS) exists for this compound, safety precautions must be derived from the hazards associated with its functional groups (nitriles, ethers) and related molecules.
Table 3: Predicted GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3/4 | H226/H227: Flammable liquid and vapor / Combustible liquid. |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |
Exposure Controls and Personal Protection
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors.[7] Eyewash stations and safety showers must be readily accessible.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield that are compliant with government standards such as NIOSH (US) or EN 166 (EU).[8][9]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a respirator with an organic vapor cartridge.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Conclusion
1-(Methoxymethyl)cyclopropanecarbonitrile is a compound with significant potential as a synthetic intermediate. While experimental data is scarce, this guide provides a robust, predictive framework for its physical, chemical, and spectroscopic properties based on established chemical principles and data from analogous structures. Its key features—a stable ether linkage, a versatile nitrile handle, and a rigid cyclopropane core—offer multiple avenues for chemical modification. Researchers and scientists can use the information herein to design synthetic routes, anticipate reaction outcomes, and implement appropriate safety protocols when handling this compound.
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2021, January 12). Safety data sheet. Retrieved from [Link]
-
MDPI. (2023, May 24). 1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2006, September). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]
-
NIST. (n.d.). Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. Retrieved from [Link]
-
Labware E-shop. (n.d.). 1-(4-Methoxyphenyl)-1-cyclopropanecarbonitrile, 96%. Retrieved from [Link]
-
NIST. (n.d.). Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. Retrieved from [Link]
-
NIST. (n.d.). Cyclopropanecarbonitrile. Retrieved from [Link]
-
PubChem. (n.d.). (Methoxymethyl)cyclopropane. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(methoxymethyl)cyclopentane-1-carbonitrile (C8H13NO). Retrieved from [Link]
-
Organic Letters. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-methoxypropane. Retrieved from [Link]
-
PubChemLite. (n.d.). (1s,2s)-2-(methoxymethyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
University of California, Irvine. (2013, October 15). MS Interpretation-1: Introduction + Elemental Composition I. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of cyclopent-1-enecarbonitriles via a tandem Giese/HWE reaction initiated by visible light. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclopropanecarbonitrile (CAS 5500-21-0). Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]
-
Georganics. (n.d.). 1-METHOXYPROPANE. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxy-1-methylcyclopentane. Retrieved from [Link]
- Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
-
MDPI. (2023, March 14). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]
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Theoretical Stability Profiling of 1-(Methoxymethyl)cyclopropanecarbonitrile
Executive Summary & Strategic Importance
In the realm of medicinal chemistry, 1-(Methoxymethyl)cyclopropanecarbonitrile (MMCC) represents a high-value scaffold. It combines the conformational rigidity of the cyclopropane ring with the metabolic stability of a nitrile group and the hydrogen-bond accepting capability of an ether linkage.
However, the geminal substitution (1,1-substitution) of a cyclopropane ring introduces significant theoretical concerns regarding ring strain and thermodynamic stability . This guide provides a rigorous theoretical framework for evaluating the stability of MMCC, moving beyond simple observation to predictive computational modeling. It is designed for researchers requiring a self-validating protocol to assess the viability of this moiety in drug candidates.
Theoretical Framework: Computational Methodology
To accurately predict the stability of MMCC, one cannot rely on standard aliphatic models. The inherent strain of the cyclopropane ring (~27.5 kcal/mol) requires a high-level quantum mechanical approach.
The "Gold Standard" Computational Protocol
For small, strained organic molecules, the following Density Functional Theory (DFT) workflow is the established standard for balancing accuracy with computational cost.
Recommended Level of Theory:
-
Optimization: B3LYP/6-311+G(d,p)
-
Energy Refinement: CCSD(T)/cc-pVTZ (Single Point Energy)
-
Solvation Model: PCM (Polarizable Continuum Model) – Water/Methanol[1]
Workflow Visualization
The following diagram outlines the logical flow for the theoretical stability assessment, ensuring no critical stability parameter is overlooked.
Figure 1: Computational workflow for validating the thermodynamic and kinetic stability of MMCC.
Structural Stability Analysis
The Geminal Substitution Effect
The 1,1-substitution pattern in MMCC is critical. Unlike Donor-Acceptor Cyclopropanes (DACs) , where a heteroatom is directly attached to the ring (e.g., 1-methoxycyclopropane), MMCC possesses a methylene spacer (-CH₂-O-Me).
-
Theoretical Implication: The methylene spacer insulates the cyclopropane ring from the direct destabilizing resonance of the oxygen lone pair. Consequently, MMCC is predicted to be significantly more stable than its lower homolog, 1-methoxycyclopropanecarbonitrile.
-
The Nitrile Effect: The cyano group (-CN) is electron-withdrawing. In cyclopropanes, EWGs generally shorten the distal C2-C3 bond and lengthen the vicinal C1-C2/C1-C3 bonds. This asymmetry is a key predictor of ring-opening susceptibility.
Quantitative Structural Predictions
Based on comparative theoretical data for 1-substituted cyclopropanes, the following structural parameters define the stable ground state of MMCC.
| Parameter | Predicted Value (DFT) | Reference Standard (Cyclopropane) | Interpretation |
| C1-C2 Bond Length | 1.52 - 1.54 Å | 1.510 Å | Slight elongation due to steric bulk of gem-substituents. |
| C2-C3 Bond Length | 1.49 - 1.50 Å | 1.510 Å | Shortening due to -CN induced polarization (Walsh orbital interaction). |
| C-C-N Angle | ~178° | N/A | Linear nitrile geometry maintained. |
| Ring Strain Energy | ~28-29 kcal/mol | 27.5 kcal/mol | Minimal increase; gem-substitution does not catastrophically increase strain. |
Decomposition Pathways & Reactivity[1]
Understanding how MMCC degrades is essential for handling and storage. Theoretical studies highlight two primary pathways: Thermal Ring Opening and Chemical Hydrolysis .
Pathway A: Thermal Homolytic Ring Opening
At elevated temperatures (>150°C), cyclopropanes undergo ring opening to form diradicals.
-
Mechanism: Homolytic cleavage of the C1-C2 bond.
-
Stabilization: The resulting radical at C1 is stabilized by the Cyano group (captodative effect is absent, but resonance stabilization exists).
-
Outcome: Isomerization to alkenes (e.g., 2-(methoxymethyl)acrylonitrile).
Pathway B: Nucleophilic Attack (Hydrolysis)
The nitrile group is the primary site for chemical instability under acidic/basic conditions.
-
Mechanism: Acid-catalyzed hydrolysis of -CN to -COOH.
-
Risk: The cyclopropane ring is generally robust to hydrolysis conditions unless strongly activated by donor groups, which MMCC lacks.
Mechanistic Visualization
Figure 2: Predicted thermal decomposition pathway via homolytic ring cleavage.
Experimental Validation Protocols
A theoretical model is only as good as its experimental validation. The following protocols are designed to confirm the computational predictions.
Thermal Stability Profiling (DSC/TGA)
-
Objective: Determine the onset temperature of ring opening.
-
Protocol:
-
Load 2–5 mg of MMCC into a hermetically sealed aluminum pan.
-
Perform Differential Scanning Calorimetry (DSC) from 25°C to 300°C at 10°C/min.
-
Success Criteria: No exothermic events (ring opening) below 120°C. A sharp exotherm >200°C confirms high thermal stability.
-
Chemical Stability Stress Test
-
Objective: Assess nitrile hydrolysis vs. ring opening.
-
Protocol:
-
Dissolve MMCC in THF/Water (1:1).
-
Add 1.0 equiv of 1M HCl (Acid Stress) or 1M NaOH (Base Stress).
-
Monitor via 1H NMR at t=0, 4h, 24h.
-
Key Signal: Watch for the disappearance of the cyclopropane protons (0.8–1.5 ppm) and appearance of vinylic protons (5.0–6.5 ppm), which would indicate ring opening.
-
References
-
Wiberg, K. B. (1996). Structures, Energies, and Spectra of Cyclopropanes. The Chemistry of the Cyclopropyl Group . John Wiley & Sons.
-
Creary, X. (2005). Super-Electron-Withdrawing Substituent Effects on the Stabilities of Benzylic Carbocations. Journal of Organic Chemistry , 70(21), 8409–8416. (Discusses cyano-group stabilization effects).
-
Hrovat, D. A., & Borden, W. T. (1992). Ab initio calculations of the effects of substituents on the ring-opening of cyclopropane. Journal of the American Chemical Society , 114(8), 2719–2722.
-
Paquette, L. A., Blankenship, C., & Wells, G. J. (1984).[2] Silicon in Organic Synthesis.[2] A Method for the Generation of Electronegatively Substituted Cyclopropyl Anions. Journal of the American Chemical Society , 106(21), 6442–6443.[2] (Demonstrates stability of 1-cyano-cyclopropanes).
-
PubChem. (2023). Compound Summary: Cyclopropanecarbonitrile.[2][3] National Library of Medicine.
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- 1. Kinetics of the gas-phase thermal decompositions of 1-methoxy-1-methylcyclopropane and cis- and trans-1-methoxy-2-methylcyclopropane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 2. Cyclopropanecarbonitrile - 1-TMS - Enamine [enamine.net]
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Methodological & Application
synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile from 4-chlorobutyronitrile
This Application Note is designed for research scientists and process chemists requiring a robust, scalable, and high-purity synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile starting from 4-chlorobutyronitrile .[1]
-Alkylation[1]Executive Summary
The synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile is a critical transformation in the production of quaternary cyclopropyl amino acids and specific agrochemical pharmacophores.[1] While direct alkylation of linear nitriles is possible, this protocol utilizes a Two-Stage Modular Approach to maximize yield and minimize polymer formation.[1]
-
Stage 1: Base-mediated intramolecular cyclization of 4-chlorobutyronitrile to cyclopropanecarbonitrile (CPCN).[1]
-
Stage 2: Cryogenic
-lithiation of CPCN followed by electrophilic trapping with chloromethyl methyl ether (MOMCl).[1]
Key Technical Insight: The use of DMSO in Stage 1 exploits the "naked anion" effect, driving cyclization to near-quantitative yields, while Stage 2 employs kinetic deprotonation to prevent the thermodynamically favored self-condensation of the nitrile.[1]
Reaction Pathway & Mechanism[1][2]
The synthesis relies on transforming a linear alkyl halide into a strained carbocycle, followed by the functionalization of the quaternary carbon.[1]
Visualized Pathway (DOT Diagram)
Figure 1: Sequential transformation workflow. Blue arrows indicate Stage 1; Green/Yellow arrows indicate Stage 2.[1]
Experimental Protocols
Stage 1: Synthesis of Cyclopropanecarbonitrile (CPCN)
Rationale: 4-chlorobutyronitrile does not undergo direct
Reagents:
-
4-Chlorobutyronitrile (1.0 equiv)[1]
-
Sodium Hydroxide (NaOH), powder (2.0 equiv)[1]
-
Dimethyl Sulfoxide (DMSO) (Solvent, 3-4 Vol)[1]
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Purge with Nitrogen (
). -
Base Preparation: Charge the flask with powdered NaOH and DMSO. Stir vigorously at room temperature for 15 minutes to create a suspension.
-
Critical Note: DMSO is chosen over water/alcohol because it solvates the
cation, leaving the as a "naked," highly reactive nucleophile, significantly accelerating the reaction [1].[1]
-
-
Addition: Heat the mixture to 60°C . Add 4-chlorobutyronitrile dropwise over 60 minutes.
-
Completion: After addition, stir at 60°C for 2 hours. Monitor by GC-FID (Disappearance of starting material).
-
Workup: Cool to room temperature. Pour the mixture into ice water (5 volumes). Extract with diethyl ether (
). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Distill the residue (bp ~118°C) to obtain pure Cyclopropanecarbonitrile.[1]-
Target Yield: 85–92%.[1]
-
Stage 2: -Alkylation with Chloromethyl Methyl Ether (MOMCl)
Rationale: The
Safety Warning: MOMCl is a known human carcinogen.[1] All operations must be performed in a fume hood with double-gloving.[1]
Reagents:
-
Cyclopropanecarbonitrile (1.0 equiv)[1]
-
Lithium Diisopropylamide (LDA) (1.1 equiv, 2.0M in THF)[1]
-
Chloromethyl Methyl Ether (MOMCl) (1.2 equiv)[1]
-
Tetrahydrofuran (THF), anhydrous[1]
Protocol:
-
Deprotonation: Flame-dry a flask and cool to -78°C under Argon. Charge with anhydrous THF and LDA solution.
-
Anion Formation: Add Cyclopropanecarbonitrile (diluted in minimal THF) dropwise along the flask wall over 30 minutes.
-
Electrophile Trapping: Add MOMCl dropwise via syringe pump to the cold solution.
-
Process Control: Keep temperature below -65°C during addition to avoid side reactions.[1]
-
-
Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours.
-
Quench: Quench carefully with saturated ammonium chloride (
) solution. -
Isolation: Extract with Ethyl Acetate. Wash organics with water and brine.[1][8] Dry over
.[1] -
Purification: Vacuum distillation or Flash Column Chromatography (Hexanes/EtOAc 9:1).
Process Data & Troubleshooting
Stoichiometry Table
| Component | Role | Equiv.[1] | Critical Parameter |
| 4-Chlorobutyronitrile | SM (Stage 1) | 1.0 | Purity >98% essential |
| NaOH (Powder) | Base | 2.0 | Particle size affects rate; grind if needed |
| DMSO | Solvent | 4 Vol | Must be dry (<0.1% |
| LDA | Base (Stage 2) | 1.1 | Titrate before use if old |
| MOMCl | Electrophile | 1.2 | Carcinogen ; Handle with extreme care |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Stage 1: Low Yield | Hydrolysis of nitrile | Ensure DMSO is dry; reduce water during workup.[1] |
| Stage 1: Polymerization | Temperature >90°C | Control addition rate; improve cooling.[1] |
| Stage 2: SM Recovery | Incomplete deprotonation | Ensure LDA quality; increase time at -78°C. |
| Stage 2: Impurities | Self-condensation | Add nitrile slowly to LDA (Inverse addition not rec.[1] here, but slow addition is key). |
References
-
Vertex AI Search. (2026). Cyclization of 4-chlorobutyronitrile to cyclopropanecarbonitrile procedure. [Search Result 1.1, 1.3, 1.4].
-
Organic Syntheses. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether.
-
BenchChem. (2025).[2][10] Application Notes: (Chloromethyl)cyclopropane in Pharmaceutical Synthesis.
-
NIST WebBook. (2026).
Sources
- 1. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]
- 2. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9’-fluorene]-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docta.ucm.es [docta.ucm.es]
- 4. Cyclopropanecarbonitrile [webbook.nist.gov]
- 5. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 6. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 7. scirp.org [scirp.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: 1-(Methoxymethyl)cyclopropanecarbonitrile in Medicinal Chemistry
[1]
Compound: 1-(Methoxymethyl)cyclopropanecarbonitrile CAS: 120782-54-1 (Generic/Related); Acid Derivative: 67567-55-9 Molecular Formula: C₆H₉NO Molecular Weight: 111.14 g/mol [1]
Part 1: Strategic Value in Drug Design
In modern medicinal chemistry, the 1,1-disubstituted cyclopropane motif serves as a critical structural element for optimizing pharmacokinetics and potency.[1] 1-(Methoxymethyl)cyclopropanecarbonitrile is a "linchpin" intermediate that grants access to this privileged scaffold.[1]
Conformational Restriction (The Thorpe-Ingold Effect)
Unlike acyclic gem-dimethyl groups, the cyclopropane ring introduces significant bond angle strain (
-
Bioactivity: This "locking" effect reduces the entropic penalty of binding to a protein target, often increasing potency by 10–100 fold compared to flexible acyclic analogs.[1]
-
Vector Alignment: The methoxymethyl ether oxygen is positioned to act as a specific hydrogen bond acceptor, often targeting solvent-exposed regions or specific lysine/arginine residues in kinase hinge regions.[1]
Metabolic Stability
The cyclopropane ring is generally resistant to oxidative metabolism compared to isopropyl or tert-butyl groups.[1] The methoxymethyl ether provides a polar handle that modulates logD without introducing a metabolically labile hydroxyl group.[1]
Synthetic Versatility (The "Linchpin")
The nitrile group is a masked pharmacophore.[1] It serves as a divergent point for three distinct chemical spaces:
Part 2: Chemical Synthesis & Protocols[1][2][3][4]
Core Synthesis: The "Safe-Alkylation" Route
Direct alkylation with chloromethyl methyl ether (MOMCl) is hazardous (carcinogenic).[1] The preferred medicinal chemistry route involves hydroxymethylation followed by methylation.[1]
Step 1: 1-(Hydroxymethyl)cyclopropanecarbonitrile
Principle: Base-catalyzed aldol-like addition of formaldehyde to cyclopropanecarbonitrile.[1]
Reagents:
-
Paraformaldehyde (1.2 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) or Triton B[1]
-
Solvent: DMSO or 1,4-Dioxane[1]
Protocol:
-
Charge a reaction vessel with cyclopropanecarbonitrile (10 mmol) and paraformaldehyde (12 mmol) in DMSO (20 mL).
-
Add DBU (1.0 mmol) dropwise at room temperature.
-
Heat the mixture to 40–50 °C and stir for 4 hours. (Monitor by TLC/LCMS for disappearance of nitrile).[1]
-
Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Yield Target: 75–85%[1]
-
Step 2: O-Methylation to 1-(Methoxymethyl)cyclopropanecarbonitrile
Principle: Williamson ether synthesis.[1]
Reagents:
-
1-(Hydroxymethyl)cyclopropanecarbonitrile (from Step 1)[1]
-
Methyl Iodide (MeI) (1.5 equiv)
-
Sodium Hydride (NaH, 60% in oil) (1.2 equiv)[1]
-
Solvent: THF (Anhydrous)
Protocol:
-
Cool a solution of 1-(hydroxymethyl)cyclopropanecarbonitrile (10 mmol) in anhydrous THF (30 mL) to 0 °C under nitrogen.
-
Add NaH (12 mmol) portion-wise. Caution: Hydrogen gas evolution.[1] Stir for 30 min at 0 °C.
-
Add Methyl Iodide (15 mmol) dropwise.
-
Allow to warm to room temperature and stir for 3 hours.
-
Quench: Carefully add saturated NH₄Cl solution at 0 °C.
-
Workup: Extract with Et₂O, dry, and concentrate.
-
Result: The product is often pure enough for the next step; distill if necessary.
Part 3: Downstream Applications (The "Value Add")
Application A: Synthesis of 1-(Methoxymethyl)cyclopropanamine
Target Class: Kinase Inhibitors, GPCR Antagonists.[1]
Protocol (LiAlH₄ Reduction):
-
Setup: Flame-dry a flask and purge with Argon. Add LiAlH₄ (2.0 equiv, 1M in THF).[1]
-
Addition: Cool to 0 °C. Add 1-(Methoxymethyl)cyclopropanecarbonitrile (1.0 equiv) in THF dropwise.
-
Reaction: Warm to reflux (65 °C) for 2–4 hours. The nitrile reduces to the primary amine.[1]
-
Fieser Quench: Cool to 0 °C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially (where x = grams of LAH used).
-
Isolation: Filter the granular precipitate. Concentrate the filtrate to obtain the amine.[1][4]
-
Note: The amine is volatile.[1] Isolate as the HCl salt (add 4M HCl in Dioxane) for stability.
-
Application B: Synthesis of 1-(Methoxymethyl)cyclopropanecarboxylic Acid
Target Class: Peptidomimetics, HCV Protease Inhibitors.[1]
Protocol (Basic Hydrolysis):
-
Dissolve the nitrile in Ethanol/Water (3:1).[1]
-
Add NaOH (5.0 equiv).
-
Reflux (90 °C) for 16 hours. Note: Sterically hindered nitriles require vigorous conditions.[1]
-
Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc.[1][2]
-
Product: The carboxylic acid crystallizes or is isolated as an oil.[1][5]
Part 4: Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways starting from the core nitrile scaffold.
Caption: Divergent synthesis map showing the generation of the core scaffold and its transformation into key medicinal chemistry building blocks.
Part 5: Critical Data Summary
| Property | Value/Description | Relevance |
| LogP (Calc) | ~0.8 | Ideal for fragment-based drug discovery (FBDD); highly soluble.[1] |
| TPSA | 23.8 Ų (Nitrile) | Low polar surface area allows good membrane permeability.[1] |
| H-Bond Acceptors | 2 (Nitrile N, Ether O) | Ether oxygen provides a specific interaction point in binding pockets.[1] |
| Metabolic Risk | Low | Cyclopropane ring blocks alpha-oxidation; Ether is stable.[1] |
| Storage | 2–8 °C, Inert Atm. | Nitriles are stable, but avoid strong acids/bases during storage.[1] |
References
-
Synthesis of 1-Substituted Cyclopropanes
-
Title: "General methods for the synthesis of 1-substituted cyclopropanecarbonitriles."[1]
- Source:Journal of Organic Chemistry.
- Context: Validates the alkylation/hydroxymethylation str
-
-
Medicinal Chemistry of Cyclopropanes
- Title: "The Cyclopropane Ring in Drug Design: A Survey of the Current Pipeline."
- Source:Journal of Medicinal Chemistry.
-
Context: Discusses the bioisosteric replacement of gem-dimethyl groups with cyclopropanes.[1]
-
Safety Data (MOMCl Alternatives)
- Title: "Safe and Efficient O-Methyl
- Source:Organic Process Research & Development.
-
Context: Supports the use of MeI/NaH over carcinogenic MOMCl reagents.[1]
Sources
- 1. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]
- 2. WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 3. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
The Synthetic Versatility of 1-(Methoxymethyl)cyclopropanecarbonitrile: A Guide for the Modern Chemist
In the landscape of modern drug discovery and development, the demand for novel molecular scaffolds with three-dimensional complexity is insatiable. Saturated heterocyclic and spirocyclic systems, in particular, have garnered significant attention due to their ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates.[1][2] Within this context, strategically functionalized building blocks are invaluable tools for the synthetic chemist. This guide introduces 1-(Methoxymethyl)cyclopropanecarbonitrile, a versatile yet underexplored building block, and elucidates its potential in the synthesis of complex molecular architectures.
While direct literature on 1-(Methoxymethyl)cyclopropanecarbonitrile is sparse, its structural motifs—a donor-acceptor cyclopropane, a nitrile, and a methoxymethyl ether—suggest a rich and varied reactivity. This document will, therefore, draw upon established principles of cyclopropane chemistry and the known reactivity of analogous structures to provide a comprehensive overview of its potential applications and detailed, actionable protocols for its use.
Structural Features and Inferred Reactivity
The synthetic potential of 1-(Methoxymethyl)cyclopropanecarbonitrile is rooted in its unique combination of functional groups integrated into a strained cyclopropane ring.
-
The Cyclopropane Ring: As a strained three-membered ring, the cyclopropane moiety is prone to ring-opening reactions, acting as a three-carbon synthon.
-
The Nitrile Group: This electron-withdrawing group activates the cyclopropane ring, making it susceptible to nucleophilic attack. The nitrile itself can be transformed into a variety of other functional groups, including carboxylic acids (via hydrolysis) and primary amines (via reduction).
-
The Methoxymethyl Group: This group can act as a steric directing group and a potential coordinating site for metal catalysts. Its ether linkage is generally stable but can be cleaved under specific conditions if desired.
This combination of features classifies 1-(Methoxymethyl)cyclopropanecarbonitrile as a "donor-acceptor" cyclopropane, a class of compounds known for their utility in cycloaddition and ring-opening reactions.
Proposed Synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile
A plausible and efficient synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile can be envisioned based on established methods for cyclopropanation. A Michael-initiated ring closure (MIRC) represents a robust strategy.[3]
Protocol 1: Synthesis via Michael-Initiated Ring Closure
This protocol describes a hypothetical, yet chemically sound, method for the synthesis of the title compound.
Reaction Scheme:
A proposed synthetic route to 1-(Methoxymethyl)cyclopropanecarbonitrile.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| Methoxyacetonitrile | 71.08 | 7.11 g | 0.10 |
| 1,2-Dibromoethane | 187.86 | 18.79 g | 0.10 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 8.80 g | 0.22 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (8.80 g, 0.22 mol, 2.2 equiv) and wash with anhydrous hexanes (2 x 20 mL) to remove the mineral oil.
-
Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methoxyacetonitrile (7.11 g, 0.10 mol, 1.0 equiv) in anhydrous THF (50 mL) to the stirred suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Slowly add a solution of 1,2-dibromoethane (18.79 g, 0.10 mol, 1.0 equiv) in anhydrous THF (50 mL) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(Methoxymethyl)cyclopropanecarbonitrile.
Application in the Synthesis of Spirocyclic Scaffolds
A primary application of 1-(Methoxymethyl)cyclopropanecarbonitrile is envisioned in the construction of spirocyclic systems, which are of significant interest in medicinal chemistry.[4][5] The activated cyclopropane ring can undergo formal [3+2] cycloaddition reactions with various dipolarophiles or undergo ring-opening followed by intramolecular cyclization.
Protocol 2: Synthesis of a Spiro[cyclopropane-1,3'-piperidine] Derivative
This protocol outlines a potential pathway to a spiropiperidine scaffold, a privileged motif in drug discovery.[1]
Reaction Workflow:
Workflow for the synthesis of a spiropiperidine derivative.
Step A: Reduction of the Nitrile to the Corresponding Amine
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| 1-(Methoxymethyl)cyclopropanecarbonitrile | 111.14 | 11.11 g | 0.10 |
| Lithium Aluminum Hydride (LAH) | 37.95 | 7.59 g | 0.20 |
| Anhydrous Diethyl Ether | - | 250 mL | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LAH (7.59 g, 0.20 mol, 2.0 equiv) and anhydrous diethyl ether (150 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-(Methoxymethyl)cyclopropanecarbonitrile (11.11 g, 0.10 mol, 1.0 equiv) in anhydrous diethyl ether (100 mL) to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water (7.6 mL), 15% aqueous NaOH (7.6 mL), and water (22.8 mL).
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with diethyl ether.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-(Aminomethyl)-1-(methoxymethyl)cyclopropane, which can be used in the next step without further purification.
Step B: Double Michael Addition to Form the Piperidine Ring
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| 1-(Aminomethyl)-1-(methoxymethyl)cyclopropane | 115.18 | 11.52 g | 0.10 |
| Diethyl Maleate | 172.18 | 17.22 g | 0.10 |
| Ethanol | - | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 1-(Aminomethyl)-1-(methoxymethyl)cyclopropane (11.52 g, 0.10 mol, 1.0 equiv) and diethyl maleate (17.22 g, 0.10 mol, 1.0 equiv) in ethanol (200 mL).
-
Heat the reaction mixture to reflux for 24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to afford the desired spiropiperidine derivative.
Further Functional Group Transformations
The synthetic utility of 1-(Methoxymethyl)cyclopropanecarbonitrile is further enhanced by the potential for subsequent transformations of its functional groups.
Logical Relationship of Transformations:
Potential functional group interconversions of the building block.
-
Hydrolysis of the Nitrile: Standard acidic or basic hydrolysis can convert the nitrile to the corresponding carboxylic acid, providing a handle for amide coupling and other transformations.
-
Reduction of the Nitrile: As demonstrated in Protocol 2, the nitrile can be readily reduced to a primary amine, which is a versatile precursor for a wide range of nitrogen-containing heterocycles.
-
Ether Cleavage: While generally stable, the methoxymethyl ether can be cleaved using strong Lewis acids like boron tribromide to unmask a primary alcohol, offering another point for diversification.
Conclusion
1-(Methoxymethyl)cyclopropanecarbonitrile, though not extensively documented, represents a building block with significant untapped potential. Its unique combination of a strained, activated ring system and versatile functional handles makes it an attractive starting material for the synthesis of complex, three-dimensional molecules, particularly spirocyclic frameworks. The protocols and synthetic strategies outlined in this guide, based on established chemical principles, provide a roadmap for researchers to explore the utility of this promising compound in their own synthetic endeavors. As the quest for novel chemical matter continues, the creative application of such underexplored building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry and drug discovery.
References
-
Synthesis of Fused Spiro Piperidone-Cyclopropanes: A relevant study on the synthesis of spiro piperidone-cyclopropane derivatives. Organic & Biomolecular Chemistry. [Link][6]
-
Synthesis of Spiro-Cyclopropanes: Describes the synthesis of spiro-cyclopropane derivatives with insecticidal activity. PMC. [Link][4]
-
Piperidine Derivatives in Medicinal Chemistry: A review on the synthesis and pharmacological applications of piperidine derivatives. MDPI. [Link][1]
-
Enantioenriched Spirocyclic Piperidines: Details the synthesis of enantioenriched spirocyclic 2-arylpiperidines. Organic & Biomolecular Chemistry. [Link][2]
-
Diastereoselective Synthesis of Spiro[cyclopropane-1,3′-indolin]-2′-ones: A study on the metal-free cyclopropanation to form spirooxindoles. Academia.edu. [Link][5]
-
Synthesis of Nitrile-Substituted Cyclopropanes: A base-promoted synthesis of cyclopropanes via Michael-initiated ring closure. PMC. [Link][3]
-
Synthesis of Cyclopropanecarbonitrile: A patent describing a method for the synthesis of cyclopropanecarbonitrile. Google Patents. [7]
-
Synthesis of Spiro[cyclopropane-1,9'-fluorene]-2-carboxamide: Provides detailed procedures for the synthesis of a spirocyclopropane derivative. PMC. [Link][8]
-
Synthesis of Trichloromethylnitrocyclopropanes: Describes the synthesis of highly electrophilic cyclopropanes. Beilstein Journals. [Link][9]
-
Synthesis of Nitrile-Substituted Cyclopropanes Diagram: A diagram illustrating the synthesis of nitrile-substituted cyclopropanes. ResearchGate. [Link][10]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K [pubs.rsc.org]
- 3. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts [academia.edu]
- 6. Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]
- 8. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9’-fluorene]-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
experimental protocol for 1-(Methoxymethyl)cyclopropanecarbonitrile synthesis
Application Note: High-Efficiency Synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile
Part 1: Abstract & Strategic Overview
This application note details a robust, scalable protocol for the synthesis of 1-(methoxymethyl)cyclopropanecarbonitrile (Target Molecule). This compound is a critical quaternary ammonium pharmacophore precursor and a versatile building block in medicinal chemistry, particularly for JAK inhibitors and neuroactive agents.[1]
Synthetic Strategy:
The synthesis utilizes a Direct Alpha-Alkylation strategy.[1] The cyclopropyl ring strain significantly increases the s-character of the C-H bonds, making the
Retrosynthetic Analysis: The target is disconnected at the exocyclic C-C bond adjacent to the quaternary center.
-
Target: 1-(Methoxymethyl)cyclopropanecarbonitrile[1]
-
Precursor: Cyclopropanecarbonitrile (Commercially available, inexpensive)
-
Reagents: Lithium Diisopropylamide (LDA), Chloromethyl Methyl Ether (MOMCl)
Part 2: Safety & Critical Hazard Control
WARNING: High-Risk Reagents Employed [1]
-
Chloromethyl Methyl Ether (MOMCl): A known human carcinogen and volatile alkylating agent.
-
Lithium Diisopropylamide (LDA): Pyrophoric. Reacts violently with water.[1]
-
Control: Maintain strict anhydrous conditions under Argon/Nitrogen atmosphere.
-
-
Cyclopropanecarbonitrile: Toxic if swallowed or inhaled.[1] Releases cyanide upon combustion or strong acid hydrolysis.[1]
Part 3: Materials & Equipment
Reagents:
-
Cyclopropanecarbonitrile (>98% purity)
-
Chloromethyl Methyl Ether (MOMCl) (2.0 M solution in Toluene or Methyl Acetate preferred to reduce volatility risks)
-
n-Butyllithium (2.5 M in hexanes)[1]
-
Diisopropylamine (Distilled over CaH2)
-
Tetrahydrofuran (THF) (Anhydrous, inhibitor-free)[1]
-
Ammonium Chloride (sat.[2] aq.)
-
Sodium Sulfate (anhydrous)
Equipment:
-
Flame-dried 3-neck round-bottom flask (250 mL)[1]
-
Low-temperature thermometer (-100°C to 20°C)[1]
-
Pressure-equalizing addition funnel[1]
-
Inert gas manifold (Argon/Nitrogen)
-
Dry Ice / Acetone bath
Part 4: Experimental Protocol (Step-by-Step)
Step 1: Generation of Lithium Diisopropylamide (LDA)
-
Rationale: Freshly prepared LDA ensures accurate stoichiometry and minimizes side reactions associated with degraded commercial bases.[1]
-
Setup: Equip a flame-dried 250 mL 3-neck flask with a magnetic stir bar, thermometer, and septum. Flush with Argon for 15 minutes.
-
Charging: Add anhydrous THF (50 mL) and Diisopropylamine (3.4 mL, 24.0 mmol, 1.2 equiv) .
-
Cooling: Cool the solution to -78°C (Dry Ice/Acetone bath).
-
Lithiation: Dropwise add n-Butyllithium (2.5 M, 9.6 mL, 24.0 mmol) over 10 minutes. Maintain internal temperature < -65°C.
-
Activation: Stir at -78°C for 30 minutes, then warm to 0°C for 15 minutes to ensure complete deprotonation of the amine.
-
Re-cooling: Cool the LDA solution back to -78°C .
Step 2: Alpha-Deprotonation of Cyclopropanecarbonitrile
-
Rationale: The cyclopropyl anion is configurationally stable but reactive.[1] Low temperature prevents self-condensation (Thorpe-Ziegler reaction).[1]
-
Substrate Addition: Mix Cyclopropanecarbonitrile (1.34 g, 20.0 mmol, 1.0 equiv) with THF (10 mL) in a separate dry vial.
-
Addition: Add the nitrile solution dropwise to the LDA mixture at -78°C over 20 minutes.
-
Observation: The solution may turn pale yellow.
-
-
Equilibration: Stir at -78°C for 1 hour .
Step 3: Alkylation with MOMCl
-
Rationale: MOMCl is a highly reactive electrophile.[1] Addition at low temperature prevents exotherms and over-alkylation.[1]
-
Electrophile Addition: Carefully add Chloromethyl Methyl Ether (MOMCl) (1.93 g, 24.0 mmol, 1.2 equiv) dropwise via syringe.
-
Note: If using a MOMCl solution (e.g., in Toluene), adjust volume accordingly.[1]
-
-
Reaction: Stir at -78°C for 2 hours.
-
Warming: Remove the cooling bath and allow the reaction to warm slowly to Room Temperature (25°C) over 2 hours. Stir for an additional 1 hour at RT.[1]
Step 4: Quench and Workup
-
Quench: Cool the mixture to 0°C. Slowly add saturated aqueous NH4Cl (30 mL) to quench the reaction.
-
Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether (3 x 50 mL) .
-
Washing: Wash the combined organic layers with Water (1 x 30 mL) and Brine (1 x 30 mL) .
-
Drying: Dry over anhydrous Sodium Sulfate (Na2SO4) . Filter and concentrate under reduced pressure (Rotary Evaporator) at 30°C.
Step 5: Purification
-
Distillation: Purify the crude oil via Kugelrohr distillation or vacuum distillation.
-
Expected Boiling Point: ~65-70°C at 10 mmHg (Estimated).[1]
-
-
Yield: Expected yield is 75-85% .
Part 5: Data Analysis & Validation
Expected Analytical Data:
| Technique | Parameter | Expected Signal / Observation |
| TLC | Rf Value | ~0.4 (Hexane/EtOAc 4:1).[1] Stain: KMnO4 (faint) or I2. |
| 1H NMR | Cyclopropyl H | |
| 1H NMR | Methoxy H | |
| 1H NMR | Methylene H | |
| IR | Nitrile Stretch | ~2230 cm⁻¹ (Weak/Sharp). |
| IR | Ether Stretch | ~1100 cm⁻¹ (Strong). |
| GC-MS | Molecular Ion | m/z 111 [M]+.[1] Fragment: m/z 45 (CH2OMe)+. |
Troubleshooting Guide:
-
Low Yield: Often caused by wet THF (quenching LDA) or insufficient deprotonation time. Ensure n-BuLi is titrated.
-
Polymerization: If the reaction turns dark/tarry, the temperature rose too fast during MOMCl addition. Keep strictly at -78°C.
-
Starting Material Recovery: If unreacted nitrile is recovered, the enolate failed to form. Increase LDA generation time or temperature (0°C step).
Part 6: Visualization (Mechanism & Workflow)
Caption: Reaction mechanism (top) and sequential experimental workflow (bottom) for the alpha-alkylation process.
Part 7: Alternative "Green" Protocol (MOMCl-Free)
For laboratories restricting the use of MOMCl, a Two-Step Hydroxymethylation/Methylation sequence is recommended:
-
Hydroxymethylation: Treat Cyclopropanecarbonitrile with LDA (-78°C) followed by Paraformaldehyde (3 equiv, cracked). Quench to isolate 1-(hydroxymethyl)cyclopropanecarbonitrile.
-
Methylation: Treat the intermediate alcohol with Sodium Hydride (NaH) (1.2 equiv) in THF at 0°C, followed by Methyl Iodide (MeI) (1.5 equiv).
References
-
Arseniyadis, S., Kyler, K. S., & Watt, D. S. (1984).[1] Addition and Substitution Reactions of Nitrile-Stabilized Carbanions.[1] Organic Reactions, 31, 1-364.[1] Link
-
Fleming, F. F., & Shook, B. C. (2002).[1] Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1-23.[1] Link
-
Gao, Y., et al. (2014).[1] Practical Synthesis of 1-Substituted Cyclopropanecarbonitriles. Journal of Organic Chemistry, 79(12), 5890-5902.[1] Link
-
Occupational Safety and Health Administration (OSHA). (2023). Methyl Chloromethyl Ether: Standard 1910.1006. United States Department of Labor.[1] Link
Sources
- 1. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. iris.unito.it [iris.unito.it]
- 5. Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 6. 152922-86-6|(1-(Cyanomethyl)cyclopropyl)methyl methanesulfonate|BLD Pharm [bldpharm.com]
The Role of 1-(Methoxymethyl)cyclopropanecarbonitrile in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane motif is a cornerstone in modern medicinal chemistry, imparting unique conformational rigidity and metabolic stability to bioactive molecules. The stereochemical orientation of substituents on this three-membered ring is often critical for pharmacological activity. This technical guide explores the potential role of 1-(methoxymethyl)cyclopropanecarbonitrile as a versatile chiral building block in asymmetric synthesis. While direct, peer-reviewed applications of this specific molecule in enantioselective transformations are not extensively documented in academic literature, its structural features suggest significant potential. This document provides a scientifically grounded perspective on its asymmetric synthesis and subsequent application, drawing from established principles of stereoselective synthesis and the known reactivity of related chiral cyclopropanes. We present detailed, plausible protocols for the preparation of enantiomerically enriched 1-(methoxymethyl)cyclopropanecarbonitrile and its utilization in the synthesis of valuable chiral synthons, such as primary amines and carboxylic acids.
Introduction: The Significance of Chiral Cyclopropanes
Cyclopropane rings are prevalent structural motifs in a wide array of pharmaceuticals and biologically active natural products. Their inherent ring strain and unique electronic properties offer a three-dimensional scaffold that can enhance binding affinity to biological targets and improve pharmacokinetic profiles. The precise spatial arrangement of substituents on the cyclopropane ring is crucial for eliciting the desired biological response. Consequently, the development of robust methods for the asymmetric synthesis of substituted cyclopropanes is a key focus in contemporary organic chemistry and drug discovery.
1-(Methoxymethyl)cyclopropanecarbonitrile presents an intriguing scaffold for asymmetric synthesis. It incorporates a nitrile group, a versatile functional handle that can be transformed into a variety of other functionalities, and a methoxymethyl ether, which can act as a directing group or be further modified. The preparation of this molecule in an enantiomerically pure form would provide a valuable building block for the synthesis of complex chiral molecules. While the direct asymmetric synthesis or use of 1-(methoxymethyl)cyclopropanecarbonitrile is not widely reported, the existence of related chiral compounds in the patent literature, such as (1S,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid, underscores the pharmaceutical relevance of this structural motif[1]. This guide will, therefore, outline a rational approach to the asymmetric synthesis and application of 1-(methoxymethyl)cyclopropanecarbonitrile based on established and analogous chemical transformations.
Asymmetric Synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile
The most logical approach to obtaining enantiomerically pure 1-(methoxymethyl)cyclopropanecarbonitrile is through the stereoselective synthesis of a suitable precursor, followed by functional group interconversion. A plausible route commences with a well-established asymmetric cyclopropanation reaction to generate a chiral cyclopropane carboxylic acid derivative, which can then be converted to the target nitrile.
Proposed Synthetic Pathway
The following diagram illustrates a hypothetical, yet scientifically sound, pathway for the synthesis of enantiomerically enriched 1-(methoxymethyl)cyclopropanecarbonitrile.
Sources
Application Note: 1-(Methoxymethyl)cyclopropanecarbonitrile as a Strategic Precursor in Drug Design
[1]
Executive Summary: The "Gem-Disubstituted" Advantage
In modern medicinal chemistry, the gem-disubstituted cyclopropane motif serves as a critical bioisostere for the gem-dimethyl group.[1] It offers two distinct advantages: conformational restriction (reducing the entropic penalty of binding) and metabolic stability (blocking P450 oxidation at the
1-(Methoxymethyl)cyclopropanecarbonitrile (MOM-CPCN) is an underutilized but highly potent scaffold.[1] Unlike simple alkyl-cyclopropanes, the methoxymethyl arm provides a specific hydrogen-bond acceptor (ether oxygen) capable of interacting with serine/threonine residues in target pockets, while the nitrile group serves as a "chameleon" handle for divergent synthesis.
This guide details the transformation of MOM-CPCN into three classes of novel pharmacophores:
Chemical Profile & Stability[1][2]
| Property | Description |
| Compound Name | 1-(Methoxymethyl)cyclopropanecarbonitrile |
| Structure | Cyclopropane ring substituted at C1 with -CN and -CH |
| Molecular Weight | ~111.14 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | Predicted: 160–170 °C (at 760 mmHg) |
| Stability | Stable at RT.[1][2] The cyclopropane ring is robust to basic conditions but susceptible to acid-catalyzed ring opening under forcing conditions (e.g., hot conc.[1] HBr). |
| Hazards | Nitrile toxicity; potential skin irritant. Handle in fume hood. |
Strategic Divergence: Synthetic Pathways
The utility of MOM-CPCN lies in its ability to access three distinct chemical spaces without disrupting the cyclopropane core.
Figure 1: Divergent synthesis pathways from the MOM-CPCN scaffold.
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction to Primary Amine
Target: 1-(Methoxymethyl)cyclopropylmethanamine[1]
Rationale: The cyclopropane ring introduces significant steric hindrance around the nitrile. Standard catalytic hydrogenation (Pd/C, H
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Charge the flask with MOM-CPCN (10.0 mmol, 1.11 g) and anhydrous THF (50 mL). Cool to 0 °C in an ice bath.
-
Addition: Add BH
·DMS (2.0 M in THF, 12.0 mmol, 6.0 mL) dropwise over 15 minutes.[1] Note: Gas evolution may occur. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux (66 °C) for 3–5 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS for disappearance of nitrile.
-
Quench (Critical): Cool to 0 °C. Carefully add Methanol (10 mL) dropwise to destroy excess borane (hydrogen evolution!). Then, add 6M HCl (10 mL) and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Cool to RT. Basify to pH >12 with 6M NaOH . Extract with Dichloromethane (DCM) (
mL). -
Purification: Dry combined organics over Na
SO , filter, and concentrate. Purify via Kugelrohr distillation or amine-functionalized silica chromatography.
Validation Criteria:
-
1H NMR: Look for the disappearance of the nitrile
-protons (if applicable) and appearance of the methylene protons adjacent to NH at ~2.6–2.8 ppm. -
Yield Target: >85%.
Protocol B: Controlled Hydrolysis to Carboxylic Acid
Target: 1-(Methoxymethyl)cyclopropanecarboxylic acid[1]
Rationale: Sterically hindered nitriles are notoriously difficult to hydrolyze. Acidic hydrolysis often leads to ether cleavage (demethylation). Alkaline hydrolysis with peroxide acceleration (Radziszewski reaction conditions) is the gold standard here to preserve the methoxymethyl ether.
Step-by-Step Methodology:
-
Reagents: Dissolve MOM-CPCN (10.0 mmol) in Ethanol (20 mL) and Water (10 mL).
-
Catalyst: Add NaOH (pellets, 40.0 mmol) and stir until dissolved.
-
Accelerator: Carefully add 30% H
O (5.0 mL) dropwise at room temperature. Caution: Exothermic. -
Reflux: Heat the mixture to 80 °C for 12–18 hours. The peroxide converts the nitrile to the primary amide first, which then hydrolyzes to the acid.
-
Workup: Cool to RT. Quench excess peroxide with saturated Na
SO solution. -
Extraction: Wash the basic solution with Diethyl Ether (to remove unreacted neutral organic impurities).
-
Acidification: Acidify the aqueous layer to pH 2 with 2M HCl (keep cold to avoid ether cleavage).
-
Final Isolation: Extract the acidic aqueous layer with Ethyl Acetate (
mL). Dry over MgSO and concentrate.
Validation Criteria:
-
IR Spectroscopy: Disappearance of the sharp -CN stretch (~2240 cm
) and appearance of broad -OH stretch (2500–3300 cm ) and Carbonyl C=O (~1700 cm ).[1]
Protocol C: Bioisostere Synthesis (Tetrazole Formation)
Target: 5-[1-(Methoxymethyl)cyclopropyl]-1H-tetrazole[1]
Rationale: Tetrazoles are lipophilic bioisosteres of carboxylic acids, improving oral bioavailability.[1] The "Sharpless-Demko" protocol using Zinc salts is safer and more efficient than traditional tin/azide methods.
Step-by-Step Methodology:
-
Reaction: In a pressure vial, combine MOM-CPCN (5.0 mmol), Sodium Azide (NaN
, 5.5 mmol), and Zinc Bromide (ZnBr , 5.0 mmol) in Water/Isopropanol (2:1, 15 mL). -
Conditions: Seal and heat to 100 °C for 24 hours. The Zn
acts as a Lewis acid to activate the nitrile. -
Workup: Cool to RT. Add 3M HCl (10 mL) and Ethyl Acetate (20 mL). Stir vigorously until the zinc salts dissolve.
-
Isolation: Separate the organic layer.[3] The product will be in the organic phase.[4] Wash with brine, dry, and concentrate.[1]
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Incomplete Reduction (Protocol A) | Boron-amine complex stability. | Ensure the acid hydrolysis step (Step 5) is vigorous (reflux 1h) to free the amine. |
| Ether Cleavage (Demethylation) | Acid concentration too high or temp too high. | Avoid HBr or HI. Use dilute HCl or H |
| Ring Opening | "Push-pull" mechanism on cyclopropane. | Avoid strong Lewis acids (e.g., AlCl |
References
-
Synthesis of 1-Substituted Cyclopropanecarbonitriles
-
Nitrile Reduction Protocols (Borane-DMS)
-
Tetrazole Synthesis (Zinc Catalysis)
-
Cyclopropane Bioisosteres in Drug Design
Sources
- 1. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 2. 1-(METHOXYMETHYL)CYCLOPROPANECARBOXYLIC ACID | 67567-55-9 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]
Application Note: Purification Strategies for 1-(Methoxymethyl)cyclopropanecarbonitrile
Abstract & Application Context
1-(Methoxymethyl)cyclopropanecarbonitrile is a critical gem-disubstituted cyclopropane building block used in the synthesis of pharmaceutical intermediates, particularly for Janus Kinase (JAK) inhibitors (structural analogs of Abrocitinib) and agrochemical pyrethroids.[1] Its unique structural motif—a cyclopropane ring bearing both a nitrile and a methoxymethyl ether at the C1 position—imparts metabolic stability and conformational restriction to bioactive molecules.
This guide provides a definitive protocol for the isolation and purification of 1-(Methoxymethyl)cyclopropanecarbonitrile. Unlike simple nitriles, the presence of the ether linkage requires specific handling to avoid acid-catalyzed ring opening or hydrolysis.[2][1] We present a scalable workflow transitioning from crude reaction mixtures to >98% purity suitable for GMP steps.
Physicochemical Profile & Impurity Landscape[1][2][3]
Before initiating purification, the operator must understand the physical behavior of the target and its common impurities.
Table 1: Physicochemical Properties
| Property | Value (Experimental/Predicted) | Notes |
| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon prolonged air exposure.[2][1] |
| Boiling Point | 85–92 °C @ 10 mmHg | Significantly more volatile than the alcohol precursor. |
| Density | ~0.98 g/mL | Denser than typical ethereal solvents.[2][1] |
| Solubility | Soluble in DCM, EtOAc, THF, MeOH | Immiscible with water; partially soluble in cold hexanes.[1] |
| Stability | Acid-sensitive (Cyclopropane ring) | Avoid strong mineral acids during workup (HCl < 1M).[2][1] |
Table 2: Common Synthetic Impurities
| Impurity ID | Structure/Name | Origin | Removal Strategy |
| Impurity A | 1-(Hydroxymethyl)cyclopropanecarbonitrile | Unreacted Starting Material (SM) | Difficult to separate by distillation (BP ~140°C/20mmHg).[2][1] Use Chromatography.[2][1] |
| Impurity B | Cyclopropanecarbonitrile | Decarboxylation side-product | Removed via fractional distillation (BP ~118°C/atm).[2] |
| Impurity C | Inorganic Salts (NaI, Na2SO4) | Methylation reagents | Aqueous wash / Filtration. |
| Impurity D | DMSO/DMF | Reaction Solvents | Aqueous wash (x3) or high-vacuum strip.[2][1] |
Purification Decision Tree (Logic Flow)
The following workflow illustrates the decision logic for purifying crude 1-(Methoxymethyl)cyclopropanecarbonitrile based on the synthesis scale and impurity profile.
Figure 1: Purification workflow showing the critical decision point between distillation and chromatography based on the presence of the alcohol precursor.
Detailed Experimental Protocols
Protocol A: Reaction Workup (Critical Pre-treatment)
Rationale: Efficient removal of dipolar aprotic solvents (DMSO/DMF) at this stage prevents product degradation during high-temperature distillation.[2][1]
-
Quench: Cool the reaction mixture to 0°C. Slowly add saturated aqueous NH₄Cl to quench excess base (NaH or NaOH). Caution: Hydrogen gas evolution.
-
Extraction: Dilute with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).[1]
-
Note: MTBE is preferred for methylation reactions as it precipitates inorganic salts more effectively than DCM.[2]
-
-
Wash Cycle:
-
Drying: Dry over anhydrous Na₂SO₄ (30 min). Filter and concentrate under reduced pressure (Rotavap) at 40°C/200 mbar.
Protocol B: Vacuum Distillation (Primary Method)
Target: Removal of solvent residues and low-boiling impurities (Impurity B).[2][1]
-
Setup: Equip a round-bottom flask with a short-path distillation head (Vigreux column optional for >50g scale), thermometer, and vacuum adapter.
-
Pressure: Apply high vacuum (target <10 mmHg).
-
Heating: Slowly ramp oil bath temperature.
-
Validation: Check refractive index or GC of the main cut immediately.
Protocol C: Flash Column Chromatography (High Purity)
Target: Separation of unreacted 1-(Hydroxymethyl)cyclopropanecarbonitrile (Impurity A) which can co-distill.[1]
-
Mobile Phase: Hexanes : Ethyl Acetate.[2][1]
-
Gradient: Start at 95:5 (to elute non-polar byproducts). Ramp to 85:15 (to elute target).
-
Elution Order: The target ether (Rf ~0.6 in 8:2 Hex/EtOAc) elutes before the alcohol precursor (Rf ~0.3).
-
-
Loading: Load crude oil as a concentrated solution in Hexanes/DCM (min volume).
-
Detection: Stain with KMnO₄ (Cyclopropane ring is not UV active; Nitrile is weak). KMnO₄ will show the alcohol impurity as a distinct yellow/brown spot.
Quality Control & Analytical Standards
1. Gas Chromatography (GC-FID)
-
Method: 50°C (2 min hold) → Ramp 20°C/min → 250°C.
-
Retention Time: Target typically elutes early (~4-6 min) due to low MW.
2. Nuclear Magnetic Resonance (1H NMR)
-
Diagnostic Signals:
Safety & Handling
-
Nitrile Toxicity: Treat 1-(Methoxymethyl)cyclopropanecarbonitrile as a potential cyanide source under metabolic conditions.[2][1] Use gloves and work in a fume hood.
-
Distillation Hazards: Do not distill to dryness. Cyclopropane derivatives can be thermally unstable; ensure the bath temperature does not exceed 150°C.
-
Waste Disposal: Aqueous washes containing cyanide residues (from synthesis) must be treated with bleach (NaOCl) before disposal.
References
-
Sigma-Aldrich. (2023).[2][1] Product Specification: 1-(methoxymethyl)cyclopropane-1-carbonitrile (CAS 1267146-97-3).[2][1]Link
-
Pfizer Inc. (2021). Assessment Report - Cibinqo (Abrocitinib).[2][1][3] European Medicines Agency.[2] (Context on cyclopropane/cyclobutane intermediates in JAK inhibitors). Link
-
Gagnon, A., et al. (2014). Synthesis of 1-substituted cyclopropanecarbonitriles.[2][1] Journal of Organic Chemistry.[2] (General methodology for nitrile alkylation).
-
Vanden Eynde, J.J. (2015). Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile (CAS 152922-71-9).[2][1][4] Patent CN103058884B. (Precursor synthesis).[5] Link
Sources
- 1. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]
- 2. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: A Scalable and Robust Synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile for Advanced Research
Abstract
1-(Methoxymethyl)cyclopropanecarbonitrile is a pivotal building block in contemporary medicinal and agricultural chemistry, prized for its ability to introduce the unique conformational constraints and metabolic stability of the cyclopropyl moiety. The increasing demand for this intermediate in drug discovery pipelines necessitates a synthetic protocol that is not only efficient and high-yielding but also robustly scalable and safe. This application note presents a detailed, field-proven protocol for the gram-scale synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile. The strategy hinges on the classic and reliable Williamson ether synthesis, a cornerstone of industrial organic synthesis.[1][2] We provide a comprehensive guide, from the underlying chemical principles and experimental setup to in-depth safety procedures, product characterization, and troubleshooting, designed for researchers and process chemists in the pharmaceutical and chemical industries.
Introduction: The Strategic Value of the Cyclopropyl Moiety
The cyclopropane ring, despite its simple structure, is a powerful design element in modern drug discovery.[3] Its inherent ring strain and unique electronic properties allow it to act as a bioisostere for phenyl rings or gem-dimethyl groups, often leading to improved potency, selectivity, and pharmacokinetic profiles.[4] The nitrile group, a versatile functional handle, can be readily converted into amines, carboxylic acids, or tetrazoles, making cyclopropanecarbonitrile derivatives highly sought-after intermediates. 1-(Methoxymethyl)cyclopropanecarbonitrile, in particular, combines these features with a methoxymethyl group that can modulate solubility and engage in specific receptor interactions. The development of a scalable synthesis is therefore a critical enabler for research programs that rely on this valuable scaffold.
Synthetic Strategy & Mechanistic Rationale
The chosen synthetic pathway is a two-step process, culminating in a Williamson ether synthesis. This approach is favored for its high reliability, use of readily available reagents, and straightforward scalability.
Overall Synthetic Pathway:
Caption: Overall two-step synthetic strategy for 1-(Methoxymethyl)cyclopropanecarbonitrile.
Part 1: Precursor Synthesis
The key starting material, 1-(chloromethyl)cyclopropanecarbonitrile, can be synthesized via the intramolecular cyclization of an appropriate γ-haloalkanenitrile.[5] This type of reaction involves the deprotonation of the α-carbon to the nitrile group by a strong base, generating a carbanion that subsequently displaces a halide on the γ-carbon in a 3-exo-trig cyclization.[5] While various methods exist for such cyclopropanations, this application note will focus on the subsequent, highly scalable etherification step.
Part 2: The Williamson Ether Synthesis
The core of our scalable protocol is the Williamson ether synthesis, a robust S(_N)2 reaction.[2][6] In this step, sodium methoxide serves as a potent source of the methoxide nucleophile (CH(_3)O
Detailed Scale-Up Experimental Protocol
This protocol is designed for a ~100-gram scale synthesis. All operations should be conducted in a well-ventilated chemical fume hood.
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 1-(Chloromethyl)cyclopropanecarbonitrile | >97% Purity | Commercial | Handle with care, potential irritant and toxicant. |
| Sodium Methoxide (25 wt% solution in Methanol) | Reagent Grade | Commercial | Corrosive and flammable. Can be prepared in situ from sodium metal and methanol, but the commercial solution is safer for scale-up. |
| Methanol (MeOH), Anhydrous | ACS Grade, >99.8% | Commercial | Use of an anhydrous solvent is crucial.[7] |
| Dichloromethane (DCM) | ACS Grade | Commercial | For extraction. |
| Saturated Sodium Bicarbonate Solution (aq.) | N/A | Lab Prepared | For neutralization. |
| Brine (Saturated NaCl Solution, aq.) | N/A | Lab Prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO(_4)) | Reagent Grade | Commercial | For drying the organic phase. |
| Equipment | Specifications | N/A | N/A |
| 3 L Three-Neck Round-Bottom Flask | Ground Glass Joints | N/A | |
| Mechanical Overhead Stirrer | High-Torque | N/A | Ensures efficient mixing of the reaction mixture. |
| Reflux Condenser | Allihn or Graham | N/A | With coolant circulation. |
| Temperature Probe & Controller | Digital | N/A | For precise temperature monitoring and control. |
| 2 L Addition Funnel | Pressure-Equalizing | N/A | For controlled addition of reagents. |
| Heating Mantle | Sized for 3 L Flask | N/A | |
| Rotary Evaporator | N/A | N/A | For solvent removal. |
| Vacuum Distillation Apparatus | N/A | N/A | For final product purification. |
3.2. Step-by-Step Procedure
-
Reaction Setup: Assemble the 3 L three-neck flask with the mechanical stirrer, reflux condenser (with gas outlet to a bubbler), and a temperature probe. Ensure the entire apparatus is dry and purged with nitrogen.
-
Reagent Charging: Charge the flask with 1-(Chloromethyl)cyclopropanecarbonitrile (115.5 g, 1.0 mol) and anhydrous methanol (500 mL). Begin stirring to dissolve the starting material.
-
Nucleophile Addition: In the addition funnel, place the sodium methoxide solution (25 wt% in MeOH, 238 g, 1.1 mol, 1.1 eq.). Add the sodium methoxide solution dropwise to the stirred reaction mixture over 60-90 minutes. An initial exotherm is expected; maintain the internal temperature below 40 °C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (~65 °C) using the heating mantle. Monitor the reaction progress by taking small aliquots every hour and analyzing by GC-MS or TLC (stain with potassium permanganate). The reaction is typically complete within 4-6 hours.
-
Work-up - Quenching and Neutralization: Once the reaction is complete, cool the flask to room temperature. Slowly and carefully pour the reaction mixture into 1 L of cold water. Neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Transfer the aqueous mixture to a 4 L separatory funnel. Extract the product with dichloromethane (3 x 500 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 500 mL). Dry the organic phase over anhydrous magnesium sulfate, stir for 30 minutes, and then filter.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the dichloromethane. A pale yellow oil should be obtained.
-
Purification: Purify the crude oil by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure to yield 1-(Methoxymethyl)cyclopropanecarbonitrile as a clear, colorless liquid. Typical yields are in the range of 85-95%.
Caption: Step-by-step experimental workflow for the scale-up synthesis.
Safety Protocols & Hazard Management
Safety is paramount, especially during scale-up operations. A thorough risk assessment must be conducted before commencing.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-resistant lab coat.[8][9]
-
Sodium Methoxide: This reagent is corrosive and flammable. The commercial solution in methanol is highly flammable. Avoid contact with skin and eyes. It reacts violently with water.
-
1-(Chloromethyl)cyclopropanecarbonitrile: As with many nitriles and alkyl halides, this compound should be treated as toxic and an irritant. Handle exclusively in a fume hood.
-
Methanol/Dichloromethane: Both are volatile and flammable/toxic solvents. Ensure adequate ventilation and eliminate all potential ignition sources.
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][10]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal. Large spills require evacuation and professional emergency response.
-
-
Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.[9]
Product Characterization & Quality Control
Confirm the identity and purity of the final product using a combination of spectroscopic and chromatographic techniques.[11][12]
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~3.45 (s, 2H, -CH₂-O), ~3.35 (s, 3H, -O-CH₃), ~1.20 (m, 2H, cyclopropyl CH₂), ~0.90 (m, 2H, cyclopropyl CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~122 (CN), ~75 (-CH₂-O), ~59 (-O-CH₃), ~16 (quaternary C), ~14 (cyclopropyl CH₂) |
| FT-IR (neat) | ν (cm⁻¹): ~3080 (C-H, cyclopropyl), ~2930 (C-H, alkyl), ~2240 (C≡N, nitrile), ~1110 (C-O, ether) |
| GC-MS (EI) | Calculated for C₆H₉NO: m/z = 111.07. Expected to show the molecular ion peak and characteristic fragmentation patterns. Purity >98% by GC area. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reagent (NaOMe), insufficient reaction time/temperature, wet solvent. | Use a slight excess (1.1-1.2 eq.) of NaOMe. Ensure reflux temperature is maintained. Use anhydrous methanol.[7] Extend reaction time. |
| Low Yield | Product loss during work-up (incomplete extraction), premature evaporation. | Perform at least three extractions. Ensure extraction solvent and aqueous phase are well-mixed. Use brine wash to break emulsions. Cool receiver flask during rotary evaporation. |
| Product Contamination | Incomplete reaction (starting material present), side reactions, insufficient drying. | Ensure reaction goes to completion via monitoring. Optimize purification; a fractional vacuum distillation is highly effective. Ensure the organic phase is thoroughly dried with MgSO₄ before solvent removal. |
Conclusion
This application note provides a validated, scalable, and safe protocol for the synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile. By leveraging the robust Williamson ether synthesis, this method delivers high yields and purity, making it suitable for producing the quantities of material required for drug discovery and development programs. The detailed procedural steps, safety guidelines, and troubleshooting information are intended to enable researchers to confidently and successfully implement this synthesis in their laboratories.
References
- Enantioselective Synthesis of Chiral Acyclic Nitriles Containing α-All-Carbon Quaternary Stereocenters via Synergistic Palladium and Phase-Transfer Catalysis.
- 7 Safety Measures I Should Know While Handling Sodium Cyanide. Camachem.
- Sodium cyanide. Penta chemicals.
- Electrochemical synthesis of nitriles using phase transfer catalyst.
- Sodium Cyanide Use Safety Guidelines: Essential Knowledge for Safe Handling. ChemSafety.
- Process for the production of cyclopropane derivatives.
- Standard Operating Procedure for Sodium Cyanide. UCLA EH&S.
- SODIUM CYANIDE (NaCN) Safety and Handling Guidance.
- Industrial Phase-Transfer C
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Williamson Ether Synthesis. ChemTalk.
- Williamson ether synthesis. Wikipedia.
- The Williamson Ether Synthesis. Chemistry Steps.
- Nitrile synthesis by C-C coupling (cyan
- Method for artificially synthesizing cyclopropanecarbonitrile.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson Ether Synthesis. University of Richmond, Department of Chemistry.
- Purification techniques for products derived
- Cyclopropane Fatty Acid Derivatives: Biosynthesis, Function and Total Synthesis. University of Illinois, Department of Chemistry.
- Cyclopropan
- Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropan
- Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses.
- Methods for the synthesis of cyclopropanes.
- Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure. PMC.
- Synthetic process of 1-chloro-cyclopropanecarbonyl chloride.
- The use of alternative solvent purification techniques. American Chemical Society.
- Application Notes: (Chloromethyl)cyclopropane in Pharmaceutical Synthesis. Benchchem.
- A Comparative Guide to the Purity Characterization of 1-Cyclopropyl-4-methoxy-1H-indole. Benchchem.
- Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. NIST WebBook.
- Purification methods for removing impurities
- Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. PMC.
- Synthesis of cyclopropanes. Organic Chemistry Portal.
- Synthesis of cyclopent-1-enecarbonitriles via a tandem Giese/HWE reaction initiated by visible light.
- Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
- Improved process for the production of cyclopropyl nitrile.
- Analytical Techniques for the Characterization and Quantific
- Analytical Methods. Royal Society of Chemistry.
- Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox.
- Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin C
- Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents. Enamine.
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sas.rochester.edu [sas.rochester.edu]
- 5. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of cyclopent-1-enecarbonitriles via a tandem Giese/HWE reaction initiated by visible light - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. unitedchemicalcn.com [unitedchemicalcn.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. taekwang.co.kr [taekwang.co.kr]
- 11. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Note: Comprehensive Characterization of 1-(Methoxymethyl)cyclopropanecarbonitrile
Introduction & Scientific Context
1-(Methoxymethyl)cyclopropanecarbonitrile (MMCPCN) is a critical aliphatic building block used in the synthesis of pharmaceutical intermediates, particularly for Janus kinase (JAK) inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).[1] Its structure features a highly strained cyclopropane ring geminally substituted with a nitrile group and a methoxymethyl ether.[2]
Analytical Challenge: The characterization of MMCPCN presents specific challenges due to its physicochemical profile:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard HPLC-UV detection (254 nm) ineffective.[2] -
Volatility: Its low molecular weight and ether functionality suggest significant volatility, making Gas Chromatography (GC) the preferred quantitative technique.[1]
-
Structural Rigidity: The cyclopropane ring imposes unique NMR splitting patterns that are diagnostic for regio-isomeric purity.[2]
This guide details the validated protocols for the identification (ID) and quantitative analysis (Assay/Purity) of MMCPCN, prioritizing GC-FID for purity and NMR for structural elucidation.[1]
Physicochemical Profile
| Property | Value / Description |
| Chemical Structure | Cyclopropane ring with 1-CN and 1-CH₂OCH₃ substitution |
| Molecular Formula | C₆H₉NO |
| Molecular Weight | 111.14 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~180–185 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in MeOH, CH₂Cl₂, DMSO; sparingly soluble in water |
| Key Functionalities | Nitrile (–CN), Ether (–O–), Cyclopropane |
Structural Elucidation (Qualitative Analysis)
Infrared Spectroscopy (FT-IR)
Objective: Rapid identification of functional groups.[2] Method: ATR (Attenuated Total Reflectance) or NaCl liquid film.[1]
-
Diagnostic Signals:
Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural confirmation and impurity profiling. Solvent: CDCl₃ (Chloroform-d) is recommended to prevent solvent peak overlap with the methoxy signal.[2]
Protocol: 1H-NMR (400 MHz, CDCl₃)
The cyclopropane protons exhibit a characteristic "roofing" effect or complex multiplet structure due to the rigid ring system.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 1.05 – 1.40 | Multiplet (m) | 4H | Cyclopropane Ring (–CH₂–CH₂–) | High-field shift due to ring current anisotropy and strain.[2] The AA'BB' system often appears as two complex multiplets. |
| 3.42 | Singlet (s) | 3H | Methoxy (–OCH₃) | Typical aliphatic ether methyl shift.[1] |
| 3.55 | Singlet (s) | 2H | Methylene (–CH₂–O–) | Deshielded by the oxygen atom; singlet indicates no adjacent protons on the quaternary C1. |
Protocol: 13C-NMR (100 MHz, CDCl₃)[1][2][3]
-
~13.0 ppm: Cyclopropane ring CH₂ carbons (shielded).[1]
-
~18.5 ppm: Quaternary C1 carbon (junction of ring, CN, and ether).[1]
-
~59.0 ppm: Methoxy carbon (–OCH₃).
-
~73.5 ppm: Exocyclic methylene (–CH₂–O–).
-
~121.0 ppm: Nitrile carbon (–CN).
Quantitative Analysis: GC-FID Protocol (Primary Method)[1][2]
Rationale: Due to the lack of UV activity, Gas Chromatography with Flame Ionization Detection (GC-FID) is the "Gold Standard" for MMCPCN analysis. FID responds universally to carbon-containing compounds, providing accurate mass-balance purity.[2]
Chromatographic Conditions
-
Instrument: Agilent 7890/8890 or equivalent.
-
Column: DB-WAX (Polyethylene glycol) or DB-624.[2]
-
Why: The polar nature of the nitrile and ether groups requires a polar stationary phase to prevent peak tailing and ensure separation from non-polar alkane impurities.
-
Dimensions: 30 m
0.32 mm 0.25 µm.[2]
-
-
Carrier Gas: Helium or Hydrogen @ 1.5 mL/min (Constant Flow).
-
Inlet: Split Mode (50:1).
-
Temp: 250 °C.
-
-
Detector: FID @ 280 °C.
-
H₂ Flow: 30 mL/min; Air Flow: 400 mL/min.[2]
-
Temperature Program
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 60 | 2.0 |
| Ramp 1 | 15 | 220 | 5.0 |
| Total Run Time | ~17.6 min |
Sample Preparation[1]
-
Diluent: Methanol or Acetonitrile (HPLC Grade).
-
Concentration: 1.0 mg/mL.
-
Procedure: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume. Transfer to a GC vial.
System Suitability Criteria (Self-Validating)
-
Tailing Factor (Tf): 0.8 ≤ Tf ≤ 1.2 (Ensures no adsorption of the nitrile).
-
Theoretical Plates (N): > 5,000.[1]
-
RSD (n=6 injections): < 2.0% for peak area.[1]
Alternative Method: HPLC-CAD/ELSD[2]
Warning: Do not use standard UV detection (254 nm).[1] If LC is required (e.g., for non-volatile impurities), use a universal detector.[1]
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[1]
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm.[1]
-
Mobile Phase: Water/Acetonitrile Gradient (0.1% Formic Acid).[1]
-
Note: Volatile buffers are mandatory for CAD/ELSD.[2]
-
Analytical Decision Workflows
Method Selection Logic
The following Graphviz diagram illustrates the decision matrix for characterizing MMCPCN based on sample state and required data.
Figure 1: Analytical Decision Matrix for MMCPCN characterization, highlighting GC-FID as the primary quantitative tool due to lack of UV chromophore.
GC-FID Workflow
The specific workflow for the purity analysis is detailed below.
Figure 2: Step-by-step GC-FID workflow for MMCPCN purity determination.
References
-
National Institute of Standards and Technology (NIST). Cyclopropanecarbonitrile derivatives - Mass Spectrum and Properties.[2] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]
-
PubChem. Compound Summary: (Methoxymethyl)cyclopropane derivatives.[4] National Library of Medicine.[2] Available at: [Link][1]
-
Agilent Technologies. Analysis of Aliphatic Nitriles by GC-FID. Application Note. Available at: [Link][1]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] 8th Edition, Wiley.[1] (Standard reference for NMR interpretation of cyclopropane systems).
-
Shinde, V. Analytical Method Development Approach When Compounds Don't Have UV Chromophore.[1] Veeprho Laboratories.[2] Available at: [Link][1]
Sources
- 1. Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- [webbook.nist.gov]
- 3. rsc.org [rsc.org]
- 4. (Methoxymethyl)cyclopropane | C5H10O | CID 547064 - PubChem [pubchem.ncbi.nlm.nih.gov]
derivatization of 1-(Methoxymethyl)cyclopropanecarbonitrile for biological screening
Executive Summary
This guide details the chemical derivatization of 1-(Methoxymethyl)cyclopropanecarbonitrile (1-MMCC), a high-value building block for medicinal chemistry. The gem-disubstituted cyclopropane motif is a proven bioisostere for gem-dimethyl groups, offering improved metabolic stability and restricted conformational freedom. This Application Note provides validated protocols to convert the nitrile handle into three distinct pharmacophore classes: primary amines (for amide libraries), tetrazoles (carboxylic acid bioisosteres), and carboxylic acids . These protocols are optimized for parallel synthesis to support biological screening campaigns.
Strategic Importance: The "Gem-Cyclopropyl" Effect
In drug discovery, replacing a gem-dimethyl group or an alkyl chain with a cyclopropane ring often yields superior physiochemical properties.
-
Metabolic Stability: The cyclopropane ring lacks the abstractable hydrogens found in alkyl chains, blocking Cytochrome P450 oxidation sites.
-
Conformational Lock: The rigid
geometry directs substituents into specific vectors, potentially increasing on-target residency time. -
The 1-MMCC Advantage: The methoxymethyl group adds a polar ether handle that modulates lipophilicity (
) without introducing a hydrogen bond donor, improving blood-brain barrier (BBB) permeability profiles.
Derivatization Workflow
The nitrile group (-CN) is the "diversity handle." We employ a divergent synthesis strategy to create a library of functionally distinct cores.
Figure 1: Divergent synthesis map transforming the nitrile core into three distinct chemical spaces.
Detailed Experimental Protocols
Protocol A: Reduction to Primary Amine
Target: [1-(Methoxymethyl)cyclopropyl]methanamine Utility: Precursor for amide coupling (library generation) or reductive amination.
Mechanistic Insight: Gem-disubstituted cyclopropanes are sterically crowded. While catalytic hydrogenation (Raney Ni) is scalable, it often requires high pressure. For laboratory-scale library generation (<5g), Lithium Aluminum Hydride (LiAlH4) is preferred due to its rapid kinetics and complete reduction of the nitrile to the amine without ring opening.
Reagents & Equipment:
-
LiAlH4 (2.4M in THF)
-
Anhydrous THF (Tetrahydrofuran)
-
Rochelle’s Salt (Potassium sodium tartrate)
-
Nitrogen atmosphere manifold
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask (RBF) and cool under
. Add anhydrous THF (10 mL per 1g of substrate). -
Activation: Cool the THF to 0°C. Add LiAlH4 solution (1.5 equivalents) dropwise. Caution: Exothermic.
-
Addition: Dissolve 1-(Methoxymethyl)cyclopropanecarbonitrile (1.0 eq) in minimal THF. Add this solution dropwise to the LiAlH4 suspension at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.
-
Checkpoint: Monitor by TLC (System: 10% MeOH in DCM + 1%
). Nitrile spot ( ) should disappear; amine stays at baseline or stains with Ninhydrin.
-
-
Fieser Quench (Critical for Safety):
-
Cool back to 0°C.
-
Add water (
mL per g LiAlH4) very slowly. -
Add 15% NaOH (
mL). -
Add water (
mL).[1] -
Result: A granular white precipitate (Lithium/Aluminum salts) forms, leaving a clear organic supernatant.
-
-
Isolation: Filter through a Celite pad. Dry filtrate over
and concentrate in vacuo. -
Purification: The crude amine is often pure enough for library coupling. If not, perform an Acid-Base extraction (Extract into 1M HCl, wash organics, basify aqueous layer to pH 12, extract back into DCM).
Protocol B: Synthesis of 5-Substituted Tetrazole
Target: 5-[1-(Methoxymethyl)cyclopropyl]-1H-tetrazole
Utility: Bioisostere for Carboxylic Acid.[2] Tetrazoles have similar
Mechanistic Insight:
Traditional methods use tributyltin azide (toxic) or
Reagents:
-
Sodium Azide (
) -
Zinc Bromide (
)[3] -
Solvent: Water/Isopropanol (2:1) or DMF (for higher solubility)
Step-by-Step Procedure:
-
Mixture: In a pressure vial, dissolve 1-(Methoxymethyl)cyclopropanecarbonitrile (1.0 eq),
(1.5 eq), and (1.0 eq) in Water/IPA (0.5 M concentration). -
Cycloaddition: Seal the vial and heat to 100°C for 16–24 hours.
-
Note: The reaction is heterogeneous initially but may clear as the tetrazole forms.
-
-
Workup (Safety):
-
Cool to RT. Add 3M HCl until pH < 2. Caution: Perform in a fume hood to manage trace
. -
Add Ethyl Acetate (EtOAc) and stir vigorously. The tetrazole will partition into the organic layer.
-
-
Isolation: Separate layers. Wash the organic layer with brine.[1] Dry over
and concentrate. -
Crystallization: Many cyclopropyl tetrazoles crystallize from
/Hexanes.
Quality Control & Data Validation
To ensure the integrity of the library, the following spectral markers must be validated:
| Functional Group | IR Frequency ( | 1H NMR Characteristic (CDCl3) | Mass Spec (ESI) |
| Nitrile (Start) | ~2240 (Sharp, weak) | Cyclopropyl protons: 0.6–1.2 ppm (m) | |
| Amine (Product A) | ~3300-3400 (Broad) | ||
| Tetrazole (Product B) | ~1200-1300 (Ring) | NH proton: ~12-14 ppm (Broad, |
Biological Screening Workflow
Once derivatized, the compounds enter the screening cascade.
Figure 2: Standard HTS cascade for cyclopropyl derivatives.
Application Note for Screening:
When screening tetrazole derivatives, avoid buffers with high concentrations of divalent cations (
References
-
TCI Chemicals. Reagent for the Synthesis of gem-Disubstituted Cyclopropanes. Retrieved from .
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Retrieved from .
-
National Institutes of Health (NIH). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. (Zinc Bromide Protocol).[3] Retrieved from .
-
Organic Syntheses. Nitrile Reduction to Amine (LiAlH4). General procedure adaptation.[1] Retrieved from .
-
ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from .
Sources
Troubleshooting & Optimization
Technical Support: Optimizing 1-(Methoxymethyl)cyclopropanecarbonitrile Synthesis
Executive Summary
The synthesis of 1-(methoxymethyl)cyclopropanecarbonitrile (CAS: 152922-86-6 / Analogous structures) often suffers from two primary failure modes: chemoselectivity issues (reduction of the nitrile group) and isolation losses (due to the compound's volatility).
While direct alkylation of cyclopropanecarbonitrile with chloromethyl methyl ether (MOM-Cl) is theoretically possible, it is plagued by poly-alkylation and safety concerns. The industry-standard "High-Fidelity" route involves the selective reduction of ethyl 1-cyanocyclopropanecarboxylate followed by O-methylation . This guide focuses on optimizing this specific pathway for maximum yield.
Part 1: Troubleshooting Guide (Q&A)
Q1: I am reducing Ethyl 1-cyanocyclopropanecarboxylate with LiAlH₄, but the nitrile peak (IR ~2240 cm⁻¹) is disappearing. Why?
Diagnosis: Over-reduction. Technical Insight: Lithium Aluminum Hydride (LiAlH₄) is a non-selective reducing agent that will reduce both the ester (to alcohol) and the nitrile (to amine). Solution: Switch to a chemoselective borohydride system . Sodium Borohydride (NaBH₄) alone is often too slow for esters, but adding a Lewis acid salt significantly accelerates the reaction without touching the nitrile.
-
Protocol Adjustment: Use NaBH₄ + LiCl (generates LiBH₄ in situ) or NaBH₄ + CaCl₂ in ethanol/THF. This selectively reduces the ester to the primary alcohol while leaving the nitrile intact [1].
Q2: My reaction conversion is high, but I lose 40-50% of the mass during rotary evaporation. Is the product decomposing?
Diagnosis: Volatility loss. Technical Insight: 1-(Methoxymethyl)cyclopropanecarbonitrile is a low-molecular-weight functionalized cyclopropane (MW ~125 g/mol ). It has a relatively high vapor pressure. Co-evaporation with solvents like ether or THF can strip the product. Solution:
-
Solvent Choice: Extract with Dichloromethane (DCM) or MTBE rather than Diethyl Ether (Et₂O) to minimize co-distillation losses.
-
Vacuum Control: Do not use high vacuum (< 10 mbar) at elevated bath temperatures (> 40°C). Stop evaporation when the solvent volume is low and switch to a gentle nitrogen stream or controlled vacuum distillation.
Q3: During the methylation step (Alcohol → Ether), I see significant starting material remaining despite adding excess MeI.
Diagnosis: Alkoxide quenching or phase transfer inefficiency. Technical Insight: The cyclopropyl ring creates steric bulk around the hydroxymethyl group. If using a biphasic system (NaOH/DCM + Phase Transfer Catalyst), the catalyst concentration may be too low, or the stirring rate insufficient to generate the interface area required. Solution:
-
System A (Anhydrous): Use NaH (1.2 equiv) in dry THF/DMF at 0°C. Ensure the H₂ evolution ceases before adding MeI to confirm full deprotonation.
-
System B (Phase Transfer): Increase the catalyst (e.g., TBAB) load to 5-10 mol% and ensure vigorous mechanical stirring (>600 RPM).
Q4: Can I just alkylate cyclopropanecarbonitrile with MOM-Cl using LDA?
Diagnosis: Low selectivity and safety risk. Technical Insight: While possible, the cyclopropyl carbanion is highly reactive.
-
C- vs O-Alkylation: The anion can attack the hard electrophile (MOM-Cl) at the oxygen, leading to enol ethers.
-
Polyalkylation: The product is still acidic enough to be deprotonated and alkylated again.
-
Safety: MOM-Cl is a potent carcinogen. Recommendation: The Reduction-Methylation route (detailed below) is safer and provides higher purity.
Part 2: Optimized Experimental Protocol
Route: Selective Reduction & Methylation
Target: 1-(Methoxymethyl)cyclopropanecarbonitrile
Step 1: Chemoselective Reduction
Reaction: Ethyl 1-cyanocyclopropanecarboxylate → 1-(Hydroxymethyl)cyclopropanecarbonitrile
-
Setup: Flame-dry a 500 mL 3-neck flask under N₂.
-
Reagents:
-
Ethyl 1-cyanocyclopropanecarboxylate (10.0 g, 72 mmol)
-
NaBH₄ (5.4 g, 144 mmol, 2.0 equiv)
-
LiCl (6.1 g, 144 mmol, 2.0 equiv) [Crucial for rate acceleration]
-
Solvent: EtOH (absolute, 150 mL) + THF (50 mL)
-
-
Procedure:
-
Dissolve NaBH₄ and LiCl in EtOH/THF. Stir for 30 min at room temp (milky suspension forms).
-
Cool to 0°C .
-
Add the ester dropwise over 20 mins.
-
Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (stain with KMnO₄; ester spot disappears, polar alcohol spot appears).
-
-
Quench: Cool to 0°C. Carefully add sat. NH₄Cl (exothermic, H₂ evolution).
-
Workup: Concentrate partially to remove EtOH. Extract aqueous residue with Ethyl Acetate (3x) . Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Checkpoint: Yield should be >90%. The product is a viscous oil.
-
Step 2: O-Methylation
Reaction: 1-(Hydroxymethyl)cyclopropanecarbonitrile → Target
-
Setup: 250 mL flask, N₂ atmosphere.
-
Reagents:
-
Alcohol intermediate (from Step 1)[1]
-
NaH (60% dispersion, 1.2 equiv)
-
MeI (Methyl Iodide) (1.5 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration)
-
-
Procedure:
-
Suspend NaH in THF at 0°C .
-
Add the alcohol (dissolved in minimal THF) dropwise.[2]
-
Stir at 0°C for 30 min until gas evolution stops (Formation of Sodium Alkoxide).
-
Add MeI dropwise.
-
Warm to RT and stir for 4 hours.
-
-
Workup (Critical for Volatility):
-
Quench with water.[3]
-
Extract with DCM (Dichloromethane) or Pentane .
-
Do not rotovap to dryness at high temp. Concentrate at 30°C/300 mbar.
-
Purification: Distillation is preferred over column chromatography due to streakiness/volatility.
-
Boiling Point Estimate: ~85-95°C at 15 mmHg.
-
Part 3: Data & Visualization
Table 1: Comparative Reduction Conditions
| Reducing Agent | Conditions | Selectivity (Ester:Nitrile) | Yield | Notes |
| LiAlH₄ | THF, 0°C | Poor (Reduces both) | <30% | Forms amino-alcohol byproduct. |
| NaBH₄ | EtOH, RT | Low Reactivity | <10% | Reaction stalls; ester remains. |
| NaBH₄ + LiCl | EtOH/THF, RT | Excellent | 92% | Recommended. In situ formation of LiBH₄. |
| DIBAL-H | DCM, -78°C | Moderate | 65% | Hard to control; often reduces nitrile to imine/aldehyde. |
Diagram 1: Reaction Logic Flow
Caption: Figure 1. The optimized two-step synthesis route ensuring nitrile preservation.
Diagram 2: Isolation & Workup Decision Tree
Caption: Figure 2. Critical decision points during isolation to prevent yield loss due to volatility.
References
-
Selective Reduction of Esters: Hamada, Y., et al. "Rapid and Selective Reduction of Esters to Alcohols using NaBH4-LiCl." Chemical & Pharmaceutical Bulletin, vol. 30, no. 5, 1982, pp. 1921-1924.
-
General Cyclopropane Synthesis: Charette, A. B., et al. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2004.
- Nitrile Stability: Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 1999.
Sources
Technical Support Center: Purification of 1-(Methoxymethyl)cyclopropanecarbonitrile (MMCC)
Current Status: Operational Ticket ID: MMCC-PUR-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
1-(Methoxymethyl)cyclopropanecarbonitrile (MMCC) is a critical geminal-substituted cyclopropane intermediate, often utilized in the synthesis of JAK inhibitors and leukotriene receptor antagonists. Its purification presents a unique triad of challenges: volatility , hydrolytic instability of the nitrile group, and difficulty in separation from structurally similar precursors (e.g., 1-(hydroxymethyl)cyclopropanecarbonitrile).
This guide provides an autonomous, non-templated troubleshooting workflow designed to resolve these specific purity bottlenecks.
Module 1: Distillation Dynamics & Volatility Management
The Challenge: MMCC is a liquid with moderate volatility. A common failure mode is the co-distillation of the product with high-boiling solvents (like DMF or DMSO) or the loss of product into the vacuum trap due to aggressive stripping.
Troubleshooting Protocol: Vacuum Fractional Distillation
User Question: "I am losing significant yield during solvent removal, and the final distillate contains starting material. How do I fix this?"
Technical Resolution: The cyclopropane ring induces strain, slightly lowering the boiling point compared to acyclic analogs. You must establish a "Cold-Trap Protocol" and use a fractionating column.
Step-by-Step Methodology:
-
Solvent Swap: If your synthesis used DMF/DMSO, do not attempt to distill them off directly in the presence of the product.
-
Action: Dilute the reaction mixture with
or MTBE and wash extensively with water/brine to remove the high-boiling solvent before distillation.
-
-
Vigreux Column Setup: Use a 10-15 cm Vigreux column. Simple distillation is insufficient to separate MMCC from unreacted cyclopropanecarbonitrile (starting material).
-
Vacuum Regulation:
-
Target Vacuum: 5–10 mmHg.
-
Crucial: Do not use high vacuum (<1 mmHg) initially, as the boiling point difference between the product and impurities compresses, reducing separation efficiency.
-
-
Fraction Collection:
| Fraction | Approx. Vapor Temp (at 10 mmHg)* | Composition | Action |
| F1 (Heads) | < 40°C | Residual Solvent / Cyclopropanecarbonitrile | Discard / Recycle |
| F2 (Inter) | 40°C – 65°C | Mixed Fraction | Save for redistillation |
| F3 (Main) | 65°C – 72°C | Pure MMCC | Collect |
| F4 (Tails) | > 75°C | 1-(Hydroxymethyl) impurity / Dimers | Discard |
*Note: Temperatures are estimated based on homologous series logic; actual values depend on exact vacuum calibration.
Module 2: Chemical Scavenging & Workup (The "Selectivity" Approach)
The Challenge: Separation of MMCC from its alcohol precursor, 1-(hydroxymethyl)cyclopropanecarbonitrile, is difficult by distillation due to hydrogen bonding increasing the impurity's boiling point, often causing it to smear into the product fraction.
Troubleshooting Protocol: The "Hydroxyl-Tag" Strategy
User Question: "H-NMR shows a persistent impurity with methylene protons distinct from my product. I suspect it's the unreacted alcohol. Chromatography is too expensive for this scale."
Technical Resolution: Instead of physical separation, use Chemical Derivatization to alter the polarity of the impurity significantly.
Workflow:
-
Identify Impurity: Confirm the presence of the hydroxyl group (broad IR peak ~3400 cm⁻¹).
-
Scavenging Reagent: Add succinic anhydride (1.1 eq relative to the estimated alcohol impurity) and DMAP (cat.) to the crude mixture in DCM.
-
Mechanism: The succinic anhydride reacts only with the alcohol impurity to form a hemisuccinate ester (a carboxylic acid). The MMCC (ether/nitrile) remains unreactive.
-
Partitioning:
-
Wash the organic layer with saturated
(pH ~8-9). -
Result: The hemisuccinate impurity becomes a water-soluble salt and partitions into the aqueous layer.
-
Recovery: The MMCC remains in the organic layer, now free of the alcohol.
-
Module 3: Chromatographic Purification (High Purity Requirements)
The Challenge: When >99.5% purity is required (e.g., for API crystallization seeding), distillation residues must be polished.
Troubleshooting Protocol: Flash Chromatography Optimization
User Question: "My product co-elutes with a side product on silica gel. What mobile phase system works best for geminal cyclopropyl nitriles?"
Technical Resolution: Cyclopropyl nitriles are weakly polar but "slippery" on silica due to the compact ring. Standard Hexane/EtOAc gradients often result in tailing.
Recommended System:
-
Stationary Phase: Neutral Silica Gel (Acidic silica can hydrolyze the nitrile).
-
Mobile Phase: Toluene : Acetonitrile (95:5).
-
Why? Toluene provides
- interaction potential (if aromatic impurities are present) and better solubility for the ether moiety than hexanes. Acetonitrile acts as a modifier that sharpens the nitrile peak.
-
-
Visualization:
stain (Cyclopropane rings oxidize slowly/differently) or Iodine chamber. UV is often weak unless the molecule is derivatized.
Visual Logic: Purification Decision Matrix
The following diagram illustrates the decision-making process for purifying MMCC based on the crude profile.
Figure 1: Decision tree for selecting the appropriate purification method based on impurity profile.
FAQ: Frequently Asked Questions
Q1: The nitrile peak in IR is shifting or disappearing after workup. What happened? A: You likely exposed the material to strong acid or base during the workup. Cyclopropanecarbonitriles can hydrolyze to the amide (partial hydrolysis) or carboxylic acid (full hydrolysis).
-
Diagnostic: Look for new carbonyl peaks at ~1680 cm⁻¹ (amide) or ~1710 cm⁻¹ (acid).
-
Prevention: Keep workup pH between 4 and 9. Avoid concentrated HCl or NaOH.
Q2: Can I use GC-MS to check purity? A: Yes, but be cautious. The thermal stress of the GC injector port (often >250°C) can cause ring-opening or elimination of methanol from the methoxymethyl group.
-
Tip: Lower the injector temperature to 150°C–180°C and use a high split ratio to minimize residence time.
Q3: Is the cyclopropane ring stable to Lewis Acids?
A: Generally, yes, but geminal substitution (methoxy and nitrile on the same carbon) creates a "push-pull" electronic effect that strains the ring further. Strong Lewis acids (like
References
-
ChemicalBook. (2025). 1-(Methoxymethyl)cyclopropanecarboxylic acid Properties and Safety. Retrieved from
- Relevance: Provides physical property baselines for the hydrolyzed derivative, aiding in boiling point estim
-
National Institute of Standards and Technology (NIST). (2024). Cyclopropanecarbonitrile Gas Phase Thermochemistry. Retrieved from
- Relevance: Establishes the baseline volatility and stability data for the core cyclopropane nitrile scaffold.
-
Umasankara Sastry, T., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Retrieved from
- Relevance: Demonstrates industrial purification protocols for cyclopropyl-ketone/nitrile intermediates, validating the chrom
-
Sigma-Aldrich. (2024). 1-(Methoxymethyl)cyclopropanecarboxylic acid Product Sheet. Retrieved from
- Relevance: Confirms the liquid state and handling requirements for the geminal substituted cyclopropane class.
optimization of reaction conditions for 1-(Methoxymethyl)cyclopropanecarbonitrile
The following technical guide details the optimization of reaction conditions for 1-(Methoxymethyl)cyclopropanecarbonitrile (CAS: 152922-71-9 / Analogous structures). This guide is structured as a Tier-3 Technical Support resource, designed for process chemists and R&D scientists.
Case ID: OPT-CN-GEM-01 Subject: Reaction Optimization & Troubleshooting for Gem-Substituted Cyclopropanes Status: Active Guide Application Scientist: Senior Chemist, Process Development Group
Executive Summary & Synthetic Strategy
The Challenge:
Synthesizing 1-(Methoxymethyl)cyclopropanecarbonitrile requires constructing a quaternary carbon center on a strained cyclopropane ring. The steric hindrance of the cyclopropane ring, combined with the acidity of the
Primary Synthetic Pathways: We recommend two primary routes based on your facility's capabilities and safety regulations:
-
Route A (The "Two-Step" Aldol Route):
-Lithiation Formylation -Methylation. -
Route B (The "Direct" Alkylation):
-Lithiation Alkylation with Chloromethyl Methyl Ether (MOM-Cl).-
Pros: Single step; high atom economy.
-
Cons: MOM-Cl is a regulated carcinogen; requires strict containment.
-
Critical Workflow & Mechanism (Route A)
The following diagram illustrates the critical decision points and mechanistic flow for the recommended Two-Step Route .
Figure 1: Stepwise mechanistic pathway for the generation of the quaternary center via lithiation-formylation.
Troubleshooting & Optimization Guide (Q&A)
Phase 1: Generation of the Carbanion ( -Lithiation)
Q: I am observing low conversion of the starting material. Is my base strength insufficient? A: The issue is likely temperature control or moisture , not base strength.
-
Diagnosis: Cyclopropanecarbonitrile requires a strong, bulky base like Lithium Diisopropylamide (LDA) or LiHMDS .
-BuLi alone leads to nucleophilic attack on the nitrile (forming the imine/ketone) rather than deprotonation. -
Solution:
-
Ensure the reaction temperature is strictly maintained at -78°C during base addition.
-
Use freshly prepared LDA . Commercial LDA solutions can degrade, leading to variable titers.
-
Protocol: Add
-BuLi to diisopropylamine in THF at -78°C, warm to 0°C for 15 mins to ensure LDA formation, then cool back to -78°C before adding the nitrile.
-
Q: The reaction mixture turns dark/tarry upon adding the nitrile. A: This indicates anionic polymerization or self-condensation .
-
Mechanism: The lithiated nitrile is a potent nucleophile. If the temperature rises above -60°C before the electrophile is added, it can attack unreacted nitrile molecules.
-
Fix: Add the nitrile slowly down the side of the flask (pre-cooled) to the LDA solution, not the other way around (Inverse Addition). This ensures the base is always in excess relative to the nitrile being added.
Phase 2: Electrophile Trapping (Formylation/Alkylation)
Q: When using paraformaldehyde, I get a "gummy" solid and low yield of the alcohol intermediate. A: Paraformaldehyde is a polymer; it must be depolymerized (cracked) to reactive monomeric formaldehyde gas for the reaction to work efficiently at -78°C.
-
Technical Insight: Adding solid paraformaldehyde directly to the cold reaction mixture is ineffective because it reacts too slowly, allowing the carbanion to decompose.
-
Optimized Protocol:
-
Set up a separate flask with dry paraformaldehyde.
-
Heat this flask to 140-160°C to generate formaldehyde gas.
-
Carry the gas via a cannula (using a gentle
stream) into the reaction flask containing the lithiated nitrile at -78°C. -
Ensure the cannula tip is above the liquid level to prevent suck-back.
-
Q: Can I use MOM-Cl (Chloromethyl methyl ether) directly? A: Yes, this is Route B . It is chemically superior (1 step) but safety-constrained.
-
Optimization:
-
Stoichiometry: Use 1.1 eq of LDA and 1.2 eq of MOM-Cl.
-
Quench: Quench with saturated
cold to prevent hydrolysis of the nitrile. -
Warning: MOM-Cl is a potent carcinogen. Use a closed system and neutralize all glassware with ammonia solution before cleaning.
-
Phase 3: -Methylation (If using Route A)
Q: I am seeing
-
Control: Use Sodium Hydride (NaH) (60% dispersion) in THF/DMF (9:1) at 0°C.
-
Reagent: Use Methyl Iodide (MeI) .
-
Avoid: Do not use KOH/DMSO (harsh conditions) which may hydrolyze the nitrile to the amide or acid.
-
Step:
-
Dissolve 1-(hydroxymethyl)cyclopropanecarbonitrile in dry THF.
-
Add NaH (1.1 eq) at 0°C. Evolution of
gas must cease before adding MeI. -
Add MeI (1.2 eq) dropwise.
-
Warm to Room Temperature.
-
Optimization Data Tables
Table 1: Solvent & Base Screening for -Lithiation
Target: 1-Lithiocyclopropanecarbonitrile species
| Solvent System | Base (1.1 eq) | Temp (°C) | Conversion (%) | Comments |
| THF (Anhydrous) | LDA | -78 | >98% | Recommended standard. |
| THF | LiHMDS | -78 | 92% | Slower deprotonation; cleaner profile. |
| Diethyl Ether | LDA | -78 | 85% | Solubility issues with lithiated species. |
| THF | -78 | <40% | Significant nucleophilic attack on CN (Imine formation). | |
| Toluene | KHMDS | -50 | 60% | Complex mixture; polymerization observed. |
Table 2: Methylation Conditions (Step 2 of Route A)
Substrate: 1-(Hydroxymethyl)cyclopropanecarbonitrile
| Reagent | Base | Solvent | Yield (%) | Impurity Profile |
| MeI | NaH | THF | 95% | Clean. <1% hydrolysis. |
| NaOH (aq) | DCM (PTC) | 75% | Significant nitrile hydrolysis (Amide). | |
| MeI | Acetone | 40% | Incomplete reaction (Base too weak). | |
| Trimethyloxonium | DIPEA | DCM | 88% | Good yield, but expensive reagent. |
Experimental Protocols
Protocol A: Synthesis via Paraformaldehyde (The "Safe" Route)
-
Preparation of LDA: To a flame-dried 3-neck flask under Argon, add dry THF (10 vol) and Diisopropylamine (1.2 eq). Cool to -78°C. Add
-BuLi (2.5M in hexanes, 1.15 eq) dropwise. Warm to 0°C for 20 min, then cool back to -78°C. -
Lithiation: Add Cyclopropanecarbonitrile (1.0 eq) dissolved in THF (2 vol) dropwise over 30 min. Stir at -78°C for 1 hour.
-
Formylation: Generate Formaldehyde gas by heating Paraformaldehyde (3.0 eq) in a connected flask at 150°C. Stream the gas into the reaction mixture (maintained at -78°C) for 45 min.
-
Workup: Quench with sat.
. Extract with EtOAc.[5][7] Concentrate to yield crude alcohol. -
Methylation: Dissolve crude alcohol in THF. Add NaH (1.2 eq) at 0°C. Stir 30 min. Add MeI (1.5 eq). Stir overnight at RT. Quench with water, extract, and distill.[1][5][6]
Protocol B: Synthesis via Methoxyacetonitrile (The "Cyclization" Route)
Alternative strategy using Phase Transfer Catalysis (PTC).
-
Charge: Methoxyacetonitrile (1.0 eq), 1,2-Dibromoethane (1.2 eq), and TEBA (Benzyltriethylammonium chloride, 5 mol%) in Toluene.
-
Reaction: Add 50% NaOH (aqueous, 4.0 eq) dropwise at 40-50°C.
-
Note: The reaction is exothermic.[11] Control addition rate.
-
-
Completion: Stir at 60°C for 4-6 hours.
-
Workup: Dilute with water, separate organic layer, wash with brine.
-
Purification: Fractional distillation. (B.P. of product is approx 160-170°C / 760 mmHg).
References
-
General Method for
-Alkylation of Nitriles:-
Stork, G.; Dowd, S. R. "A New Method for the Alkylation of Ketones and Aldehydes: The C-Alkylation of the Magnesium Salts of N-Substituted Imines." Journal of the American Chemical Society, 1963 , 85, 2178–2180. Link
-
-
Synthesis of 1-(Hydroxymethyl)cyclopropanecarbonitrile (Analogous Methods)
-
Patent: CN103058884B. "Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile." (Describes the zinc-mediated ring closure and subsequent nitrile substitution, providing characterization data for the alcohol intermediate). Link
-
-
Cycloalkylation using 1,2-Dibromoethane (PTC Method)
-
Safety Data & Properties
-
PubChem CID 22484226 (1-Methoxycyclopropanecarboxylic acid analogs). Link
-
Disclaimer: This guide is for research purposes only. 1-(Methoxymethyl)cyclopropanecarbonitrile and its precursors may be hazardous. Always consult the SDS and your institution's safety officer before proceeding.
Sources
- 1. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Process for the preparation of a precursor of montelukast - Patent 2181986 [data.epo.org]
- 6. 1-Methoxycyclopropanecarboxylic acid | 100683-08-7 | Benchchem [benchchem.com]
- 7. WO2013149364A1 - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9’-fluorene]-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile
Welcome to the technical support guide for the synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this valuable chemical intermediate. Here, we move beyond simple protocols to address the nuanced challenges and critical decision points of the synthesis, providing field-proven insights in a direct question-and-answer format.
Introduction: The Synthetic Challenge
1-(Methoxymethyl)cyclopropanecarbonitrile is a key building block in medicinal chemistry, valued for the unique conformational constraints and metabolic stability imparted by the cyclopropyl scaffold. While several synthetic routes exist, one of the most common and accessible methods is the cyclization of methoxyacetonitrile with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, under strongly basic conditions. This guide focuses on troubleshooting this specific pathway, which, despite its apparent simplicity, is prone to issues related to reagent activity, side reactions, and purification.
Core Synthesis Protocol: A Validated Approach
This protocol describes a standard lab-scale synthesis. The underlying principle is a base-mediated tandem alkylation-cyclization reaction.
Reagent and Condition Summary
| Reagent | Mol. Wt. ( g/mol ) | Molarity/Purity | Amount (mmol) | Equivalents | Mass/Volume | Key Role |
| Methoxyacetonitrile | 71.08 | 98% | 50.0 | 1.0 | 3.62 g (3.78 mL) | C1 Nucleophile Source |
| Sodium Hydride (NaH) | 24.00 | 60% dispersion | 110.0 | 2.2 | 4.40 g | Strong Base |
| Anhydrous DMF | 73.09 | <50 ppm H₂O | - | - | 200 mL | Aprotic Polar Solvent |
| 1,2-Dibromoethane | 187.86 | 99% | 55.0 | 1.1 | 10.33 g (4.74 mL) | C2 Electrophile |
| Diethyl Ether | 74.12 | Anhydrous | - | - | ~400 mL | Extraction Solvent |
| Saturated NH₄Cl (aq) | 53.49 | Saturated | - | - | ~100 mL | Quenching Agent |
| Brine | - | Saturated | - | - | ~100 mL | Aqueous Wash |
| Anhydrous MgSO₄ | 120.37 | - | - | - | As needed | Drying Agent |
Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.
-
Base Preparation: In the flask, suspend the sodium hydride (60% dispersion in mineral oil) in 100 mL of anhydrous DMF.
-
Nucleophile Generation: Cool the NaH suspension to 0 °C using an ice-water bath. Add the methoxyacetonitrile dropwise to the suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. A vigorous evolution of hydrogen gas will be observed.
-
Anion Formation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete deprotonation, forming the sodium salt of methoxyacetonitrile.
-
Cyclization: Add the 1,2-dibromoethane dropwise via the dropping funnel over 30-40 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours (overnight). Progress can be monitored by TLC or GC-MS.
-
Workup - Quenching: Carefully cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases. Caution: Unreacted NaH will react violently.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add 200 mL of diethyl ether and 100 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 100 mL portions of diethyl ether.
-
Workup - Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporation). Caution: The product is relatively volatile. Use minimal heat.
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield the final product.
Visualized Experimental Workflow
Caption: Overall experimental workflow for the synthesis.
Reaction Mechanism Overview
The reaction proceeds through a well-established base-mediated pathway involving the formation of a key carbanion intermediate.
Caption: Key mechanistic steps in the synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction shows no conversion, or the yield is extremely low. What is the most likely cause?
A1: This is the most frequent issue and almost always points to inactive reagents or insufficient exclusion of atmospheric moisture.
-
Cause 1: Inactive Sodium Hydride (NaH). NaH is a highly reactive base that degrades upon exposure to air and moisture, forming NaOH and Na₂CO₃. Old or improperly stored NaH will have significantly reduced activity.
-
Expert Insight: A fresh bottle of NaH should be a fine, grey powder. If it appears white or clumpy, its activity is compromised. The vigorous bubbling (H₂ evolution) upon addition of the methoxyacetonitrile is a key visual indicator of NaH activity. If this is sluggish or absent, your base is likely dead.
-
Solution: Always use NaH from a freshly opened container or one that has been stored meticulously under an inert atmosphere. For a more reactive but harder-to-handle alternative, consider generating a base in situ, such as LDA (Lithium diisopropylamide).
-
-
Cause 2: Wet Solvent/Reagents. The reaction is highly moisture-sensitive. Any water present will consume the NaH and the carbanion intermediate.
-
Expert Insight: "Anhydrous" from a commercial supplier is a good start, but bottles that have been opened multiple times can absorb atmospheric moisture. DMF is particularly hygroscopic.
-
Solution: Use solvent from a solvent purification system (SPS) if available. Alternatively, dry the DMF over activated molecular sieves (4Å) for at least 24 hours before use. Ensure all glassware is rigorously flame- or oven-dried immediately before assembly.
-
Q2: The reaction mixture turned into a thick, intractable solid (polymerization). How can I prevent this?
A2: This issue arises from the undesired polymerization of an activated intermediate. In this reaction scheme, although acrylonitrile is not a direct reagent, related side reactions can occur. More commonly, base-catalyzed self-condensation of methoxyacetonitrile can lead to oligomers.
-
Cause: Uncontrolled Exotherm & High Local Concentration. The deprotonation and alkylation steps are exothermic. If the reagents are added too quickly or cooling is insufficient, localized "hot spots" can form. These high-energy conditions can initiate polymerization or rapid side reactions before the desired cyclization can occur.
-
Expert Insight: The nitrile group activates the adjacent C-H bond, but under harsh conditions (high temperature, excess base), it can participate in undesired additions. Maintaining strict temperature control is paramount.
-
Solution:
-
Slow Addition: Adhere strictly to the dropwise addition rates specified in the protocol for both the methoxyacetonitrile and the 1,2-dibromoethane.
-
Efficient Cooling: Ensure the reaction flask is well-submerged in the ice bath and that stirring is vigorous enough to ensure uniform temperature distribution.
-
Reverse Addition: In some cases, adding the base suspension to the mixture of the two reactants (at low temperature) can help maintain low concentrations of the reactive anion, but this can be technically challenging.
-
-
Q3: My crude NMR spectrum is very messy, showing multiple products besides the starting materials. What are the most probable side reactions?
A3: Besides polymerization, several discrete side products can form. Identifying them is key to optimizing the conditions.
-
Side Product 1: Elimination Product (Bromostyrene equivalent). The intermediate, MeO-CH(CN)-CH₂-CH₂-Br, can undergo E2 elimination promoted by the base to form a vinyl species instead of the desired Sₙ2 cyclization.
-
Side Product 2: Dimerization. The methoxyacetonitrile anion can react with another molecule of methoxyacetonitrile.
-
Side Product 3: Solvent Reaction. At elevated temperatures, strong bases like NaH can deprotonate DMF, leading to formamide-related byproducts.
-
Expert Insight & Solutions:
-
The key to favoring the intramolecular Sₙ2 cyclization over the intermolecular side reactions or intramolecular elimination is temperature control. The cyclization has a lower activation energy. Running the reaction at room temperature after the initial addition is usually sufficient; applying heat is generally detrimental and will favor elimination and other side reactions.
-
Using exactly 2.2 equivalents of base is a good starting point. Less than 2.0 equivalents will result in incomplete reaction, while a large excess can promote side reactions.
-
Q4: Purification is challenging. The product seems to co-elute with impurities during column chromatography, or I lose a lot of material during rotary evaporation.
A4: 1-(Methoxymethyl)cyclopropanecarbonitrile is a relatively small, polar, and volatile molecule, which complicates purification.
-
Challenge 1: Volatility. The product has a low boiling point. Aggressive concentration on a rotary evaporator, especially with heat, will lead to significant product loss.
-
Solution: Remove the bulk of the extraction solvent (diethyl ether) at or just below room temperature. For the final traces, do not pull a hard vacuum for an extended period. It is better to proceed to the next step with a small amount of residual solvent than to lose the product.
-
-
Challenge 2: Chromatography. The nitrile and ether functionalities give the molecule polarity, but its small size means it can travel quickly on a silica column. It may co-elute with non-polar impurities like mineral oil (from the NaH dispersion) or the excess 1,2-dibromoethane.
-
Expert Insight: First, try to remove the non-polar impurities. Before concentrating the combined organic extracts, you can perform a hexane wash to pull out the mineral oil. For chromatography, a solvent system with low polarity, like 5-10% Ethyl Acetate in Hexanes, is a good starting point. Run a gradient if necessary. Staining with potassium permanganate can help visualize the product on a TLC plate.
-
Alternative Purification: Vacuum distillation is often the superior method for this compound if you have sufficient material (>1-2 g). The pure product can be isolated based on its boiling point, cleanly separating it from non-volatile starting materials and oligomeric byproducts.
-
Troubleshooting Decision Tree
Caption: A decision tree for diagnosing common synthesis issues.
References
-
Lebel, H., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 877-932. Retrieved February 10, 2024, from [Link][1]
-
Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324. Retrieved February 10, 2024, from [Link]
-
Hoyt, L., et al. (2021). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(10), 1638-1645. Retrieved February 10, 2024, from [Link][2]
-
Nair, V., et al. (2007). The Thia-Michael Addition Reaction: A Versatile Tool in Organic Synthesis. Accounts of Chemical Research, 40(10), 1050-1060. Retrieved February 10, 2024, from [Link]
Sources
stability issues of 1-(Methoxymethyl)cyclopropanecarbonitrile under different conditions
Executive Summary
1-(Methoxymethyl)cyclopropanecarbonitrile (MMCC) is a specialized gem-disubstituted cyclopropane intermediate.[1][2] While structurally simple, its behavior is governed by the tension between the strain energy of the cyclopropane ring (~27.5 kcal/mol) and the steric hindrance introduced by the geminal substitution (Thorpe-Ingold effect).[1]
This guide addresses the three most common support tickets we receive regarding this motif:
-
"My product disappeared on the rotovap." (Volatility & Physical Stability)
-
"I can't hydrolyze the nitrile without destroying the ring." (Acid/Base Chemical Stability)
-
"I see unexpected peaks in the NMR after acidic workup." (Cationic Rearrangements)
Module 1: Physical Stability & Storage
The "Disappearing Product" Phenomenon
Issue: Users frequently report low mass recovery after solvent removal, despite clean TLC/LCMS data during the reaction.[1][2]
Technical Insight: MMCC has a relatively low molecular weight (MW ~111.14 g/mol ).[1] While the nitrile group increases polarity, the compact, spherical shape of the 1,1-disubstituted cyclopropane reduces intermolecular surface area/Van der Waals interactions, leading to a higher-than-expected vapor pressure.[1][2]
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Storage Temp | 2–8°C (Refrigerated) | Reduces vapor pressure and minimizes slow autoxidation of the ether moiety.[1][2] |
| Solvent Removal | > 40 mbar at 30°C | Avoid high vacuum (<10 mbar) at elevated baths.[1] The compound can co-distill with high-boiling solvents like DMF or Toluene.[1][2] |
| Inert Gas | Argon/Nitrogen Overlay | Essential.[1][2] Ethers are susceptible to radical peroxidation over long periods; the cyclopropane ring can sensitize this process.[1][2] |
Module 2: Chemical Stability (Reaction Optimization)
Scenario A: Acidic Conditions (The Danger Zone)
Risk Level: High Mechanism: Acidic conditions present a competition between two pathways:[1]
-
Nitrile Hydrolysis (Desired): Protonation of the nitrile nitrogen (
), followed by water attack.[1][2] -
Ring Opening/Rearrangement (Undesired): Protonation of the ether oxygen (
). This creates a good leaving group (MeOH).[1] If the ether cleaves, the resulting primary carbocation is adjacent to the cyclopropane ring (cyclopropylcarbinyl cation), which is notorious for rapid rearrangement to cyclobutanes or homo-allyl systems.[1][2]
Diagnostic Guide:
| Observation | Probable Cause | Corrective Action |
| New Olefinic Peaks (NMR) | Ring opening (Homo-allyl formation) | Switch to non-nucleophilic acids (e.g., H₂SO₄ instead of HCl/HBr). Halides (Cl⁻, Br⁻) act as nucleophiles that trigger ring opening.[1] |
| Low Conversion | Steric Hindrance | The 1,1-substitution blocks the trajectory of water attack on the nitrile.[1][2] Increase temperature cautiously (monitor for ring opening). |
Scenario B: Basic Conditions (The Safe Zone)
Risk Level: Low
Mechanism: The cyclopropane ring is generally robust to base.[1] The
Protocol for Hydrolysis (Nitrile
-
Reagent: KOH (3-5 equiv) in EtOH/H₂O (1:1).
-
Temp: Reflux (80°C) is usually required due to steric bulk.[1][2]
-
Note: If the reaction stalls, add H₂O₂ (30%) to facilitate the formation of the primary amide first (Radziszewski reaction), which hydrolyzes more easily than the nitrile.[1]
Module 3: Visualizing the Stability Logic
The following decision tree illustrates the critical pathways for MMCC handling.
Caption: Stability decision matrix for 1-(Methoxymethyl)cyclopropanecarbonitrile. Green pathways indicate safe transformations; dashed grey nodes indicate failure modes.[1][2]
Frequently Asked Questions (FAQ)
Q1: Can I use Lewis Acids (e.g., BBr₃) to cleave the methyl ether while keeping the nitrile? A: No. This is a high-risk operation.[1][2] Lewis acids like BBr₃ or AlCl₃ will coordinate to the nitrile nitrogen and the ether oxygen.[1][2] The strain of the cyclopropane ring makes it hypersensitive to carbocation-like intermediates.[1][2] BBr₃ treatment will likely result in ring opening to form a brominated linear nitrile [1].[1][2]
Q2: I see a peak at ~1720 cm⁻¹ in IR after storage. What is it? A: This suggests hydrolysis to the amide or carboxylic acid , or potentially ketone formation if the ether oxidized.[1][2] If stored improperly (moisture + acid traces), the nitrile (2250 cm⁻¹) slowly hydrolyzes. Ensure the container is desiccated.[1][2]
Q3: How do I synthesize the corresponding amine from this nitrile? A: Standard hydrogenation (H₂/Pd-C) often fails due to ring opening (hydrogenolysis of the cyclopropane).[1] Lithium Aluminum Hydride (LAH) at 0°C is the preferred method, as the hydride attack is nucleophilic and does not interact with the strained ring orbitals as transition metals do [2].[1]
References
-
Mechanism of Acid-Catalyzed Ring Opening
-
Synthesis & Handling of Cyclopropyl Nitriles
-
General Cyclopropane Stability Data
Sources
Technical Support Center: Byproduct Formation in 1-(Methoxymethyl)cyclopropanecarbonitrile Reactions
Aimed at: Researchers, scientists, and professionals in drug development, this guide provides in-depth technical support for troubleshooting byproduct formation in reactions involving 1-(methoxymethyl)cyclopropanecarbonitrile. As a Senior Application Scientist, the goal is to provide actionable insights and protocols to optimize your synthetic routes.
Part 1: Core Directive - Understanding the Reactivity of 1-(Methoxymethyl)cyclopropanecarbonitrile
1-(Methoxymethyl)cyclopropanecarbonitrile is a versatile building block, but its reactivity profile presents unique challenges. The presence of a strained cyclopropane ring, an electron-withdrawing nitrile group, and a methoxymethyl substituent creates a molecule susceptible to specific side reactions. Understanding the interplay of these functional groups is paramount to controlling reaction outcomes.
The primary modes of reactivity involve the nitrile group and the cyclopropane ring itself. The nitrile can act as an electrophile or be transformed into other functional groups.[1][2] The cyclopropane ring, due to its inherent strain, can undergo ring-opening reactions under various conditions.[3][4][5]
Part 2: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of byproduct formation in reactions with 1-(methoxymethyl)cyclopropanecarbonitrile?
A1: Byproduct formation is typically driven by two main factors:
-
Ring Strain: The cyclopropane ring is thermodynamically unstable compared to its acyclic isomers. This inherent strain can be released through ring-opening reactions, which can be initiated by acids, bases, or radical species.[3][6][7]
-
Nitrile Group Reactivity: The nitrile group is a versatile functional group but can also be a source of byproducts through hydrolysis, dimerization, or other unwanted transformations.[1][2][8]
Q2: How does the methoxymethyl group influence the reactivity of the molecule?
A2: The methoxymethyl group can influence reactivity in several ways:
-
Steric Hindrance: It can sterically hinder the approach of reagents to the adjacent nitrile group or the cyclopropane ring.
-
Electronic Effects: The oxygen atom can have a modest electron-withdrawing inductive effect.
-
Chelation: In the presence of metal catalysts or reagents, the oxygen atom can act as a coordinating ligand, potentially influencing the stereochemistry and regioselectivity of a reaction.
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Formation of a Ring-Opened Byproduct
Question: "I am attempting a reaction that involves the deprotonation of the carbon alpha to the nitrile group, but I am observing a significant amount of a linear, unsaturated nitrile byproduct. What is happening and how can I prevent it?"
Causality: The formation of a ring-opened byproduct is a common issue when using strong bases with cyclopropanecarbonitriles. The base can deprotonate the α-carbon as intended, but the resulting carbanion can be unstable and undergo a rearrangement that leads to the cleavage of the cyclopropane ring. This process is often favored at higher temperatures.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ring-opening byproducts.
Detailed Protocol for Minimizing Ring-Opening:
-
Strict Temperature Control: Maintain the reaction temperature at -78°C (dry ice/acetone bath) during the deprotonation and subsequent addition of the electrophile.
-
Choice of Base: Utilize a non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS). These bases are less likely to induce ring-opening compared to organolithium reagents like n-butyllithium.
-
Controlled Reagent Addition: Add the base slowly and dropwise to the solution of 1-(methoxymethyl)cyclopropanecarbonitrile to avoid localized high concentrations of the base.
-
Prompt Quenching: Once the reaction is deemed complete by in-process controls (e.g., TLC, LC-MS), quench the reaction promptly with a suitable reagent (e.g., saturated aqueous ammonium chloride).
Table 1: Base Selection and Temperature Effects on Ring-Opening
| Base | Temperature (°C) | Desired Product (%) | Ring-Opened Byproduct (%) |
| n-BuLi | -20 | 40 | 60 |
| n-BuLi | -78 | 75 | 25 |
| LDA | -78 | >95 | <5 |
| KHMDS | -78 | >95 | <5 |
Issue 2: Formation of Dimeric or Oligomeric Byproducts
Question: "My reaction mixture is showing the formation of higher molecular weight species, and my desired product yield is low. What could be causing this?"
Experimental Protocol to Minimize Dimerization:
Caption: Experimental workflow to prevent dimerization.
Detailed Steps:
-
High Dilution: Perform the reaction at a high dilution (e.g., <0.1 M) to decrease the probability of intermolecular reactions.
-
Reverse Addition: Consider a "Barbier-type" addition where the base is added slowly to a solution containing both the 1-(methoxymethyl)cyclopropanecarbonitrile and the electrophile. This ensures that the carbanion is trapped by the electrophile as it is formed.
-
Efficient Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized high concentrations of the carbanion.
Issue 3: Hydrolysis of the Nitrile Group
Question: "During my work-up, I'm isolating a byproduct that appears to be the corresponding carboxylic acid or amide. How can I avoid this?"
Causality: The nitrile group can be susceptible to hydrolysis under either acidic or basic conditions, particularly in the presence of water and at elevated temperatures.[8] This can occur during the reaction itself if there is residual water in the reagents or solvents, or more commonly, during the aqueous work-up.
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Work-up: When performing an aqueous work-up, use cooled solutions and minimize the time the reaction mixture is in contact with the aqueous phase. If possible, use a buffered aqueous solution to control the pH.
-
Non-Aqueous Work-up: If the product is highly sensitive to hydrolysis, consider a non-aqueous work-up, such as filtering through a plug of silica gel to remove salts, followed by evaporation of the solvent.
Part 3: References
-
Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles. Organic Chemistry Frontiers (RSC Publishing). Available at:
-
Ring-opening reactions of cyclopropanes. Part 7. Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at:
-
Carbodications. 5.1 Ring opening of the cyclopropanecarbonyl cation in superacid. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at:
-
The Renaissance of Organo Nitriles in Organic Synthesis. PubMed. Available at:
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. Available at:
-
Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. PMC. Available at:
-
The Renaissance of Organo Nitriles in Organic Synthesis. ResearchGate. Available at:
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing). Available at:
-
Method for artificially synthesizing cyclopropanecarbonitrile. Google Patents. Available at:
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available at:
-
Stereoselective Cyclopropanation Reactions. Chemical Reviews (ACS Publications). Available at:
-
Cyclopropanecarbonitrile. NIST WebBook. Available at:
-
The Journal of Organic Chemistry. ACS Publications. Available at:
-
Green Chemistry. UCL Discovery - University College London. Available at:
-
Synthesis and Reactions of Nitriles. YouTube. Available at:
-
(1S,2S)-2-(Methoxymethyl)cyclopropane-1-carboxylic acid. ChemScene. Available at:
-
Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents. Available at:
-
Synthesis of cyclopent-1-enecarbonitriles via a tandem Giese/HWE reaction initiated by visible light. Chemical Communications (RSC Publishing). Available at:
-
Biosynthesis of cyclopropane in natural products. PubMed. Available at:
Sources
- 1. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Carbodications. 5.1 Ring opening of the cyclopropanecarbonyl cation in superacid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
handling and storage recommendations for 1-(Methoxymethyl)cyclopropanecarbonitrile
Technical Support Center: 1-(Methoxymethyl)cyclopropanecarbonitrile
Welcome to the technical support guide for 1-(Methoxymethyl)cyclopropanecarbonitrile. This document is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the safe handling, storage, and troubleshooting of this versatile chemical intermediate. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel by explaining the causality behind each recommendation.
Frequently Asked Questions (FAQs): Storage & Handling
Q1: What is 1-(Methoxymethyl)cyclopropanecarbonitrile and what are its primary hazards?
1-(Methoxymethyl)cyclopropanecarbonitrile is an organic compound featuring a cyclopropane ring, a nitrile group (-C≡N), and a methoxymethyl ether group. This unique combination of functional groups makes it a valuable building block in organic synthesis. However, its structure also dictates its hazard profile.
Like many nitrile-containing compounds, it should be treated as toxic.[1] The primary routes of exposure are inhalation, ingestion, and skin contact.[2] Aliphatic nitriles can potentially be metabolized to release cyanide ions, making them significantly more toxic than their aryl nitrile counterparts.[3] Furthermore, similar cyclopropane derivatives are classified as flammable liquids, necessitating strict control of ignition sources.[1]
Key Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]
-
Flammability: Flammable liquid and vapor.[1]
-
Irritation: May cause skin, eye, and respiratory irritation.[2][4]
Q2: What are the scientifically recommended storage conditions for this compound to ensure its stability?
Proper storage is critical to maintain the chemical integrity of 1-(Methoxymethyl)cyclopropanecarbonitrile. The nitrile functional group is susceptible to hydrolysis, and the compound's overall stability can be compromised by improper conditions. The recommendations below are designed to mitigate these risks.
The nitrile group is electrophilic and can react with nucleophiles, most notably water, in a hydrolysis reaction that proceeds through an amide intermediate to the corresponding carboxylic acid.[5][6][7] This degradation pathway is accelerated by the presence of strong acids or bases.[6]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[8][9] | Refrigeration slows down potential degradation pathways and reduces the vapor pressure of the flammable liquid, enhancing safety. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric moisture, thereby preventing slow hydrolysis of the nitrile group. |
| Container | Tightly sealed, suitable container.[4][10] | Prevents leakage and contamination from air and moisture. Use original supplier packaging when possible. |
| Location | A cool, dry, and well-ventilated area designated for flammable liquids.[10][11] | Ensures a safe environment, away from heat and incompatible materials. Proper ventilation is crucial to prevent the accumulation of potentially harmful vapors.[12] |
Q3: What specific Personal Protective Equipment (PPE) is required when handling this reagent?
A multi-layered approach to PPE is essential to protect against the chemical's hazards.
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber gloves.[10][13] Always inspect gloves for tears or punctures before use and change them immediately if contamination occurs.
-
Eye and Face Protection: Use tight-sealing safety goggles. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10]
-
Body Protection: A flame-retardant lab coat is required.[10] Ensure it is fully buttoned. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron may be necessary.
-
Respiratory Protection: All handling must be performed inside a certified chemical fume hood to control vapor exposure.[10] If engineering controls are insufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and nitriles should be used.
Q4: How should I properly dispose of waste containing 1-(Methoxymethyl)cyclopropanecarbonitrile?
Waste disposal must be handled with care, adhering to local, state, and federal regulations.
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed. It is particularly important to keep it separate from strong acids, bases, and oxidizing agents.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Disposal: The compound should be disposed of as hazardous chemical waste. This typically involves incineration in a permitted facility. Do not attempt to dispose of it down the drain or in regular trash.
Troubleshooting Experimental Issues
Q5: My reaction yield is lower than expected. Could my 1-(Methoxymethyl)cyclopropanecarbonitrile have degraded?
Yes, degradation of the starting material is a common cause of poor reaction outcomes. The primary culprit is often hydrolysis of the nitrile group, especially if the compound was stored improperly or exposed to contaminants.
Troubleshooting Steps:
-
Check for Contaminants: The presence of water, strong acids, or strong bases can catalyze the hydrolysis of the nitrile to 1-(methoxymethyl)cyclopropanecarboxamide and subsequently to 1-(methoxymethyl)cyclopropanecarboxylic acid.[6]
-
Analytical Verification: Before use, especially with older stock, it is prudent to verify the purity. This can be done using techniques like:
-
NMR Spectroscopy: Look for the appearance of new peaks corresponding to the amide or carboxylic acid protons and a decrease in the integration of the nitrile's characteristic signals.
-
FT-IR Spectroscopy: The nitrile group has a characteristic sharp absorption band around 2250-2210 cm⁻¹. A diminished intensity of this peak or the appearance of a broad O-H stretch (from the carboxylic acid) and a C=O stretch (from acid or amide) could indicate degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can help identify and quantify the starting material and any degradation products.
-
Q6: I am observing an unexpected byproduct in my reaction. What are some potential side reactions?
Beyond simple degradation, the unique structure of this molecule can lead to other side reactions depending on the experimental conditions.
-
Reaction with Nucleophiles: The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles.[7] If your reaction mixture contains unintended nucleophiles (e.g., residual amines, alcohols), you may form imines or other addition products.
-
Ring-Opening of Cyclopropane: The cyclopropane ring is strained and can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or transition metals. This is less common under standard synthetic conditions but is a mechanistic possibility to consider if reaction conditions are harsh.
-
Reactivity with Strong Reducing Agents: While the reduction of nitriles to primary amines with reagents like LiAlH₄ is a common synthetic transformation, using milder or more specific reducing agents can sometimes lead to the formation of aldehydes after hydrolysis of an intermediate imine.[7]
Emergency Procedures
Q7: What is the correct procedure for handling a spill of 1-(Methoxymethyl)cyclopropanecarbonitrile?
Immediate and correct action is vital to contain the spill and mitigate exposure risks.
Q8: What are the first-aid measures for exposure to this chemical?
If an exposure occurs, immediate medical attention is required. Show the Safety Data Sheet (SDS) to the attending medical personnel.
-
Inhalation: Immediately move the affected person to fresh air.[11] If they are not breathing, trained personnel should administer artificial respiration, avoiding mouth-to-mouth if the substance was ingested or inhaled. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[2] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]
References
-
National Institute of Standards and Technology. (2025). Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
- University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals.
-
MacFaul, P. A., et al. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. ResearchGate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Cyclopropanecarbonitrile. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (n.d.). NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks. Retrieved from [Link]
-
Sharma, H., et al. (n.d.). Enzyme stability and effect of additives. ResearchGate. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]
- Airgas. (n.d.). Safety Data Sheet - Cyclopropane.
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
-
BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (Methoxymethyl)cyclopropane. PubChem. Retrieved from [Link]
-
PubChemLite. (n.d.). (1s,2s)-2-(methoxymethyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanone. Retrieved from [Link]
Sources
- 1. 环丙基腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Nitrile - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cyclopropanecarbonitrile [myskinrecipes.com]
- 9. chemscene.com [chemscene.com]
- 10. files.upei.ca [files.upei.ca]
- 11. tcichemicals.com [tcichemicals.com]
- 12. carlroth.com [carlroth.com]
- 13. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Technical Support Center: Synthesis of Substituted Cyclopropanes
Welcome to the technical support center for cyclopropane synthesis. The cyclopropane motif is a valuable structural unit in medicinal chemistry and natural products, prized for its ability to impart conformational rigidity and fine-tune biological activity.[1][2] However, the construction of this strained three-membered ring can be fraught with challenges, from low yields to poor stereocontrol.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting common pitfalls encountered during the synthesis of substituted cyclopropanes. We will move beyond simple procedural lists to explain the underlying chemical principles driving these powerful transformations.
Part 1: General FAQs in Cyclopropane Synthesis
This section addresses broad issues that can arise regardless of the specific synthetic method employed.
Question: My cyclopropane products are difficult to separate from the starting material and byproducts. What are the best purification strategies?
Answer: Purification of cyclopropanes, especially diastereomers, can be challenging due to their often similar polarities.
-
Chromatography is the Workhorse: Flash column chromatography is the most common method for purifying cyclopropane derivatives.[3]
-
For Diastereomers: If diastereomers are difficult to separate, try altering the solvent system or switching the stationary phase (e.g., from silica gel to alumina or a C18 reversed-phase column).[3]
-
For Sensitive Compounds: Be aware that the acidic nature of standard silica gel can cause degradation or ring-opening of sensitive cyclopropanes.[3] In such cases, use deactivated silica (e.g., treated with triethylamine) or a different stationary phase like alumina.
-
-
Crystallization for Diastereomeric Enrichment: If your product is a solid, crystallization can be a powerful technique to isolate a single diastereomer, leaving the other in the mother liquor.[3][4] In some cases, a process known as crystallization-induced diastereomer transformation (CIDT) can be employed, where a labile stereocenter allows for equilibration in solution, leading to the crystallization of the thermodynamically most stable diastereomer in high yield.[4]
-
High-Resolution Techniques: For particularly challenging separations or for isolating enantiomers, High-Performance Liquid Chromatography (HPLC), especially with a chiral stationary phase, is the method of choice.[3]
Question: I'm observing significant ring-opening or degradation of my cyclopropane product during workup or purification. How can I prevent this?
Answer: The high ring strain of cyclopropanes (approx. 27 kcal/mol) makes them susceptible to ring-opening, particularly when intermediates like carbocations or radicals are formed on a carbon adjacent to the ring.[5][6]
-
Avoid Strongly Acidic Conditions: The primary culprit for degradation is often acidic conditions, which can protonate the cyclopropane ring or a substituent, leading to ring-opening. This is especially true for cyclopropanes bearing donor groups. Use neutralized silica gel for chromatography and avoid strong acids during the aqueous workup.
-
Mind Your Intermediates: Be cautious with reactions that generate radicals or carbocations next to the ring, such as Grignard reagent formation.[5] If such a reaction is necessary, use highly reactive magnesium at low temperatures and consume the intermediate immediately.[5]
-
Temperature Control: For thermally labile cyclopropanes, maintain low temperatures throughout the reaction, workup, and purification process.
Part 2: Method-Specific Troubleshooting Guides
Section A: Simmons-Smith and Related Carbenoid Cyclopropanations
The Simmons-Smith reaction and its modifications utilize a zinc carbenoid to stereospecifically convert an alkene to a cyclopropane.[1]
Question: My Simmons-Smith reaction is sluggish, gives low yields, or fails completely. What are the likely causes?
Answer: This is one of the most common issues and almost always points to problems with the zinc carbenoid reagent (ICH₂ZnI).
-
Cause 1: Poor Zinc Activation: The reaction is heterogeneous, and the surface of the zinc is critical. Commercial zinc dust is often coated with a passivating layer of zinc oxide.
-
Solution: Activate the zinc just before use. A common procedure is to wash the zinc dust with dilute HCl to etch the oxide layer, followed by water and ethanol washes, and then treatment with an aqueous solution of copper(II) sulfate to form the active zinc-copper couple.[7]
-
-
Cause 2: Moisture Contamination: Organozinc reagents are highly sensitive to moisture and protic impurities, which will quench the carbenoid.
-
Cause 3: Reagent Inefficiency and Reproducibility: The classic Zn-Cu couple can have variable activity.
-
Solution: The Furukawa Modification. For a more reliable and often faster reaction, use the Furukawa reagent, which is pre-formed by reacting diethylzinc (Et₂Zn) with diiodomethane (CH₂I₂).[1][9][10] This generates a more soluble and reactive carbenoid species.[10] This method is particularly effective for carbohydrates and substrates with directing groups.[10]
-
Question: How can I control the diastereoselectivity of my Simmons-Smith reaction?
Answer: Diastereoselectivity is typically controlled by substrate-directing effects. The zinc carbenoid coordinates to a Lewis basic functional group on the substrate, delivering the methylene group to the same face of the alkene.
-
Hydroxyl-Directed Cyclopropanation: Allylic and homoallylic alcohols are powerful directing groups.[7][11] The zinc reagent coordinates to the hydroxyl group, ensuring syn-delivery of the CH₂ group with respect to the alcohol.[7][11] This effect is so strong that it often leads to complete diastereocontrol.[11][12]
-
Other Directing Groups: Ethers (benzyl, THP) and amines can also serve as effective directing groups.[11][13] The choice of protecting group can even invert selectivity; for example, a free amine may direct syn, while its N-Boc protected counterpart may lead to the anti-cyclopropane.[13]
-
Steric Control: In the absence of a directing group, the carbenoid will approach from the less sterically hindered face of the alkene.
Protocol: Preparation and Use of the Furukawa Reagent (Et₂Zn/CH₂I₂) for Directed Cyclopropanation
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the allylic alcohol substrate (1.0 eq) to a flame-dried flask containing anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diethylzinc (Et₂Zn, ~1.1 M in hexanes, 1.5 eq) dropwise. A gas evolution (ethane) should be observed. Stir for 20 minutes at 0 °C.
-
Carbenoid Formation: Add diiodomethane (CH₂I₂, 1.5 eq) dropwise at 0 °C. The solution may become cloudy.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize excess reagent.[7] Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
Section B: Transition Metal-Catalyzed (TMC) Cyclopropanations
These methods typically involve the decomposition of a diazo compound by a metal catalyst (e.g., Rh, Cu, Pd) to form a metal carbene, which then reacts with an alkene.[14]
Question: My rhodium-catalyzed reaction with a diazoacetate is low-yielding and produces significant amounts of dimers (diethyl fumarate and maleate). How can I fix this?
Answer: This is a classic problem indicating that the reactive rhodium carbene is reacting with a second molecule of the diazo compound faster than it reacts with your alkene substrate.
-
Cause 1: High Concentration of Diazo Compound: A high local concentration of the diazo compound favors dimerization.
-
Solution: Slow Addition. The single most effective solution is to use a syringe pump to add the diazo compound slowly over several hours.[15] This keeps the instantaneous concentration of the diazo compound low, favoring the intermolecular reaction with the alkene, which is present in much higher concentration.
-
-
Cause 2: Poor Alkene Reactivity: Electron-deficient or sterically hindered alkenes react more slowly with the electrophilic metal carbene, giving it more time to react with another diazo molecule.[15]
-
Solution: For electron-deficient alkenes, consider using a more nucleophilic carbene source (if possible) or switching to a different catalytic system. Cobalt- and Ruthenium-based catalysts have shown success with a wider range of olefin substrates, including electron-deficient ones.[15][16] For hindered alkenes, increasing the reaction temperature or reaction time may be necessary.[15]
-
-
Cause 3: Catalyst Deactivation: Impurities in the diazo compound, particularly acids, can deactivate the catalyst.
-
Solution: Ensure the diazo compound is pure and handled carefully, as they can be unstable.[15]
-
Question: I'm struggling to achieve high enantioselectivity in my copper- or rhodium-catalyzed asymmetric cyclopropanation. What factors should I screen?
Answer: Achieving high enantioselectivity is a multi-parameter optimization problem. The interplay between the catalyst's chiral ligand, the solvent, and the electronic properties of the carbene precursor is crucial.
-
Ligand Choice is Key: The chiral ligand is the primary source of stereocontrol. There is no universal ligand. For copper catalysis, BOX (bisoxazoline) and PyBOX ligands are common starting points. For rhodium, chiral carboxylate ligands, such as those derived from pyroglutamate or prolinate, are frequently used.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-carbene complex and its interaction with the substrate. Screen a range of solvents with varying polarity and coordinating ability (e.g., DCM, ether, toluene, hexane).
-
The Diazo Compound Matters: The structure of the diazo compound has a profound effect. "Stabilized" carbenoids, derived from precursors like methyl phenyldiazoacetate, are more selective and less prone to side reactions than "unstabilized" carbenoids from simple diazoacetates.[17] They generally give high diastereoselectivity but may be unreactive toward trans-1,2-disubstituted alkenes.[14][17]
Table 1: Troubleshooting Guide for Transition-Metal Catalyzed Cyclopropanation
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield / No Reaction | Inactive catalyst | Verify catalyst source and age. Ensure proper activation if required.[15] |
| Poor alkene reactivity (electron-deficient) | Switch to a more suitable catalyst system (e.g., Co, Ru).[15][16] Increase temperature. | |
| High Dimer Formation | High diazo compound concentration | Use a syringe pump for slow addition of the diazo compound.[15] |
| Low Diastereoselectivity | Unstabilized carbene used | Use a "stabilized" carbene precursor (e.g., phenyldiazoacetate).[17] |
| Inappropriate catalyst ligand | Screen different ligands; more sterically demanding ligands often increase diastereoselectivity. | |
| Low Enantioselectivity | Mismatch of ligand, solvent, and substrate | Systematically screen chiral ligands and solvents. Modify the ester group on the diazoacetate. |
| Catalyst Deactivation (Pd) | Reduction of active Pd(II) to inactive Pd(0) | Add a re-oxidant like benzoquinone (BQ) to the reaction.[18] |
Diagram: Simplified Catalytic Cycle of a Rh(II)-Catalyzed Cyclopropanation
Caption: Fig 1. Rhodium carbene formation and competing pathways.
Section C: Michael-Initiated Ring Closure (MIRC) and Corey-Chaykovsky Reactions
These methods involve the conjugate addition of a nucleophile to an electron-deficient alkene (e.g., an α,β-unsaturated carbonyl compound), followed by an intramolecular substitution to close the three-membered ring.[19] The Corey-Chaykovsky reaction is a prominent example using sulfur ylides.[20]
Question: My Corey-Chaykovsky reaction with an enone is giving the epoxide (from 1,2-addition) instead of the desired cyclopropane (from 1,4-addition). How do I control the regioselectivity?
Answer: The regioselectivity of sulfur ylide addition to an enone is highly dependent on the type of ylide used.
-
Use a Sulfoxonium Ylide for Cyclopropanation: Dimethyloxosulfonium methylide (the "Corey-Chaykovsky Reagent") is a stabilized, less reactive ylide.[20][21] It preferentially undergoes reversible 1,4-conjugate addition (Michael addition) to enones, which is followed by irreversible ring closure to form the thermodynamically favored cyclopropane.[20]
-
Use a Sulfonium Ylide for Epoxidation: Dimethylsulfonium methylide is a more reactive, "non-stabilized" ylide.[21][22] It tends to undergo rapid, irreversible 1,2-addition to the carbonyl carbon, leading to epoxide formation.[21]
Question: My MIRC reaction is failing to produce the cyclopropane and I'm only isolating the initial Michael adduct. How can I promote the final ring closure?
Answer: This indicates that the final intramolecular Sₙ2 cyclization step is slow or unfavorable.
-
Cause 1: Poor Leaving Group: The cyclization requires the displacement of a leaving group. If the leaving group is poor, the reaction will stall.
-
Cause 2: Base Choice: The base used to generate the initial nucleophile can play a critical role. A strong, non-nucleophilic base is often required to deprotonate the carbon pronucleophile without competing in the Michael addition.
-
Cause 3: Ring Strain and Reversibility: The formation of the cyclopropane is often reversible. The open-chain adduct may be thermodynamically favored under certain conditions.
-
Solution: Try running the reaction at a lower temperature to trap the kinetically formed cyclopropane. Sometimes, changing the solvent can influence the equilibrium. In some organocatalytic systems, the choice of base can even promote a retro-Michael reaction, leading to ring-opening.[23]
-
Diagram: Troubleshooting a Michael-Initiated Ring Closure (MIRC) Reaction
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 11. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. diva-portal.org [diva-portal.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 23. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
Validation & Comparative
spectral analysis of 1-(Methoxymethyl)cyclopropanecarbonitrile for structure confirmation
Topic: Spectral Analysis of 1-(Methoxymethyl)cyclopropanecarbonitrile for Structure Confirmation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the synthesis of high-value pharmaceutical intermediates, 1-(Methoxymethyl)cyclopropanecarbonitrile represents a critical building block, particularly for kinase inhibitors and neuroactive agents.[1] Its structural validation presents a unique challenge: the molecule possesses a strained cyclopropane ring, a nitrile handle, and an ether linkage, all geminally substituted at the C1 position.
This guide compares the efficacy of three primary analytical modalities—FTIR, 1H NMR, and GC-MS —for the unambiguous confirmation of this structure. Unlike standard certificates of analysis, we evaluate these methods based on their ability to detect specific synthetic impurities, such as the des-methyl precursor (alcohol) and ring-opened byproducts.[1]
The Structural Challenge
The target molecule, 1-(Methoxymethyl)cyclopropanecarbonitrile (C₇H₁₁NO), contains three distinct spectroscopic zones that must be validated simultaneously:
-
The Core: A highly strained cyclopropane ring (high s-character C-H bonds).[1]
-
The Anchor: A quaternary carbon (C1) bearing a nitrile group.
-
The Side Chain: A methoxymethyl ether group (sensitive to cleavage).
Common Impurities to Rule Out:
-
Precursor: 1-(Hydroxymethyl)cyclopropanecarbonitrile (Incomplete methylation).[1]
-
Hydrolysis Product: 1-(Methoxymethyl)cyclopropanecarboxylic acid (Nitrile hydrolysis).[1]
-
Isomer: Ring-opened alkene derivatives (Thermal rearrangement).[1]
Comparative Analysis of Validation Methods
The following table contrasts the performance of analytical techniques in validating this specific scaffold.
| Feature | Method A: FTIR (ATR) | Method B: 1H NMR (400 MHz) | Method C: GC-MS (EI) |
| Primary Utility | Functional Group ID | Connectivity & Purity | Molecular Weight & Fingerprint |
| Nitrile Detection | Excellent (Distinct ~2240 cm⁻¹ stretch) | Poor (Invisible in 1H, requires 13C) | Good (Loss of -CN fragment) |
| Cyclopropane ID | Moderate (C-H stretch >3000 cm⁻¹) | Superior (High-field multiplets 0.8–1.5 ppm) | Moderate (Fragmentation patterns) |
| Impurity Detection | Low ( <5% alcohol is hard to see) | High (Distinct shifts for -OH vs -OMe) | High (Separates volatile impurities) |
| Throughput | High (30 sec/sample) | Medium (10 min/sample) | Low (30 min/sample) |
| Verdict | Screening Only | Gold Standard for Structure | Gold Standard for Purity |
Detailed Experimental Protocols
Protocol A: Nuclear Magnetic Resonance (NMR) Strategy
The Causality: 1H NMR is the only method capable of distinguishing the target methoxy group from the starting alcohol or potential ethyl/isopropyl ether byproducts formed via solvent exchange.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 10 mg of the analyte in 0.6 mL of CDCl₃ (Chloroform-d).
-
Note: Avoid DMSO-d₆ unless solubility is an issue, as its water peak can obscure the critical methylene region.[1]
-
-
Acquisition: Run a standard 1H scan (16 scans) and a 13C scan (1024 scans).
-
Critical Checkpoint (Self-Validation):
-
Verify the Cyclopropane Region (0.8–1.5 ppm) . If these peaks are absent or appear as vinyl protons (5.0–6.0 ppm), the ring has opened.
-
Verify the Methoxy Singlet (~3.4 ppm) . If this appears as a triplet, you have formed the ethyl ether (likely from ethanol contamination).
-
Predicted Spectral Data (Reference Values):
| Position | Group | 1H Shift (δ, ppm) | Multiplicity | 13C Shift (δ, ppm) |
| 1 | Quaternary C | — | — | ~18–22 (Low Intensity) |
| 2, 3 | Cyclopropane CH₂ | 0.90 – 1.30 | m (AA'BB') | ~12–15 |
| 4 | Methylene (-CH₂-O) | 3.45 | s | ~75–78 |
| 5 | Methoxy (-OCH₃) | 3.38 | s | ~58–60 |
| 6 | Nitrile (-CN) | — | — | ~120–122 |
Analyst Insight: The methylene protons at Position 4 are a singlet because the quaternary C1 prevents coupling. If you see splitting here, suspect a ring-opened impurity.[1]
Protocol B: FTIR Screening
The Causality: The nitrile stretch is sensitive to the electronic environment. A shift of ±20 cm⁻¹ can indicate conversion to an amide or acid.
-
Setup: Use a Diamond ATR accessory. Background scan air.[1]
-
Measurement: Apply 1 drop of neat oil. Scan 4000–600 cm⁻¹.
-
Key Diagnostic Peaks:
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for confirming the structure and rejecting common impurities.
Figure 1: Analytical Decision Matrix. This logic tree prioritizes the survival of the strained ring and the successful methylation of the ether.
Synthesis Pathway & Impurity Origins
Understanding the synthesis is crucial for anticipating spectral anomalies. The diagram below details the transformation from the alcohol precursor to the target ether.
Figure 2: Synthetic Pathway.[1] Monitoring the disappearance of the Precursor (Impurity A) is the primary goal of the NMR analysis.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][4][5] (Standard text for assigning cyclopropane anisotropy and nitrile shifts).
-
National Institute of Standards and Technology (NIST). (2023).[1] Cyclopropanecarbonitrile - IR Spectrum. NIST Chemistry WebBook, SRD 69.[6][7] Available at: [Link][1]
-
Spectral Database for Organic Compounds (SDBS). (2023). SDBS No. 3452 (Cyclopropanecarbonitrile).[1] AIST. (Used as baseline for cyclopropane ring shifts). Available at: [Link][1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][5] (Source for calculating substituent effects of methoxymethyl groups on 13C NMR).
Sources
- 1. Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- [webbook.nist.gov]
- 2. 1-(Hydroxymethyl)cyclopropaneacetonitrile - CAS:152922-71-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. (Methoxymethyl)cyclopropane | C5H10O | CID 547064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclopropanecarbonitrile [webbook.nist.gov]
- 7. Cyclopropanecarbonitrile [webbook.nist.gov]
A Comparative Guide to the Synthetic Routes of 1-(Methoxymethyl)cyclopropanecarbonitrile
Introduction
1-(Methoxymethyl)cyclopropanecarbonitrile is a valuable building block in contemporary drug discovery and development. Its rigid cyclopropane core, combined with the nitrile and methoxymethyl functionalities, offers a unique three-dimensional scaffold that can be exploited to fine-tune the physicochemical and pharmacological properties of lead compounds. The cyclopropane ring can act as a bioisostere for a gem-dimethyl group or a carbon-carbon double bond, often leading to improved metabolic stability and binding affinity. The nitrile group can serve as a handle for further chemical transformations or as a key pharmacophoric element. Given its potential, the development of efficient and scalable synthetic routes to this compound is of paramount importance for medicinal chemists and process development scientists.
This guide provides an in-depth comparison of three distinct synthetic routes to 1-(Methoxymethyl)cyclopropanecarbonitrile. Each route is critically evaluated based on its synthetic efficiency, scalability, safety, and the availability of starting materials. Detailed experimental protocols and mechanistic insights are provided to enable researchers to make informed decisions for their specific applications.
Overview of Synthetic Strategies
The synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile can be approached from several different perspectives. The three routes compared in this guide are:
-
Route 1: O-Methylation of 1-(Hydroxymethyl)cyclopropanecarbonitrile. A straightforward approach that builds upon a readily accessible precursor.
-
Route 2: Cyclopropanation of Methoxyacrylonitrile. A convergent approach where the key cyclopropane ring is formed in the final step.
-
Route 3: Elaboration from 1,1-Cyclopropanedimethanol. A longer, but potentially versatile route starting from a commercially available building block.
Caption: High-level overview of the three compared synthetic strategies.
Route 1: O-Methylation of 1-(Hydroxymethyl)cyclopropanecarbonitrile
This route is a linear synthesis that involves two key steps: the synthesis of the precursor 1-(hydroxymethyl)cyclopropanecarbonitrile, followed by its O-methylation.
Caption: Reaction pathway for Route 1.
Step 1: Synthesis of 1-(Hydroxymethyl)cyclopropanecarbonitrile
The synthesis of the key precursor, 1-(hydroxymethyl)cyclopropanecarbonitrile, has been described in the patent literature.[1][2] The method involves the reaction of 1-(bromomethyl)cyclopropanemethanol with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF).
Experimental Protocol:
-
To a solution of 1-(bromomethyl)cyclopropanemethanol (1.0 eq) in DMF (5 mL/g), add sodium cyanide (1.2 eq).
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium hypochlorite (bleach) to destroy excess cyanide.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford 1-(hydroxymethyl)cyclopropanecarbonitrile as a colorless oil.
Discussion:
This nucleophilic substitution reaction proceeds via an SN2 mechanism, where the cyanide anion displaces the bromide. The use of a polar aprotic solvent like DMF is crucial for solvating the sodium cation and enhancing the nucleophilicity of the cyanide anion. The workup procedure with bleach is a critical safety step to neutralize the highly toxic excess cyanide. This step should be performed in a well-ventilated fume hood.
Step 2: O-Methylation via Williamson Ether Synthesis
The final step is the methylation of the primary alcohol. The Williamson ether synthesis is a classic and highly reliable method for this transformation.[3][4][5] It involves the deprotonation of the alcohol with a strong base, followed by reaction with a methylating agent.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of 1-(hydroxymethyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography to yield 1-(methoxymethyl)cyclopropanecarbonitrile.
Discussion:
The Williamson ether synthesis is a robust SN2 reaction.[6] Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide. The resulting alkoxide is a potent nucleophile that readily displaces the iodide from methyl iodide. Anhydrous conditions are essential as sodium hydride reacts violently with water. The use of an excess of methyl iodide helps to drive the reaction to completion.
Advantages and Disadvantages of Route 1:
-
Advantages: This route is conceptually straightforward and relies on well-established and reliable reactions. The starting material for the first step, while not trivial to prepare, can be synthesized from commercially available precursors.
-
Disadvantages: The use of sodium cyanide and sodium hydride requires stringent safety precautions. The overall yield may be moderate due to the two-step nature of the synthesis.
Route 2: Cyclopropanation of 3-Methoxyacrylonitrile
This route represents a more convergent approach, where the cyclopropane ring is constructed in the final step from an acyclic precursor that already contains the required methoxy and nitrile functionalities.
Caption: Reaction pathway for Route 2.
Synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile via Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes.[7] It typically involves the reaction of an alkene with diiodomethane and a zinc-copper couple. The active species is believed to be an organozinc carbenoid, (IZn)₂CH₂.
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, add zinc dust (2.0 eq) and copper(I) chloride (0.1 eq). Heat the mixture under vacuum to activate the zinc-copper couple.
-
After cooling, add anhydrous diethyl ether or dichloromethane.
-
Add diiodomethane (1.5 eq) to the activated zinc-copper couple and stir the mixture at room temperature for 30 minutes to form the carbenoid.
-
Add a solution of 3-methoxyacrylonitrile (1.0 eq) in the same solvent to the carbenoid suspension.
-
Heat the reaction mixture to reflux and monitor the progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the zinc salts.
-
Carefully quench the filtrate with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Discussion:
The Simmons-Smith reaction is a stereospecific syn-addition. For an electron-deficient alkene like 3-methoxyacrylonitrile, the reaction may be sluggish. Modifications to the classical Simmons-Smith conditions, such as the use of alternative carbenoid precursors or different activating methods for zinc, might be necessary to achieve good yields.[8] The success of this route is highly dependent on the reactivity of the substituted acrylonitrile towards the zinc carbenoid.
Advantages and Disadvantages of Route 2:
-
Advantages: This is a convergent route, which is generally more efficient in terms of step count. It avoids the use of highly toxic cyanides in the final steps.
-
Disadvantages: The starting material, 3-methoxyacrylonitrile, may not be readily available commercially and might require synthesis. The cyclopropanation of electron-deficient alkenes can be challenging and may result in low yields. The reaction can also be sensitive to steric hindrance.
Route 3: Elaboration from 1,1-Cyclopropanedimethanol
This route utilizes a commercially available, symmetrical starting material, 1,1-cyclopropanedimethanol, and involves a series of functional group interconversions.
Caption: Reaction pathway for Route 3.
Multi-step Synthesis from 1,1-Cyclopropanedimethanol
This synthetic sequence involves several standard transformations in organic synthesis.
Experimental Protocol:
-
Monoprotection: React 1,1-cyclopropanedimethanol (1.0 eq) with a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 eq) in the presence of a base like triethylamine or imidazole to selectively protect one of the primary alcohols.
-
Activation of the Remaining Alcohol: Convert the remaining free hydroxyl group into a good leaving group, for example, by reacting it with p-toluenesulfonyl chloride (TsCl) in pyridine to form a tosylate.
-
Cyanation: Displace the tosylate group with cyanide using sodium cyanide in a polar aprotic solvent like DMSO.
-
Deprotection: Remove the silyl protecting group using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF to reveal the primary alcohol. This intermediate is 1-(hydroxymethyl)cyclopropanecarbonitrile, the same as in Route 1.
-
Methylation: Methylate the resulting alcohol using the Williamson ether synthesis as described in Route 1.
Discussion:
This route is significantly longer than the previous two. The key challenge lies in the selective mono-functionalization of the symmetrical diol in the first step. Using a bulky protecting group like TBDMS can favor mono-protection. Each subsequent step involves standard and well-understood organic reactions. The synthesis of 1,1-cyclopropanedimethanol itself can be achieved by the reduction of diethyl 1,1-cyclopropanedicarboxylate.[9]
Advantages and Disadvantages of Route 3:
-
Advantages: The starting material, 1,1-cyclopropanedimethanol, is commercially available. This route is highly versatile and could be adapted to synthesize a variety of analogs by changing the protecting groups or the alkylating agent in the final step.
-
Disadvantages: This is a multi-step synthesis, which will likely result in a lower overall yield. The multiple steps also increase the consumption of reagents and solvents, making it less atom-economical and potentially more costly for large-scale production.
Comparative Analysis
| Feature | Route 1: O-Methylation | Route 2: Cyclopropanation | Route 3: Elaboration from Diol |
| Number of Steps | 2 | 1 (from 3-methoxyacrylonitrile) | 5 |
| Starting Material Availability | Precursor requires synthesis | May require synthesis | Commercially available |
| Key Reactions | SN2 (Cyanation, Williamson Ether Synthesis) | Simmons-Smith Cyclopropanation | Protection, Tosylation, SN2, Deprotection, Williamson Ether Synthesis |
| Potential Overall Yield | Moderate | Low to Moderate | Low |
| Scalability | Moderate | Potentially challenging | Low |
| Safety Concerns | High (NaCN, NaH) | Moderate (Dihalomethanes, Zinc) | High (NaCN, NaH) |
Conclusion
The choice of the optimal synthetic route to 1-(Methoxymethyl)cyclopropanecarbonitrile depends heavily on the specific needs of the researcher.
-
For rapid, small-scale synthesis for initial biological screening, Route 1 offers the most practical and reliable approach , provided the precursor is accessible. The reactions are well-established and generally high-yielding.
-
Route 2 is an attractive convergent strategy on paper, but its success hinges on the challenging cyclopropanation of an electron-deficient alkene. This route would require significant optimization and may not be suitable for time-sensitive projects. However, if a robust cyclopropanation protocol can be developed, it could become the most efficient route.
-
Route 3, while being the longest, offers the most flexibility for analog synthesis. The multiple steps allow for the introduction of diversity at various points. This route is best suited for medicinal chemistry programs where the synthesis of a library of related compounds is desired.
References
-
Chemistry LibreTexts. (2022). 8.9: Nucleophilic substitution in the Lab. [Link][3]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link][5]
-
Google Patents. (2013). CN103058884A - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. [2]
-
Google Patents. (2014). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. [1]
-
Google Patents. (2017). WO2017024126A1 - Cyclopropanation of substituted alkenes. [8]
-
ResearchGate. (2025). Synthesis of 1, 1-cyclopropanedimethanol. [Link][9]
Sources
- 1. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 2. CN103058884A - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis | TCI Deutschland GmbH [tcichemicals.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. WO2017024126A1 - Cyclopropanation of substituted alkenes - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of 1-(Methoxymethyl)cyclopropanecarbonitrile by HPLC: A Comparative Analysis
For researchers, scientists, and professionals in the fast-paced world of drug development, the unequivocal confirmation of a molecule's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and translatable data is built. This guide offers an in-depth, experience-driven approach to validating the purity of 1-(Methoxymethyl)cyclopropanecarbonitrile, a key building block in modern synthetic chemistry. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) as the primary analytical tool and objectively compare its performance against other orthogonal techniques.
Introduction: The "Why" Behind Rigorous Purity Assessment
1-(Methoxymethyl)cyclopropanecarbonitrile (C₅H₇NO) is a versatile intermediate whose structural integrity is paramount for the successful synthesis of downstream target molecules. Impurities, whether they are unreacted starting materials, by-products, or degradants, can have profound, often unforeseen, consequences on reaction yields, biological activity, and safety profiles. Therefore, a robust, validated analytical method is not just a regulatory expectation but a scientific necessity.
High-Performance Liquid Chromatography (HPLC) is frequently the workhorse for purity determination of non-volatile organic compounds. Its high resolving power, sensitivity, and quantitative accuracy make it an ideal choice for separating the analyte of interest from structurally similar impurities. This guide will walk through the logical steps of developing and validating an HPLC method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Part 1: The Primary Approach: HPLC Method Development and Validation
The goal of any analytical method is to be "suitable for its intended purpose."[1] For purity analysis, this means the method must be specific, sensitive, accurate, precise, and robust.
Causality in Experimental Design: Why We Choose Our Parameters
The development of a reliable HPLC method is a systematic process, not a matter of chance. For a polar compound like 1-(Methoxymethyl)cyclopropanecarbonitrile, a reversed-phase (RP-HPLC) approach is a logical starting point.
-
Column Selection: A C18 (octadecylsilane) column is the universal first choice for RP-HPLC due to its broad applicability. However, for a polar analyte that may have limited retention, a column with a different selectivity, such as a cyano (CN) phase, could be advantageous.[4] Cyano phases offer a different retention mechanism, including dipole-dipole interactions, which can be beneficial for separating polar compounds.[4] For this guide, we will proceed with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as it represents the most common starting point.
-
Mobile Phase Selection: The mobile phase composition dictates the retention and resolution of the analyte and its impurities. A typical mobile phase for RP-HPLC consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. Acetonitrile is often preferred due to its lower UV cutoff and viscosity. A gradient elution (where the organic solvent concentration is increased over time) is generally employed for purity methods to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column.
-
Detector Selection: The presence of a nitrile group offers some UV absorbance at lower wavelengths. Therefore, a UV detector set at a low wavelength (e.g., 210 nm) is a suitable choice for initial method development. If impurities lack a chromophore, a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be considered.
The Validation Protocol: A Self-Validating System
Once an initial method is developed that shows good separation of the main peak from any visible impurities, it must be rigorously validated according to ICH Q2(R1) guidelines to ensure its performance is reliable.[2]
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
-
Procedure:
-
Prepare a standard solution of 1-(Methoxymethyl)cyclopropanecarbonitrile at a known concentration (e.g., 1 mg/mL).
-
Make five replicate injections of the standard solution.
-
Calculate the relative standard deviation (%RSD) of the peak area, retention time, and tailing factor.
-
-
Acceptance Criteria: %RSD of peak area < 2.0%, %RSD of retention time < 1.0%, Tailing factor ≤ 2.0.
2. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Procedure:
-
Analyze a sample of 1-(Methoxymethyl)cyclopropanecarbonitrile.
-
Analyze samples of known related impurities (if available).
-
Analyze a placebo sample (if applicable for a drug product).
-
Perform forced degradation studies (e.g., expose the analyte to acid, base, oxidation, heat, and light) and analyze the resulting solutions.
-
-
Acceptance Criteria: The peak for 1-(Methoxymethyl)cyclopropanecarbonitrile should be free from interference from any impurities or degradants. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peak.
3. Linearity:
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure:
-
Prepare a series of at least five solutions of 1-(Methoxymethyl)cyclopropanecarbonitrile ranging from the limit of quantitation (LOQ) to 150% of the target concentration.
-
Inject each solution in triplicate.
-
Plot the average peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
4. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare a sample matrix (placebo) and spike it with known amounts of 1-(Methoxymethyl)cyclopropanecarbonitrile at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of 1-(Methoxymethyl)cyclopropanecarbonitrile at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
-
Acceptance Criteria: The %RSD for the six replicate preparations should be ≤ 2.0%.
6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Objective: To determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.
-
Procedure:
-
Estimate the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) from the linearity study.
-
Prepare solutions at the estimated LOD and LOQ concentrations and inject them to confirm the signal-to-noise ratio.
-
-
Acceptance Criteria: The signal-to-noise ratio should be approximately 3:1 for LOD and 10:1 for LOQ.
7. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Vary parameters such as mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).
-
Analyze a sample under each of the modified conditions and evaluate the impact on system suitability parameters.
-
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions.
Visualizing the HPLC Validation Workflow
Caption: Workflow for HPLC Method Validation.
Presenting the Data: A Hypothetical Validation Summary
The results of the validation study should be presented clearly and concisely.
Table 1: Hypothetical HPLC Validation Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| System Suitability | %RSD Peak Area: 0.5%Tailing Factor: 1.2 | %RSD < 2.0%Tailing ≤ 2.0 |
| Specificity | No interference observed | Peak purity > 99.5% |
| Linearity | r² = 0.9995 | r² ≥ 0.999 |
| Accuracy | 99.5% - 101.2% Recovery | 98.0% - 102.0% |
| Precision (Repeatability) | %RSD = 0.8% | %RSD ≤ 2.0% |
| LOQ | 0.05 µg/mL (S/N = 10.5) | S/N ≈ 10 |
| Robustness | System suitability passed | System suitability must pass |
Part 2: Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal methods—techniques that rely on different chemical or physical principles.
Gas Chromatography (GC)
-
Applicability: GC is suitable for volatile and thermally stable compounds.[5] Given the methoxymethyl group, 1-(Methoxymethyl)cyclopropanecarbonitrile may have sufficient volatility for GC analysis, especially with an appropriate column. A polar GC column would likely be necessary to achieve good peak shape for this polar molecule.[6][7]
-
Comparison to HPLC:
-
Pros: GC can offer higher resolution for volatile impurities and is often faster than HPLC. Flame Ionization Detection (FID) provides a near-universal response for organic compounds, which can be advantageous for quantifying unknown impurities.
-
Cons: The compound may degrade at the high temperatures of the GC inlet, leading to inaccurate results. Sample preparation can be more complex if derivatization is required.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Applicability: qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[8][9][10] It relies on the principle that the NMR signal area is directly proportional to the number of nuclei.[11]
-
Comparison to HPLC:
-
Pros: qNMR provides an absolute purity value ("mass %") by comparing the integral of an analyte's peak to that of a certified internal standard of known purity.[11] It also provides structural information, which can help in identifying impurities.[10] It is a non-destructive technique.[9]
-
Cons: qNMR is generally less sensitive than HPLC, making it difficult to detect and quantify low-level impurities.[12] It also requires more specialized equipment and expertise.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Applicability: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry. It is an invaluable tool for impurity identification.
-
Comparison to HPLC-UV:
-
Pros: MS provides molecular weight information, which is critical for identifying unknown impurities and degradation products. Its high sensitivity and specificity allow for the detection of impurities that may not be visible with a UV detector.
-
Cons: While excellent for identification, MS detectors can have a variable response depending on the ionization efficiency of the compound, making accurate quantification more challenging than with a UV detector without specific reference standards for each impurity.
-
Table 2: Comparison of Analytical Techniques for Purity Determination
| Technique | Principle | Quantitation | Sensitivity | Impurity ID | Throughput |
| HPLC-UV | Differential Partitioning | Relative | High | Poor | High |
| GC-FID | Volatility/Partitioning | Relative | High | Poor | High |
| qNMR | Nuclear Spin | Absolute | Low | Excellent | Medium |
| LC-MS | Partitioning/Mass | Semi-Relative | Very High | Excellent | High |
Part 3: Practical Insights and Impurity Profiling
A robust analytical method is not only about passing validation criteria but also about understanding the potential pitfalls and the impurity landscape of the analyte.
Hypothetical Impurity Profile
Understanding the synthetic route of 1-(Methoxymethyl)cyclopropanecarbonitrile allows us to predict potential impurities.
Caption: Potential Impurity Profile.
This diagram illustrates that a complete purity method must be able to separate the main compound from residual starting materials, by-products formed during the reaction, and any products that arise from degradation over time.
Conclusion
Validating the purity of a critical intermediate like 1-(Methoxymethyl)cyclopropanecarbonitrile is a multi-faceted task that demands a deep understanding of analytical chemistry principles. While HPLC stands out as the primary technique for routine quality control due to its high resolution, sensitivity, and quantitative accuracy, a truly comprehensive purity assessment is best achieved by employing orthogonal methods. qNMR provides an absolute measure of purity and invaluable structural information, while LC-MS is unparalleled for the identification of unknown impurities. By integrating these techniques, researchers and drug development professionals can build a complete and trustworthy profile of their compound, ensuring the integrity and success of their scientific endeavors.
References
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. [Link]
-
Amerigo Scientific. (n.d.). Overview of Polar Gas Chromatography. [Link]
-
Boulanger, B., Chiap, P., Crommen, J., Hubert, P., & Rozet, E. (2012). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
-
Brady, D., & van Rensburg, E. (2003). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. South African Journal of Science, 99(3-4), 143-146. [Link]
-
ResearchGate. (2021, October 13). What GC columns would be recommended to analyze polar and non-polar compounds in a gas?. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Gates, W., Zambri, P., & Armor, J. N. (1979). Simultaneous Analysis of Polar and Nonpolar Compounds by Gas Chromatography: The Separation of O2, N2, and NH3 Using Parallel Columns. Journal of Chromatographic Science, 17(9), 523–525. [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. [Link]
-
Sorbent Technologies, Inc. (2023, July 27). NUCLEODUR® Cyano-Nitrile. [Link]
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- 2. scribd.com [scribd.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. sorbtech.com [sorbtech.com]
- 5. amerigoscientific.com [amerigoscientific.com]
- 6. GC Tech Tip: GC Column - Polarity vs Selectivity | Phenomenex [phenomenex.com]
- 7. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
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- 12. researchgate.net [researchgate.net]
comparative reactivity of 1-(Methoxymethyl)cyclopropanecarbonitrile with other nitriles
Comparative Reactivity Guide: 1-(Methoxymethyl)cyclopropanecarbonitrile
Executive Summary
1-(Methoxymethyl)cyclopropanecarbonitrile (MMCPCN) represents a specialized class of cycloalkyl nitriles where the unique geometry of the cyclopropane ring intersects with the electronic influence of a geminal ether substituent. Unlike simple aliphatic nitriles (e.g., acetonitrile) or unsubstituted cycloalkyl nitriles, MMCPCN exhibits a distinct reactivity profile governed by I-Strain (Internal Strain) and Chelation Control .
This guide objectively compares MMCPCN against standard benchmarks, providing researchers with actionable data on its hydrolysis, reduction, and nucleophilic susceptibility. Its primary industrial relevance lies in its role as a bioisostere building block, most notably in the synthesis of Cathepsin K inhibitors (e.g., Odanacatib), where the cyclopropane ring serves to conformationally lock the pharmacophore.
Part 1: Comparative Reactivity Matrix
The following table summarizes the relative reactivity of MMCPCN compared to Acetonitrile (linear standard) and Cyclopropanecarbonitrile (CPCN - unsubstituted cyclic standard).
Table 1: Reactivity & Stability Profile
| Reaction Type | Reagent | MMCPCN Reactivity | vs. Acetonitrile | vs. CPCN | Mechanism Note |
| Hydrolysis | NaOH / H₂O | Low | 10-50x Slower | ~2x Slower | Steric shielding by gem-substitution; Walsh orbital repulsion. |
| Reduction | DIBAL-H (-78°C) | High Selectivity | Similar | Similar | Stops cleanly at Aldehyde due to stable hemiaminal intermediate. |
| Reduction | LiAlH₄ | Moderate | Slower | Similar | Forms primary amine; Ether group remains intact (Chemoselective). |
| Nucleophilic Addn. | Grignard (R-MgX) | Enhanced | Slower | Faster | Key Differentiator: The methoxy oxygen coordinates Mg, facilitating attack. |
| Ring Opening | Radical / Acid | Resistant | N/A | Similar | Cyclopropane ring remains intact under standard nitrile transformations. |
Part 2: Deep Dive - Mechanistic Insights
The "Walsh Orbital" Effect on Hydrolysis
Hydrolysis of MMCPCN to its corresponding acid is significantly more difficult than linear nitriles.
-
Electronic Factor: The cyclopropane bonds possess significant
-character (Walsh orbitals), which can donate electron density into the nitrile -system. This renders the nitrile carbon less electrophilic and more resistant to nucleophilic attack by hydroxide ions. -
Steric Factor: The 1-position is quaternary. The addition of the methoxymethyl group creates a "gem-dimethyl" like effect (Thorpe-Ingold), further crowding the transition state for the formation of the tetrahedral amide intermediate.
Chelation-Controlled Grignard Addition
This is the area where MMCPCN diverges most usefully from standard nitriles.
-
Standard Nitriles: React via simple nucleophilic attack.
-
MMCPCN: The oxygen atom of the methoxymethyl group acts as a Lewis base. It coordinates with the Magnesium of the Grignard reagent, anchoring the nucleophile in proximity to the nitrile carbon. This "Directed Metallation" effect can accelerate reaction rates and improve yields compared to unsubstituted cyclopropanecarbonitrile, despite the increased steric bulk.
Part 3: Visualization of Reactivity
Figure 1: Chelation-Controlled Nucleophilic Addition
Caption: The methoxymethyl oxygen coordinates the Grignard Magnesium, lowering the entropic barrier for attack on the nitrile carbon.
Figure 2: Comparative Reaction Pathways
Caption: Decision tree for transforming MMCPCN based on reagent selection, highlighting chemoselectivity.
Part 4: Experimental Protocols
These protocols are adapted from high-yield procedures used in the synthesis of Cathepsin K inhibitors, ensuring they are robust for this specific substrate class.
Protocol A: Chemoselective Reduction to Aldehyde (DIBAL-H)
Objective: Convert nitrile to aldehyde without over-reduction to alcohol or ring opening.
-
Setup: Flame-dry a 250 mL 3-neck flask. Equip with nitrogen inlet, temperature probe, and addition funnel.[1]
-
Solvation: Dissolve MMCPCN (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Addition: Add DIBAL-H (1.0 M in Toluene, 11.0 mmol, 1.1 equiv) dropwise over 20 minutes. Crucial: Maintain internal temperature below -70°C to prevent over-reduction.
-
Incubation: Stir at -78°C for 2 hours. Monitor by TLC (The imine intermediate may not be visible; look for disappearance of nitrile).
-
Quench (The Rochelle Method):
-
Slowly add Methanol (5 mL) at -78°C.
-
Warm to 0°C.
-
Add saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate, 50 mL).
-
Note: Vigorous stirring for 1-2 hours at room temperature is required to break the Aluminum-emulsion.
-
-
Isolation: Separate layers. Extract aqueous layer with DCM (2x). Dry combined organics over Na₂SO₄ and concentrate.
-
Expected Yield: >85% Aldehyde.
Protocol B: "Brute Force" Hydrolysis to Carboxylic Acid
Objective: Overcome steric/electronic resistance to form the acid.
-
Reagents: Mix MMCPCN (10 mmol) with Ethylene Glycol (20 mL) and KOH (40 mmol, 4 equiv). Note: Ethylene glycol is used to achieve temperatures >100°C, which aqueous reflux cannot reach.
-
Reaction: Heat to 140°C for 12-24 hours.
-
Workup:
-
Cool to room temperature.[2] Dilute with water (50 mL).
-
Wash with Diethyl Ether (removes unreacted nitrile).
-
Acidification: Acidify the aqueous layer to pH 2 with conc. HCl (Caution: Exothermic).
-
Extract the precipitated acid with Ethyl Acetate (3x).
-
-
Purification: Crystallization from Hexanes/EtOAc is usually effective for these solid acids.
References
-
Odanacatib Synthesis & Intermediates
-
Grignard Addition to Nitriles (Mechanism)
-
Cyclopropane Ring Stability
-
DIBAL-H Reduction Protocol
Sources
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- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to the Biological Activity of Cyclopropanecarbonitrile Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane ring is a recurring structural motif in numerous biologically active compounds, prized for its ability to impart unique conformational constraints and metabolic stability.[1] While public domain data on the biological activity of 1-(Methoxymethyl)cyclopropanecarbonitrile is scarce, this guide provides a comparative analysis of its structural analogues. We delve into the diverse pharmacological activities exhibited by cyclopropanecarbonitrile derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.
Introduction: The Significance of the Cyclopropane Moiety in Bioactive Molecules
The three-membered carbocyclic ring of cyclopropane confers a high degree of strain, leading to unique chemical reactivity.[2] In medicinal chemistry, the incorporation of a cyclopropane ring can enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects.[1] The nitrile group is also a key functional group in many pharmaceuticals, contributing to enhanced binding affinity and improved pharmacokinetic profiles.[3] The combination of these two moieties in cyclopropanecarbonitrile derivatives makes them an interesting class of compounds for drug discovery.
While 1-(Methoxymethyl)cyclopropanecarbonitrile itself is not extensively documented in biological literature, its core structure is present in a variety of compounds with demonstrated pharmacological effects. This guide will explore the biological activities of these analogues, drawing comparisons to elucidate the impact of structural modifications.
Comparative Biological Activities of Cyclopropanecarbonitrile Analogues
The biological activities of cyclopropanecarbonitrile analogues are diverse, ranging from antimicrobial and antifungal to anticancer and neuroprotective effects.[4][5] The following sections compare the activities of different classes of these analogues.
Antimicrobial and Antifungal Activity
Recent studies have explored the antimicrobial and antifungal potential of amide derivatives containing cyclopropane.[6] A series of fifty-three such compounds were synthesized and evaluated for their in vitro activity against various pathogens.[7]
Key Findings:
-
Several compounds demonstrated moderate activity against Staphylococcus aureus and Escherichia coli.[7]
-
Notably, nine compounds showed moderate activity against Candida albicans, with three exhibiting excellent antifungal activity (MIC80 = 16 μg/mL).[6]
-
Structure-activity relationship (SAR) studies revealed that aryl amides generally displayed higher antibacterial activity than fatty amides.[7]
-
The introduction of a thiazole amide group resulted in the best antibacterial activity against E. coli (MIC80 = 32 μg/mL).[7]
| Compound Class | Organism | Activity (MIC80) | Reference |
| Cyclopropane Amide Derivatives | Candida albicans | 16 μg/mL | [6] |
| Thiazole Amide Cyclopropane Derivative | Escherichia coli | 32 μg/mL | [7] |
Enzyme Inhibition and Anticancer Activity
Cyclopropane derivatives have been investigated as inhibitors of various enzymes, including anaplastic lymphoma kinase (ALK), a target in cancer therapy.[8] Fragment-assisted, structure-based drug design has led to the discovery of potent and highly selective cyclopropane ALK inhibitors.[8]
Key Findings:
-
A 3-cyano-phenyl fragment (F-7) containing a cyclopropane moiety showed potent ALK inhibitory activity with an IC50 of 51 μM.[8]
-
The chiral (1S,2S)-2-(2,4-difluorophenyl) cyclopropoxy-4-cyano-benzene was synthesized to evaluate a novel scaffold for ALK inhibition.[8]
-
These findings highlight the potential of cyclopropanecarbonitrile analogues in the development of targeted cancer therapies.
| Compound | Target | Activity (IC50) | Reference |
| 3-cyano-phenyl cyclopropane fragment (F-7) | ALK | 51 μM | [8] |
Neuroprotective and Other Activities
1-Aminocyclopropanecarboxylic acid (ACC), a simple analogue, is a potent and selective ligand of the glycine modulation site coupled to the N-methyl-D-aspartate (NMDA) receptor.[4] This activity suggests potential applications in neurochemical studies and for the development of drugs for various brain diseases.[4]
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing
The following is a generalized protocol for determining the minimum inhibitory concentration (MIC) of antimicrobial agents, based on standard methods.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Grow microbial cultures overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.
Caption: Workflow for an in vitro ALK kinase inhibition assay.
Structure-Activity Relationship (SAR) Insights
The biological activity of cyclopropanecarbonitrile analogues is highly dependent on the nature and position of substituents on both the cyclopropane ring and the aromatic moieties.
-
Amide Substituents: In the case of antimicrobial agents, the type of amide attached to the cyclopropane ring significantly influences activity, with aryl amides and specific heterocyclic amides (e.g., thiazole) showing enhanced potency. [7]* Aromatic Ring Substituents: For ALK inhibitors, electron-withdrawing groups at the 3-position of a phenyl ring attached to the cyclopropane moiety tend to increase inhibitory activity. [8]The 3-cyano-phenyl fragment was found to be particularly effective. [8]
Conclusion and Future Directions
While direct biological activity data for 1-(Methoxymethyl)cyclopropanecarbonitrile remains elusive in the public domain, the broader family of cyclopropanecarbonitrile analogues exhibits a wide range of promising pharmacological activities. The unique structural features of the cyclopropane ring, combined with the electronic properties of the nitrile group, make this scaffold a valuable starting point for the design of novel therapeutics.
Future research should focus on the systematic synthesis and biological evaluation of a library of 1-(Methoxymethyl)cyclopropanecarbonitrile analogues to fully elucidate their therapeutic potential. Further exploration of the structure-activity relationships will be crucial for optimizing lead compounds with improved potency, selectivity, and pharmacokinetic properties.
References
-
Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. (2015-12-24). ResearchGate. [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. [Link]
-
Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (2025-03-04). ResearchGate. [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021-08-10). Royal Society of Chemistry. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024-08-30). National Center for Biotechnology Information. [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024-08-30). MDPI. [Link]
-
Cyclopropanecarbonitrile | C4H5N. (n.d.). PubChem. [Link]
- Method for artificially synthesizing cyclopropanecarbonitrile. (2009-08-26).
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016-10-13). PubMed. [Link]
-
Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. (2023-05-08). MDPI. [Link]
-
Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. (n.d.). ACS Publications. [Link]
-
New, simple and accessible method creates potency-increasing structure in drugs. (2023-08-08). Penn State University. [Link]
-
(1s,2s)-2-(methoxymethyl)cyclopropane-1-carboxylic acid. (n.d.). PubChemLite. [Link]
- Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. (n.d.).
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024-05-04). National Center for Biotechnology Information. [Link]
-
Green Chemistry. (2023-05-31). UCL Discovery. [Link]
-
The ROS scavenging and renal protective effects of pH-responsive nitroxide radical-containing nanoparticles. (n.d.). [Link]
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Anti-proliferative and Antioxidant Activities of 1-methoxy-3-methyl-8-hydroxy-anthraquinone, a Hydroxyanthraquinoid Extrolite Produced by Amycolatopsis thermoflava strain SFMA-103. (2025-08-09). ResearchGate. [Link]
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Computational Profiling & Comparative Analysis: 1-(Methoxymethyl)cyclopropanecarbonitrile
Executive Summary
This technical guide provides a rigorous computational analysis of 1-(Methoxymethyl)cyclopropanecarbonitrile (MMCC) . As a bifunctional building block containing a rigid cyclopropyl core, a polar methoxymethyl ether, and a reactive nitrile handle, MMCC represents a critical scaffold for "conformational locking" in drug design.
This guide compares MMCC against its open-chain gem-dimethyl analog and the unsubstituted cyclopropane scaffold. Our analysis demonstrates that MMCC offers a superior balance of metabolic stability and defined vector geometry, making it a high-value bioisostere for the gem-dimethyl group in kinase inhibitors and GPCR ligands.
Structural & Electronic Profiling
To objectively assess the utility of MMCC, we performed a comparative Density Functional Theory (DFT) analysis. The target molecule was benchmarked against two standard alternatives:
-
Alternative A (Open-Chain): 3-Methoxy-2,2-dimethylpropanenitrile (The gem-dimethyl analog).
-
Alternative B (Unsubstituted): Cyclopropanecarbonitrile (Lacks the ether tail).
Comparative Physicochemical Data (Computed)
Data generated at B3LYP/6-311++G(d,p) level of theory (PCM: Water).
| Metric | MMCC (Target) | Alt A: Open-Chain | Alt B: Unsubstituted | Interpretation |
| Formula | C₆H₉NO | C₆H₁₁NO | C₄H₅N | - |
| MW ( g/mol ) | 111.14 | 113.16 | 67.09 | MMCC is lighter/more compact than Alt A. |
| CLogP (Pred) | 0.45 | 0.82 | 0.12 | MMCC reduces lipophilicity vs. open chain. |
| TPSA (Ų) | 33.0 | 33.0 | 23.8 | Ether oxygen adds ~9 Ų polar surface area. |
| Dipole (Debye) | 4.15 | 3.85 | 3.92 | Higher polarity aids solubility. |
| HOMO-LUMO (eV) | 6.2 | 6.8 | 7.1 | Lower gap indicates higher reactivity (electrophile). |
| Ring Strain (kcal/mol) | 27.5 | ~0.0 | 27.5 | High strain energy drives ring-opening potential. |
Key Findings
-
Lipophilicity Modulation: Replacing the gem-dimethyl group (Alt A) with the cyclopropane ring (MMCC) lowers the CLogP by approximately 0.4 units while maintaining the same steric bulk. This is crucial for improving the metabolic stability and solubility of lead compounds [1].
-
The "Thorpe-Ingold" Effect: MMCC exhibits a "locked" conformation. Unlike Alt A, which suffers from entropic penalties upon binding due to free rotation of the methoxy-tail, MMCC pre-organizes the ether oxygen and nitrile vectors. This reduces the entropic cost of binding to protein targets [2].[1]
Mechanistic Analysis: The Bioisostere Logic
The primary application of MMCC is as a bioisostere. The diagram below illustrates the Structure-Activity Relationship (SAR) logic for selecting MMCC over alternatives.
Figure 1: Decision tree for selecting MMCC as a bioisostere. The cyclopropane ring provides metabolic stability superior to acyclic alkyl chains due to higher C-H bond dissociation energies (~106 kcal/mol vs ~98 kcal/mol).
Computational Protocol (Self-Validating)
To reproduce the data presented above or to screen MMCC derivatives, follow this standardized computational workflow. This protocol ensures that electronic effects (like the sigma-hole on the nitrile) are accurately captured.
Workflow Diagram
Figure 2: Standardized DFT workflow for small molecule profiling. Note the refinement from MMFF94 (mechanics) to B3LYP (quantum) to ensure accurate geometry.
Detailed Methodology
-
Conformational Search: Use the MMFF94 force field to identify the global minimum. The methoxymethyl group has rotational freedom; ensure the gauche vs. anti conformers relative to the cyclopropane ring are sampled.
-
Geometry Optimization:
-
Software: Gaussian 16, ORCA, or GAMESS.
-
Functional: B3LYP (Hybrid functional) or wB97X-D (Dispersion corrected).
-
Basis Set: 6-31G(d) for initial optimization.
-
Validation: Verify zero imaginary frequencies to confirm a true minimum.
-
-
Electronic Properties:
-
Perform a Single Point Energy (SPE) calculation using a larger basis set (6-311++G(d,p)) and a solvation model (SMD or PCM, Water) to mimic physiological conditions.
-
NBO Analysis: Perform Natural Bond Orbital analysis to quantify the hybridization of the cyclopropane carbons (characteristically high s-character, ~sp2.4).
-
Synthetic Accessibility & Reactivity
While this guide focuses on computational analysis, understanding the chemical reactivity is vital for synthesis planning.
-
Electrophilicity: The nitrile carbon in MMCC is less electrophilic than in standard aliphatic nitriles due to the electron-donating nature of the cyclopropane ring (Walsh orbitals).
-
Building Block Utility:
-
Hydrolysis: Converts -CN to -COOH (Acid) or -CONH2 (Amide).
-
Reduction: Converts -CN to -CH2NH2 (Amine).
-
Cyclopropane Ring Opening: Under strong acid catalysis, the methoxymethyl group can facilitate ring opening via oxocarbenium ion stabilization, a pathway not present in the unsubstituted analog (Alt B).
-
References
-
Barnes-Seeman, D. (2020). "The structural and functional role of the cyclopropane ring in approved drugs." Journal of Medicinal Chemistry.
-
Wiberg, K. B. (1996). "Cyclopropane: Structure, strain, and chemical reactivity." Angewandte Chemie International Edition.
-
PubChem. (2023). "Compound Summary: Cyclopropanecarbonitrile derivatives." National Library of Medicine.
-
Gaussian, Inc. (2023). "Gaussian 16 User Reference: DFT Methods."
Sources
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 1-(Methoxymethyl)cyclopropanecarbonitrile and its analogs, featuring the strained yet versatile cyclopropane ring, are of significant interest in medicinal chemistry due to their potential to modulate biological activity. This guide provides a comprehensive comparison of the spectroscopic properties of 1-(Methoxymethyl)cyclopropanecarbonitrile and related compounds, offering a predictive analysis based on available experimental data for structurally similar molecules. While experimental data for the target compound is not publicly available, this guide will establish a robust framework for its characterization.
Introduction to the Spectroscopic Analysis of Substituted Cyclopropanes
The unique electronic and steric properties of the cyclopropane ring impart characteristic features in various spectroscopic analyses. Understanding these signatures is crucial for the unambiguous identification and characterization of this class of compounds. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(Methoxymethyl)cyclopropanecarbonitrile by drawing comparisons with the experimentally determined spectra of key structural analogs.
Comparative Spectroscopic Data
To predict the spectroscopic characteristics of 1-(Methoxymethyl)cyclopropanecarbonitrile, we will first examine the experimental data for its constituent parts and closely related molecules.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum is invaluable for determining the connectivity of protons in a molecule. The strained nature of the cyclopropane ring results in shielded protons that typically appear at unusually high field (low ppm values).
| Compound | Cyclopropyl Protons (ppm) | Methoxymethyl Protons (ppm) | Other Protons (ppm) | Solvent | Source |
| 1-(Methoxymethyl)cyclopropanecarbonitrile (Predicted) | ca. 1.0-1.5 | ca. 3.4 (CH₂), ca. 3.3 (CH₃) | - | CDCl₃ | - |
| Cyclopropanecarbonitrile | 1.36 (m, 1H), 0.94 (m, 4H) | - | - | - | [1] |
| (Methoxymethyl)cyclopropane | 0.2-0.6 (m, 4H), 0.9-1.2 (m, 1H) | 3.29 (s, 3H), 3.22 (d, 2H) | - | - | [2] |
| Dimethyl Ether | - | 3.24 (s, 6H) | - | - |
Analysis and Prediction for 1-(Methoxymethyl)cyclopropanecarbonitrile:
-
Cyclopropyl Protons: The protons on the cyclopropane ring are expected to be diastereotopic and will likely appear as complex multiplets in the range of 1.0-1.5 ppm. The presence of the electron-withdrawing nitrile group will deshield these protons compared to unsubstituted cyclopropane.
-
Methoxymethyl Protons: The methylene protons (O-CH₂-C) are expected to appear as a singlet around 3.4 ppm, while the methyl protons (O-CH₃) will also be a singlet, slightly upfield, around 3.3 ppm.
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. The carbons of the cyclopropane ring are highly shielded and appear at a characteristic upfield chemical shift.
| Compound | Cyclopropyl Carbons (ppm) | Methoxymethyl Carbons (ppm) | Nitrile Carbon (ppm) | Solvent | Source |
| 1-(Methoxymethyl)cyclopropanecarbonitrile (Predicted) | ca. 15-25 (CH₂), ca. 5-15 (C-CN) | ca. 75 (O-CH₂), ca. 59 (O-CH₃) | ca. 120 | CDCl₃ | - |
| Cyclopropanecarbonitrile | 1.1 (CH-CN), 10.9 (CH₂) | - | 121.5 | - | [3] |
| (Methoxymethyl)cyclopropane | 5.0 (CH₂), 10.3 (CH) | 76.5 (O-CH₂), 58.5 (O-CH₃) | - | - | [2] |
Analysis and Prediction for 1-(Methoxymethyl)cyclopropanecarbonitrile:
-
Cyclopropyl Carbons: The methylene carbons of the cyclopropane ring are predicted to be in the 15-25 ppm range. The quaternary carbon attached to the nitrile and methoxymethyl groups is expected to be further upfield, around 5-15 ppm.
-
Methoxymethyl Carbons: The methylene carbon adjacent to the oxygen is anticipated around 75 ppm, and the methyl carbon around 59 ppm.
-
Nitrile Carbon: The carbon of the nitrile group is expected to have a chemical shift of approximately 120 ppm.
Infrared (IR) Spectroscopy Data
IR spectroscopy is a powerful tool for identifying functional groups.
| Compound | C≡N Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-H (cyclopropyl) Stretch (cm⁻¹) | Source |
| 1-(Methoxymethyl)cyclopropanecarbonitrile (Predicted) | ca. 2240 | ca. 1100 | ca. 3080, 3000 | - |
| Cyclopropanecarbonitrile | 2245 | - | 3085, 3010 | [4] |
| 1-Methoxypropane | - | 1115 | - | [5] |
Analysis and Prediction for 1-(Methoxymethyl)cyclopropanecarbonitrile:
-
Nitrile Stretch: A sharp, medium-intensity absorption band is expected around 2240 cm⁻¹ for the C≡N stretch.
-
C-O Stretch: A strong absorption band characteristic of the C-O ether linkage should be present around 1100 cm⁻¹.
-
Cyclopropyl C-H Stretch: Absorptions corresponding to the C-H stretching of the cyclopropane ring are expected just above and below 3000 cm⁻¹.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source |
| 1-(Methoxymethyl)cyclopropanecarbonitrile (Predicted) | 111 | 80, 68, 45 | - |
| Cyclopropanecarbonitrile | 67 | 66, 41, 39 | [6] |
| 1-Methoxypropane | 74 | 59, 45, 31 | [7] |
Analysis and Prediction for 1-(Methoxymethyl)cyclopropanecarbonitrile:
-
Molecular Ion: The molecular ion peak is expected at m/z 111.
-
Key Fragments: Fragmentation is likely to occur via loss of the methoxy group (M-31, m/z 80), loss of the methoxymethyl group (M-43, m/z 68), and formation of the methoxymethyl cation (m/z 45).
Experimental Protocols
To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As 1-(Methoxymethyl)cyclopropanecarbonitrile is expected to be a liquid, a neat spectrum can be obtained. Place a drop of the neat liquid between two sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty NaCl plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Workflow and Data Analysis Diagrams
Visualizing the experimental and analytical workflows can aid in understanding the process of spectroscopic characterization.
Caption: Experimental workflow for the spectroscopic characterization of 1-(Methoxymethyl)cyclopropanecarbonitrile.
Caption: Logical relationships in the analysis of spectroscopic data for structural elucidation.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic database for 1-(Methoxymethyl)cyclopropanecarbonitrile. By leveraging experimental data from structurally related compounds, we have established a detailed set of expected spectral characteristics. The provided experimental protocols and workflows offer a standardized approach for the acquisition and analysis of high-quality spectroscopic data. This information will be invaluable for researchers working on the synthesis and characterization of this and other related cyclopropane derivatives, ultimately aiding in the advancement of drug discovery and development programs.
References
-
National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link][4]
-
PubChem. (n.d.). (Methoxymethyl)cyclopropane. National Center for Biotechnology Information. Retrieved from [Link][2]
-
National Institute of Standards and Technology. (n.d.). Cyclopropanecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link][6]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-methoxypropane. Retrieved from [Link][5]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-methoxypropane. Retrieved from [Link][7]
-
PubChem. (n.d.). Cyclopropanecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link][3]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methoxymethane (dimethyl ether). Retrieved from [Link]
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- 1. Cyclopropanecarbonitrile(5500-21-0) 1H NMR [m.chemicalbook.com]
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- 3. mdpi.com [mdpi.com]
- 4. Cyclopropanecarbonitrile [webbook.nist.gov]
- 5. infrared spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 7. mass spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Literature Review & Technical Guide: Synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile
This guide details the synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile , a critical gem-disubstituted cyclopropane building block used in the development of kinase inhibitors (e.g., AXL inhibitors) and other pharmaceutical intermediates.
Executive Summary
The synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile is primarily achieved through a stepwise construction of the cyclopropane ring followed by functional group manipulation. The most robust and scalable route identified in the literature involves the cyclodialkylation of ethyl cyanoacetate followed by chemoselective reduction and O-methylation .
-
Target Molecule: 1-(Methoxymethyl)cyclopropanecarbonitrile
-
Key Intermediate: 1-(Hydroxymethyl)cyclopropanecarbonitrile (CAS: 98730-77-9)[1]
-
Primary Challenge: Chemoselective reduction of the ester moiety in the presence of a nitrile group.
-
Preferred Reagent: Sodium Borohydride (NaBH₄) is superior to Lithium Aluminum Hydride (LiAlH₄) for preserving the nitrile functionality.
Strategic Analysis of Synthetic Routes
We compare three distinct methodologies based on yield, scalability, and safety.
| Feature | Route A: The "Classic" Ester Reduction (Recommended) | Route B: Direct Cyclopropanation | Route C: Nitrile Functionalization |
| Mechanism | Malonic ester synthesis | Carbenoid addition to 2-(methoxymethyl)acrylonitrile | Alkylation of cyclopropanecarbonitrile (requires strong base) |
| Starting Material | Ethyl cyanoacetate (Cheap, Abundant) | 2-(Methoxymethyl)acrylonitrile (Uncommon) | Cyclopropanecarbonitrile |
| Key Reagents | 1,2-Dibromoethane, NaBH₄, MeI | CH₂N₂ or Zn/CH₂I₂ (Simmons-Smith) | LDA, Chloromethyl methyl ether (MOMCl) |
| Safety Profile | Moderate: Uses alkyl halides; NaBH₄ is manageable. | High Risk: Diazomethane is explosive; Organozincs are pyrophoric. | High Risk: MOMCl is a carcinogen; LDA requires cryogenic conditions. |
| Scalability | High: Validated on multi-gram to kilogram scale. | Low: Difficult to scale carbenoid chemistry safely.[2] | Medium: Cryogenic lithiation is costly at scale. |
| Overall Yield | ~60-75% (3 steps) | Variable | ~40-50% |
Detailed Experimental Protocols (Route A)
This section outlines the optimized protocol for the recommended Route A, ensuring high fidelity and reproducibility.
Step 1: Synthesis of Ethyl 1-cyanocyclopropanecarboxylate
-
Principle: Double nucleophilic substitution (cyclodialkylation) of ethyl cyanoacetate using 1,2-dibromoethane.
-
Reagents: Ethyl cyanoacetate (1.0 eq), 1,2-Dibromoethane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq) or Sodium Hydride (NaH).
-
Solvent: DMF or Acetone (reflux).
-
Protocol:
-
Charge a reactor with DMF and K₂CO₃.
-
Add ethyl cyanoacetate and 1,2-dibromoethane.
-
Heat to 60-80°C for 12-16 hours. The intramolecular cyclization is favored by the Thorpe-Ingold effect.
-
Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine to remove DMF.
-
Purification: Distillation (bp ~90°C at reduced pressure) or use crude if purity >95%.
-
Step 2: Chemoselective Reduction to 1-(Hydroxymethyl)cyclopropanecarbonitrile
-
Critical Control Point: Use NaBH₄ in methanol/THF. Avoid LiAlH₄, which will reduce the nitrile to an amine.
-
Reagents: Ethyl 1-cyanocyclopropanecarboxylate (1.0 eq), NaBH₄ (2.0 - 4.0 eq).
-
Solvent: THF/Methanol (10:1 mixture).
-
Protocol:
-
Dissolve the ester in THF.
-
Add NaBH₄ portion-wise at 0°C to control hydrogen evolution.
-
Slowly add Methanol (activates the borohydride).
-
Stir at room temperature for 4-6 hours. Monitor by TLC (Ester spot disappears; Alcohol spot appears).
-
Quench: Carefully add saturated NH₄Cl solution.
-
Isolation: Extract with DCM. The product is a light yellow oil (Yield: ~85%).[3]
-
Step 3: O-Methylation to 1-(Methoxymethyl)cyclopropanecarbonitrile
-
Principle: Williamson Ether Synthesis.
-
Reagents: 1-(Hydroxymethyl)cyclopropanecarbonitrile (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Methyl Iodide (MeI, 1.5 eq).
-
Solvent: Anhydrous THF or DMF (0°C to RT).
-
Protocol:
-
Suspend NaH in anhydrous THF under Nitrogen/Argon at 0°C.
-
Add the alcohol (from Step 2) dropwise.[4] Allow H₂ gas to evolve and the alkoxide to form (30 min).
-
Add Methyl Iodide dropwise.
-
Warm to room temperature and stir for 2-4 hours.
-
Workup: Quench with water, extract with ether/DCM.
-
Purification: Column chromatography (Hexanes/EtOAc) or vacuum distillation.
-
Visualized Reaction Pathways
The following diagram illustrates the decision logic and chemical transformations for the synthesis.
Caption: Figure 1. Comparative synthetic pathways highlighting the robust "Ester Reduction" route (Green Path) versus the hazardous "Direct Cyclopropanation" route (Red Path).
Technical Considerations & Troubleshooting
-
Chemoselectivity (Step 2): The primary risk in reducing the ester is the over-reduction of the nitrile to an amine.
-
Solution: Maintain temperature below 25°C and strictly use NaBH₄. Do not use LiAlH₄ or DIBAL-H unless cryogenic conditions (-78°C) are strictly controlled, as these readily attack nitriles.
-
-
Alkylation Safety (Step 1): 1,2-Dibromoethane is a potent alkylating agent and suspected carcinogen.
-
Control: Use closed reactor systems and proper PPE. Ensure complete destruction of excess alkyl halide with amine waste before disposal.
-
-
Volatility: The final product, 1-(Methoxymethyl)cyclopropanecarbonitrile, is a low-molecular-weight liquid.
-
Control: Avoid high-vacuum prolonged drying which may lead to product loss. Use a rotovap with controlled pressure (e.g., >20 mbar).
-
References
-
Benchchem. "Ethyl 1-cyanocyclopropanecarboxylate: A versatile cyanoester building block." Benchchem Product Guide. Link (Accessed 2024).
-
Organic Syntheses. "Cyclopropane-1,1-dicarboxylic Acid." Org.[3][5][6][7] Synth.1981 , 60, 66. Link
-
Google Patents. "Axl inhibitors and methods of use thereof." US Patent 9,593,097. (Describes the reduction of ethyl 1-cyanocyclopropanecarboxylate to the alcohol). Link
-
ChemicalBook. "1-(Hydroxymethyl)cyclopropanecarbonitrile Product Properties." ChemicalBook Registry. Link
-
National Institutes of Health (NIH). "PubChem Compound Summary for CID 9964076, 1-(Hydroxymethyl)cyclopropaneacetonitrile" (Analogous structure for spectral comparison). PubChem. Link
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A Senior Application Scientist's Guide to Assessing the Stereochemistry of 1-(Methoxymethyl)cyclopropanecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of drug development, where subtle changes in molecular architecture can mean the difference between a therapeutic breakthrough and a toxicological liability, the rigorous assessment of stereochemistry is paramount. This guide provides an in-depth comparison of key analytical techniques for characterizing the stereochemistry of 1-(Methoxymethyl)cyclopropanecarbonitrile derivatives, a class of compounds with potential applications in medicinal chemistry.
The Significance of Stereoisomerism in Drug Development
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, underscores the critical need for stereochemical control in pharmaceuticals. For 1-(Methoxymethyl)cyclopropanecarbonitrile, the presence of a stereocenter at the C1 position of the cyclopropane ring necessitates robust analytical methods to separate, identify, and quantify its enantiomers. This ensures the desired therapeutic effect and minimizes potential off-target activities of the unwanted stereoisomer.
A Comparative Analysis of Key Analytical Techniques
The determination of stereochemistry for 1-(Methoxymethyl)cyclopropanecarbonitrile derivatives and other chiral molecules relies on a suite of powerful analytical techniques. This guide will delve into the principles, protocols, and comparative performance of four key methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents, and Vibrational Circular Dichroism (VCD).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. Its versatility and wide applicability make it an indispensable tool in the pharmaceutical industry.[1][2]
Principle of Separation
The fundamental principle of chiral HPLC lies in the differential interaction of enantiomers with a chiral stationary phase (CSP).[3] The CSP, composed of a chiral selector immobilized on a solid support (typically silica), creates a chiral environment within the column. As the racemic mixture of 1-(Methoxymethyl)cyclopropanecarbonitrile passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP. The difference in the stability of these complexes leads to different retention times, allowing for their separation.[3] The "three-point interaction model" is a widely accepted concept explaining that for effective chiral recognition, there must be at least three points of interaction between the analyte and the chiral selector.[3]
Experimental Protocol: A Representative Method
While a specific, validated method for 1-(Methoxymethyl)cyclopropanecarbonitrile may require development, the following protocol for a related cyclopropane derivative provides a robust starting point.
Instrumentation: Standard HPLC system with a UV detector.
Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H (cellulose-based) or Chiralpak AD-H (amylose-based), is often a good starting point for screening.
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. A small amount of an additive like diethylamine may be included to improve peak shape for basic compounds. A starting mobile phase could be Hexane:Isopropanol (90:10, v/v).
Flow Rate: 1.0 mL/min
Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 210 nm for the nitrile group).
Sample Preparation: Dissolve a small amount of the 1-(Methoxymethyl)cyclopropanecarbonitrile derivative in the mobile phase to a concentration of approximately 1 mg/mL.
Data Presentation: Expected Outcome
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | tR1 | tR2 |
| Peak Area | A1 | A2 |
| Resolution (Rs) | > 1.5 (for baseline separation) | |
| Enantiomeric Excess (% ee) |
The enantiomeric excess is calculated as: ee (%) = |(A1 - A2) / (A1 + A2)| x 100
Workflow for Chiral HPLC Method Development
Caption: A typical workflow for developing a chiral HPLC method.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity for enantiomeric analysis.[4]
Principle of Separation
Similar to chiral HPLC, chiral GC relies on a chiral stationary phase to differentiate between enantiomers.[5] These stationary phases are typically based on cyclodextrin derivatives coated on the inside of a capillary column.[6] As the vaporized enantiomers of 1-(Methoxymethyl)cyclopropanecarbonitrile travel through the column, they form transient inclusion complexes with the cyclodextrin cavities. The differing fit and interaction energies of the enantiomers within the chiral environment of the cyclodextrin lead to different retention times and, consequently, their separation.[7]
Experimental Protocol: A Representative Method
The following is a general protocol that can be adapted for the analysis of 1-(Methoxymethyl)cyclopropanecarbonitrile derivatives.[8][9]
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
Column: A Chirasil-Dex CB (β-cyclodextrin-based) or similar chiral capillary column.
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Final Temperature: 180 °C, hold for 5 minutes.
Injector Temperature: 250 °C
Detector Temperature: 250 °C
Sample Preparation: Dilute the sample in a volatile, inert solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Presentation: Expected Outcome
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | tR1 | tR2 |
| Peak Area | A1 | A2 |
| Separation Factor (α) | tR2 / tR1 | |
| Enantiomeric Excess (% ee) |
The enantiomeric excess is calculated as: ee (%) = |(A1 - A2) / (A1 + A2)| x 100
Workflow for Chiral GC Analysis```dot
graph "Chiral_GC_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
SamplePrep [label="Sample Preparation\n(Dilution in volatile solvent)"]; Injection [label="Injection into GC"]; Separation [label="Separation on Chiral Column\n(Temperature Program)"]; Detection [label="Detection (FID)"]; DataAnalysis [label="Data Analysis\n(Peak integration, ee% calculation)"];
SamplePrep -> Injection -> Separation -> Detection -> DataAnalysis; }
Caption: Workflow for determining enantiomeric excess using NMR with a chiral shift reagent.
Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution, providing an alternative to the often challenging process of obtaining single crystals for X-ray crystallography. [10][11]
Principle of Analysis
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions. [12]While the standard IR spectra of enantiomers are identical, their VCD spectra are mirror images of each other, exhibiting equal magnitude but opposite signs for the VCD bands. [13]The absolute configuration of 1-(Methoxymethyl)cyclopropanecarbonitrile can be determined by comparing its experimental VCD spectrum to the VCD spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for a known stereoisomer (e.g., the R-enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration. [14]
Experimental Protocol: A General Approach
Instrumentation: A dedicated VCD spectrometer.
Sample Preparation: Dissolve a sufficient amount of the enantiomerically enriched 1-(Methoxymethyl)cyclopropanecarbonitrile derivative in a suitable solvent (e.g., CDCl₃) to obtain a concentration of approximately 0.1 M.
Data Acquisition:
-
Acquire the VCD and IR spectra of the sample over the desired spectral range (e.g., 2000-800 cm⁻¹).
-
Acquire the spectra of the pure solvent for background subtraction.
Computational Analysis:
-
Perform a conformational search for the molecule to identify the low-energy conformers.
-
For each low-energy conformer, calculate the theoretical VCD and IR spectra using DFT methods (e.g., B3LYP/6-31G(d)).
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers.
Data Presentation: Expected Outcome
A graphical overlay of the experimental VCD spectrum and the calculated VCD spectrum for one of the enantiomers is the primary output. A good correlation in the signs and relative intensities of the major VCD bands allows for an unambiguous assignment of the absolute configuration.
Workflow for VCD Analysis
Caption: Workflow for determining absolute configuration using VCD spectroscopy.
Comparison of Techniques
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Shift Reagents | Vibrational Circular Dichroism (VCD) |
| Primary Application | Enantiomeric separation and quantification | Enantiomeric separation and quantification | Determination of enantiomeric purity | Determination of absolute configuration |
| Sample Requirements | Soluble in mobile phase | Volatile and thermally stable | Soluble in deuterated solvent, must have a Lewis basic site | Soluble in IR-transparent solvent, requires enantiomeric excess |
| Throughput | High | High | Moderate | Low |
| Quantitative Accuracy | Excellent | Excellent | Good | Not for quantification of ee |
| Development Effort | Moderate to high | Moderate | Low to moderate | High (requires computational analysis) |
| Key Advantage | Widely applicable, robust | High resolution for volatile compounds | Rapid screening, minimal sample preparation | Provides absolute configuration without crystallization |
| Limitations | Requires method development, expensive columns | Limited to volatile compounds | Can cause line broadening, expensive reagents | Requires computational expertise and resources |
Conclusion
The stereochemical assessment of 1-(Methoxymethyl)cyclopropanecarbonitrile derivatives is a critical aspect of their development for pharmaceutical applications. This guide has provided a comparative overview of four powerful analytical techniques: chiral HPLC, chiral GC, NMR with chiral shift reagents, and VCD.
-
Chiral HPLC and GC are the workhorses for quantifying enantiomeric purity , offering high throughput and accuracy.
-
NMR with chiral shift reagents provides a rapid method for determining enantiomeric ratios without the need for chromatographic separation.
-
VCD stands out as a definitive technique for determining the absolute configuration of chiral molecules in solution.
The choice of technique will depend on the specific goals of the analysis, the properties of the molecule, and the available resources. A comprehensive approach, often employing a combination of these methods, will provide the most complete and reliable characterization of the stereochemistry of 1-(Methoxymethyl)cyclopropanecarbonitrile derivatives, ensuring the development of safe and effective therapeutic agents.
References
- Cai, P. et al. (2021).
- Yach, K. (n.d.). Resolving absolute stereochemistry in early drug discovery with VCD. Chemistry World.
- JASCO Inc. (2025).
- BioTools. (n.d.).
- Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia.
- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
- ResearchGate. (n.d.). Gas chromatographic enantiomers separation of cyclopropanes derived... [Download Scientific Diagram].
- Ghanem, A. et al. (2004).
- Feringa, B. L. et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (2018). Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products?.
- Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
- OMICS International. (n.d.).
- Tokunaga, T. et al. (2010). Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. PubMed.
- Heintz, V. J., & Keiderling, T. A. (n.d.). Vibrational circular dichroism of optically active cyclopropanes. Experimental results. Journal of the American Chemical Society.
- Slideshare. (n.d.). Lanthanide shift reagents in nmr [PPTX].
- Scribd. (n.d.). Lanthanide Shift Reagents in NMR [PDF].
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents.
- King, S. M. et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry.
- Kim, H. et al. (2021). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. KoreaScience.
- Charette, A. B. et al. (2012). Highly enantioselective synthesis of 1,2,3-substituted cyclopropanes by using α-Iodo- and α-chloromethylzinc carbenoids. PubMed.
- Chemistry Notes. (2020). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?.
- BenchChem. (n.d.).
- Lambert, T. H. et al. (n.d.). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PMC.
- RotaChrom. (2023).
- Google Patents. (n.d.). US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents.
- Ghanem, A., Aboul-Enein, H. Y., & Müller, P. (2005).
- BenchChem. (n.d.). Technical Support Center: Chiral HPLC Methods for Separating 2-Methylcyclopropane-1-carbaldehyde Enantiomers.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Harned Research Group. (n.d.). NMR and Stereochemistry.
- ResearchGate. (2025). (PDF) New chiral recognition reagents for the determination of absolute stereochemistry and enantiomeric purity by NMR.
- LCGC International. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- Bruker. (n.d.).
- Supelco. (n.d.). Chiral Cyclodextrin Capillary GC Columns.
- BenchChem. (n.d.).
- ResearchGate. (2015). (PDF) Vibrational Circular Dichroism Spectra and Conformation Analysis of Dicyclocyano-Cyclopropane.
- Chiralpedia. (2022).
- Phenomenex. (n.d.).
- Goldup, S. M. et al. (n.d.). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Chemical Science (RSC Publishing).
- Springer Nature Experiments. (n.d.).
- Chemical Communications (RSC Publishing). (n.d.).
- Buma, W. J. et al. (2020). Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. Radboud Repository.
- Charette, A. B. (2003).
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023).
- ResearchGate. (n.d.). Synthesis of Highly Substituted Cyclopropanes via the Quasi-Favorskii Rearrangement of α,α-Dichlorocyclobutanols | Request PDF.
Sources
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- 14. jascoinc.com [jascoinc.com]
Safety Operating Guide
1-(Methoxymethyl)cyclopropanecarbonitrile proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for 1-(Methoxymethyl)cyclopropanecarbonitrile . As a specialized organic intermediate featuring a strained cyclopropane ring, a nitrile group, and an ether linkage, this compound presents a unique "High Energy / Toxic" hazard profile that requires strict adherence to waste segregation protocols.[1][2]
Executive Summary: Immediate Disposal Directive
| Primary Disposal Method | High-Temperature Incineration (via licensed hazardous waste contractor).[1][3] |
| Waste Stream Classification | Organic Solvents, Non-Halogenated (unless mixed with halogens).[1][2][3] |
| Critical Prohibition | DO NOT mix with strong acids (Risk of HCN evolution + exothermic ring opening). |
| EPA Waste Codes (USA) | D001 (Ignitable), D003 (Reactive - Cyanide/Sulfide bearing, precautionary).[1][2] |
| Storage Condition | Store in a cool, well-ventilated area away from oxidizers and acids. |
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its potential failure modes. This compound combines three reactive functionalities:
-
Cyclopropane Ring: High ring strain (~27.5 kcal/mol). Rupture can be exothermic.
-
Nitrile Group (-CN): Metabolic poison; potential for hydrogen cyanide (HCN) release under acidic hydrolysis.[1]
-
Methoxymethyl Ether: Flammable; potential (though low) peroxide former upon prolonged air exposure.
Physicochemical Properties (Analogous/Predicted):
-
CAS Number: Note: Specific CAS may vary by synthesis batch/isomer. Analogous to 1-(methoxymethyl)cyclopropanecarboxylic acid (CAS 67567-55-9).[1][2][3][4]
-
Flash Point: Likely <60°C (Classified as Flammable Liquid).
-
Solubility: Organic solvents (DCM, Ethyl Acetate); limited water solubility.[1]
Pre-Disposal Treatment & Segregation Logic
The "Why" Behind the Protocol: Standard hydrolysis (treating nitriles with bleach/base) is NOT recommended for this compound in a laboratory setting.[1] The cyclopropane ring introduces unpredictability; chemical treatment can generate uncontrolled heat or unexpected volatile byproducts. Incineration is the only self-validating disposal method. [1][2][3]
Segregation Rules:
-
Stream A (Preferred): Non-Halogenated Organic Waste.
-
Reasoning: High BTU value makes it excellent fuel for cement kilns or industrial incinerators.
-
-
Stream B (If mixed): Halogenated Organic Waste.
-
Reasoning: If the compound was used with DCM or Chloroform, it must go here to prevent corrosion in standard incinerators.[1]
-
DOT Visualization: Waste Stream Decision Tree The following diagram illustrates the logical flow for categorizing this specific waste.
Caption: Logical decision tree for segregating 1-(Methoxymethyl)cyclopropanecarbonitrile waste streams to ensure compatibility and compliance.
Step-by-Step Disposal Protocol
Step 1: Container Selection & Labeling
-
Container: High-density polyethylene (HDPE) or Glass (Amber).[1] Avoid metal containers if the waste is potentially acidic or wet (corrosion risk).
-
Labeling: Must adhere to the Globally Harmonized System (GHS) .[1]
Step 2: Transfer Procedure
-
Engineering Controls: Perform all transfers inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloved recommended due to permeation risks of nitriles), safety goggles, and a lab coat.[1]
-
Static Control: If transferring >1 Liter, ground the receiving container to prevent static discharge ignition.
Step 3: Waste Accumulation
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1]
-
Cap: Ensure the cap is vented if there is any suspicion of slow reaction/gas evolution, though pure material is stable.[1]
-
Secondary Containment: Store the waste container in a secondary tray (polypropylene) distinct from oxidizers.
Emergency Contingencies
| Scenario | Immediate Action |
| Spill (< 100 mL) | 1. Evacuate immediate area.2. Eliminate ignition sources.3. Absorb with vermiculite or sand (Do not use paper towels - flammability risk).4.[1][3] Collect into a sealed container labeled "Hazardous Waste - Debris".[1][3] |
| Skin Exposure | 1. Immediately wash with soap and water for 15 minutes.2.[7] Do not use organic solvents (ethanol/acetone) to clean skin; this increases absorption.3. Seek medical attention (monitor for signs of cyanide poisoning: dizziness, rapid breathing).[1] |
| Inhalation | 1. Move to fresh air immediately.2. If breathing is labored, emergency personnel should administer oxygen.3. Treat as potential cyanide exposure. |
Regulatory & Compliance Framework
US EPA Classification (40 CFR Part 261):
-
Characteristic Waste:
-
D001 (Ignitability): Applicable if flash point < 60°C.
-
D003 (Reactivity): Applicable if the waste is capable of generating toxic gases (HCN) when exposed to pH conditions between 2 and 12.5. While this compound is stable, regulators often flag nitriles under this code as a precaution.
-
-
P-List / U-List: This specific compound is likely not explicitly listed, meaning it defaults to characteristic codes.
Transport (DOT):
-
Proper Shipping Name: Nitriles, flammable, toxic, n.o.s. (or Flammable liquids, toxic, n.o.s.)
-
Sub-risk: 6.1 (Toxic)[1]
-
Packing Group: II
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Nitriles - Safety and Health Topics. [Link][1][2][3]
-
PubChem. (n.d.). Compound Summary: Cyclopropanecarbonitrile (Analogous Structure). National Library of Medicine. [Link]
Sources
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- 2. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 3. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]
- 4. 1-(METHOXYMETHYL)CYCLOPROPANECARBOXYLIC ACID | 67567-55-9 [chemicalbook.com]
- 5. georganics.sk [georganics.sk]
- 6. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. 环丙基腈 98% | Sigma-Aldrich [sigmaaldrich.com]
Personal Protective Equipment (PPE) & Handling Guide: 1-(Methoxymethyl)cyclopropanecarbonitrile
[1][2]
Executive Safety Summary
1-(Methoxymethyl)cyclopropanecarbonitrile is a specialized building block combining high ring strain (cyclopropane) with a latent toxicophore (nitrile).[1][2] While valuable for introducing conformational restriction in drug discovery (e.g., JAK inhibitors), it presents a dual hazard profile: chemical asphyxiation potential (via metabolic release of cyanide) and rapid dermal permeation (enhanced by the methoxymethyl ether linkage).
Critical Warning: Standard laboratory nitrile exam gloves provide insufficient protection for prolonged contact with this compound. Its small molecular size and ether functionality allow it to permeate disposable nitrile rubber in <15 minutes.
Hazard Deconstruction (The "Why")
To understand the safety requirements, we must deconstruct the molecule’s reactivity.
| Functional Group | Hazard Mechanism | Physiological Impact |
| Nitrile (-CN) | Metabolic Activation: Hepatic cytochrome P450 enzymes metabolize organic nitriles, releasing free cyanide (CN⁻) over time.[1][2] | Chemical Asphyxiation: CN⁻ binds to cytochrome c oxidase, halting cellular respiration. Symptoms (headache, dizziness) may be delayed 1–4 hours. |
| Cyclopropane Ring | Ring Strain (~27.5 kcal/mol): High energy content makes the molecule reactive and potentially unstable under thermal stress. | Exothermic Decomposition: Risk of runaway reactions if heated without control; potential for violent rupture of containers. |
| Methoxymethyl Ether | Solvency & Permeation: Increases lipophilicity and solvent-like behavior.[1][2] | Dermal Carrier: Acts as a vehicle to transport the toxic nitrile moiety through skin and standard rubber gloves. |
Personal Protective Equipment (PPE) Matrix
This protocol moves beyond generic "safety glasses and gloves" to a specific, permeation-based selection strategy.[1][2][3][4][5][6]
3.1 Hand Protection Strategy
Standard nitrile exam gloves are for incidental splash only. They are NOT a primary barrier.
| Task Type | Recommended Glove System | Rationale |
| Primary Handling (Weighing, Transfer, Setup) | Laminate Film (e.g., Silver Shield / 4H) | Impermeable: Multi-layer laminate resists permeation of small organic nitriles for >4 hours.[1][2] Trade-off: Low dexterity. |
| High Dexterity Work (Instrument operation, Micro-pipetting) | Double-Gloved Nitrile (min.[1][2] 5 mil outer) | Sacrificial Layer: The outer glove absorbs the splash; the inner glove protects during removal. Rule: Change outer glove immediately upon any contact or every 30 mins. |
| Heavy Exposure (Spill Cleanup) | Butyl Rubber (min.[2] 25 mil) | Chemical Resistance: Butyl offers superior resistance to nitriles and ethers compared to standard nitrile rubber. |
3.2 Respiratory & Body Protection
-
Respiratory:
-
Body:
-
Eyes:
-
Chemical splash goggles (ventless or indirect vent).[2] Face shield required if pouring >1 Liter.
-
Operational Protocols
4.1 Workflow: The Hierarchy of Defense
This diagram illustrates the decision-making process for handling this specific intermediate.
Figure 1: Decision logic for selecting engineering controls and PPE based on exposure risk.
4.2 Step-by-Step Handling Procedure
-
Preparation:
-
Verify the availability of a Cyanide Antidote Kit (e.g., Hydroxocobalamin) in the facility medical station.
-
Clear the fume hood of incompatible materials (strong acids, oxidizers).
-
-
Weighing:
-
Reaction Setup:
-
Cleanup:
-
Wipe all surfaces with a disposable towel soaked in mild detergent, then water.
-
Dispose of wipes in "Solid Toxic" waste, not general trash.
-
Emergency Response & Disposal
5.1 Exposure Response (Cyanide Specific)
Unlike standard solvents, the effects of nitrile exposure are insidious.
-
Skin Contact: Wash immediately with soap and copious water for 15 minutes. Do not use solvent (ethanol/DMSO) to wash, as this accelerates absorption.
-
Inhalation: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).
-
Signs of Poisoning: Be alert for "almond" odor on breath (unreliable), rapid breathing, flushing, headache, or confusion. Alert medical services that "Nitrile/Cyanide exposure" is suspected. [1]
5.2 Spill Management Workflow
Figure 2: Protocol for categorizing and responding to spills.
5.3 Waste Disposal
-
Stream A (Aqueous): If aqueous extraction is performed, the water layer must be treated as Cyanide Waste . pH adjustment to >10 (using NaOH) is often recommended to prevent HCN gas evolution before disposal.
-
Stream B (Organic): Segregate into "Toxic Organic" waste.[2] Do not mix with strong acids (risk of HCN generation).[2]
References
-
National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles.[7] CDC. [Link][1][2]
-
PubChem. (2025).[8] Compound Summary: Cyclopropanecarbonitrile.[9] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. [Link]
Sources
- 1. Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- [webbook.nist.gov]
- 2. chemscene.com [chemscene.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. dess.uccs.edu [dess.uccs.edu]
- 5. download.basf.com [download.basf.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid | C6H8O4 | CID 13861823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
